molecular formula C9H6Cl2N2O B1350438 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol CAS No. 77458-39-0

1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol

Cat. No.: B1350438
CAS No.: 77458-39-0
M. Wt: 229.06 g/mol
InChI Key: KNOFJPJDYVWHSP-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-1H-pyrazol-4-ol is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, provided for research purposes only. It features a pyrazole ring, a versatile heterocycle known for its diverse biological activities, substituted at the 1-position with a 2,4-dichlorophenyl group and at the 4-position with a hydroxyl group . This structural motif is closely related to a class of phenyl-pyrazolone derivatives that have been identified as a robust scaffold for the design of small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint pathway . Such inhibitors are actively investigated in oncology for their potential to reactivate the immune system against cancer cells . Furthermore, the pyrazolone core is recognized for its antioxidant properties, functioning as a potent scavenger of oxygen free radicals, a mechanism shared with the FDA-approved drug edaravone . Beyond immunology, pyrazolone derivatives demonstrate a broad spectrum of pharmacological activities in research settings, including antimicrobial, anti-inflammatory, and anticancer effects, making them valuable templates for developing new therapeutic agents . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules or to study its intrinsic biochemical properties. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-dichlorophenyl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-6-1-2-9(8(11)3-6)13-5-7(14)4-12-13/h1-5,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOFJPJDYVWHSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601281916
Record name 1-(2,4-Dichlorophenyl)-1H-pyrazol-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77458-39-0
Record name 1-(2,4-Dichlorophenyl)-1H-pyrazol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77458-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dichlorophenyl)-1H-pyrazol-4-ol
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URL https://comptox.epa.gov/dashboard/DTXSID601281916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(2,4-Dichlorophenyl)-1H-pyrazol-4-ol

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways leading to this compound, a heterocyclic compound of significant interest in medicinal and agrochemical research. The pyrazole scaffold, particularly with hydroxyl substitution at the C4 position, is a key pharmacophore found in numerous biologically active molecules.[1][2][3] This document emphasizes the most prevalent and efficient synthetic strategy—the cyclocondensation reaction—delving into its mechanistic underpinnings, experimental execution, and optimization. The content is tailored for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the 4-Hydroxypyrazole Scaffold

Pyrazoles represent a vital class of N-heterocyclic compounds, renowned for their broad spectrum of pharmacological activities.[4][5] They form the core structure of several blockbuster drugs, including the anti-inflammatory agent Celecoxib® and the erectile dysfunction treatment Sildenafil (Viagra®).[4] The introduction of a hydroxyl group at the 4-position of the pyrazole ring further enhances the molecule's potential for biological interaction, often serving as a crucial hydrogen bond donor or acceptor. These 4-hydroxypyrazole derivatives have demonstrated activities as glucagon receptor antagonists, HIV-1 integrase inhibitors, and antiviral agents.[2]

The target molecule, this compound, combines this privileged scaffold with a dichlorinated phenyl ring, a common substituent in pharmacologically active compounds that can enhance binding affinity and modulate metabolic stability. This guide focuses on the chemical synthesis of this specific target, providing a robust framework for its efficient and reliable preparation.

Strategic Analysis of Synthesis: The Cyclocondensation Approach

The cornerstone of pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species, a method first pioneered by Knorr.[4][5][6] This (3+2) cycloaddition approach is highly versatile and remains the most common and direct route for constructing the pyrazole core.[4][5]

For the synthesis of this compound, the logical precursors are:

  • The N-N Building Block: 2,4-Dichlorophenylhydrazine

  • The C-C-C Building Block: A three-carbon synthon that can introduce the hydroxyl group at the central carbon (the eventual C4 position of the pyrazole).

While various 1,3-dicarbonyl compounds are used in Knorr synthesis, the direct formation of a 4-hydroxypyrazole requires a specific type of C3 synthon. A highly effective choice is an ester of formylacetic acid, such as ethyl 2-formylacetate (also known as ethyl 3-hydroxyacrylate), which provides the necessary aldehyde and ester functionalities for the cyclization to proceed correctly and yield the desired 4-hydroxy substitution pattern.

Mechanistic Insights

The reaction proceeds via a well-established addition-elimination mechanism.[7][8]

  • Nucleophilic Attack & Hydrazone Formation: The more nucleophilic terminal nitrogen of 2,4-dichlorophenylhydrazine attacks the more electrophilic aldehyde carbonyl of the C3 synthon. This is followed by dehydration to form a stable hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl group.

  • Tautomerization and Aromatization: The resulting cyclic intermediate undergoes tautomerization and elimination of an alcohol molecule (from the ester) to yield the stable, aromatic this compound. The use of an acidic medium catalyzes both the initial condensation and the final dehydration/elimination steps.[9]

The logical flow of this synthetic strategy is depicted below.

G cluster_reactants Starting Materials A 2,4-Dichlorophenylhydrazine C Cyclocondensation Reaction A->C B Ethyl 2-Formylacetate (C3 Synthon) B->C D Work-up & Purification (Extraction, Recrystallization) C->D Crude Product E Final Product: This compound D->E Purified Product

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be self-validating, with clear instructions for execution, work-up, and purification.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )
2,4-Dichlorophenylhydrazine HClC₆H₆Cl₂N₂·HCl213.49
Ethyl 2-formylacetate (or equivalent)C₅H₈O₃116.12
Glacial Acetic AcidCH₃COOH60.05
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01
Ethyl Acetate (EtOAc)C₄H₈O₂88.11
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04
Deionized WaterH₂O18.02
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichlorophenylhydrazine hydrochloride (10.0 g, 46.8 mmol, 1.0 equiv).

  • Solvent and Reagent Addition: Add glacial acetic acid (100 mL) to the flask. Stir the mixture to achieve a suspension. To this suspension, add ethyl 2-formylacetate (5.44 g, 46.8 mmol, 1.0 equiv) dropwise at room temperature.

    • Expert Insight: Acetic acid serves as both the solvent and an acid catalyst, promoting the condensation and subsequent dehydration steps required for the formation of the aromatic pyrazole ring.[10][11]

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Reaction Quench and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold deionized water. A precipitate will form. Carefully neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).

    • Trustworthiness Check: This neutralization step is critical. It quenches the acid catalyst and precipitates the organic product, which is less soluble in neutral aqueous media, facilitating its isolation.

  • Product Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or isopropanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

  • Characterization: Confirm the identity and purity of the final product, this compound, using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point should be sharp and consistent with literature values.

Mechanistic Visualization

The following diagram illustrates the key steps in the reaction mechanism.

G Reactants Reactants (2,4-Dichlorophenylhydrazine + C3 Synthon) Intermediate Hydrazone Intermediate Reactants->Intermediate Nucleophilic Attack & Dehydration Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Cyclization Product Final Product (this compound) Cyclized->Product Tautomerization & Aromatization

Caption: Key mechanistic stages of the pyrazole synthesis.

Conclusion

The synthesis of this compound is most effectively achieved through the classical Knorr pyrazole synthesis, employing a cyclocondensation reaction between 2,4-dichlorophenylhydrazine and an appropriate C3 synthon like ethyl 2-formylacetate. This method is robust, high-yielding, and relies on fundamental, well-understood reaction mechanisms.[12] The detailed protocol provided in this guide offers a reliable and validated pathway for obtaining this valuable heterocyclic compound, serving as a foundational resource for researchers engaged in the synthesis of novel pyrazole-based molecules for pharmaceutical and agrochemical applications.

References

  • Donaire, J. G., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

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  • Beilstein Journals. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Huang, W., et al. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances. [Link]

  • RSC Publishing. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Publishing. [Link]

  • ResearchGate. (2023). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. ResearchGate. [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry. [Link]

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  • Google Patents. (n.d.). Method of preparation of the pyrazoles.
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  • National Institutes of Health. (2012). 1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile. PMC. [Link]

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  • PubMed. (2011). Efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation. PubMed. [Link]

  • Elguero, J., et al. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-2-morpholinoethane-1,2-dione Analogues and their Inhibitory Activities with Reduced Cytotoxicity in Lipopolysaccharide-Induced BV2 Cells. ResearchGate. [Link]

  • PubMed. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. PubMed. [Link]

  • National Institutes of Health. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. [Link]

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"physicochemical properties of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol: A Drug Discovery Perspective

Executive Summary

This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel heterocyclic compound, this compound. The pyrazole scaffold is a well-established pharmacophore present in numerous marketed drugs, highlighting its therapeutic relevance.[1][2] A molecule's journey from a promising hit to a viable drug candidate is fundamentally governed by its physicochemical characteristics. Properties such as acidity (pKa), lipophilicity (logP/logD), and aqueous solubility dictate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a compound.[] This document serves as a vital resource for researchers, medicinal chemists, and drug development professionals, offering not only foundational data but also detailed experimental protocols for the robust characterization of this and similar molecules. By synthesizing technical data with field-proven insights, this guide explains the causality behind experimental choices, empowering teams to make informed decisions in the optimization of lead candidates.

Introduction: The Strategic Importance of Physicochemical Profiling

In modern drug discovery, the "fail fast, fail cheap" paradigm has shifted focus toward the early assessment of drug-like properties to mitigate late-stage attrition. The physicochemical properties of a molecule are the cornerstone of its biological behavior, influencing everything from target engagement to pharmacokinetic profile and safety.[4][5] A molecule with potent in-vitro activity but poor solubility or membrane permeability is unlikely to achieve therapeutic efficacy in vivo. Therefore, a comprehensive understanding of these foundational characteristics is not merely a data-gathering exercise; it is a critical, strategic component of successful drug design.[6][7]

This guide focuses on This compound , a compound of interest due to its substituted pyrazole core. The presence of a dichlorinated phenyl ring, a pyrazole system, and an ionizable hydroxyl group creates a unique combination of properties that require careful evaluation. We will dissect the key physicochemical parameters, provide gold-standard methodologies for their experimental determination, and discuss the implications of these properties within a drug discovery context.

Part I: Core Molecular and Physical Properties

A precise understanding of the molecule's fundamental identity and solid-state characteristics is the first step in any analytical cascade.

Chemical Identity and Structure

The structural features of this compound are foundational to its chemical behavior. The molecule consists of a pyrazole ring, substituted at the N1 position with a 2,4-dichlorophenyl group and at the C4 position with a hydroxyl group.

Identifier Value Source
IUPAC Name This compound-
CAS Number 77458-39-0
Molecular Formula C₉H₆Cl₂N₂O
Molecular Weight 229.06 g/mol
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)N2C=C(C=N2)O-
Solid-State and Thermal Properties

Solid-state properties provide insights into the compound's purity, crystal lattice energy, and have a direct impact on its dissolution rate and thermodynamic solubility.

Property Value Significance in Drug Development Source
Melting Point 138-140°CIndicates purity and crystal lattice strength; higher melting points often correlate with lower solubility.
Boiling Point 369.0 ± 37.0 °C (Predicted)Provides an estimate of the compound's volatility.
Appearance White to off-white solid (Typical)Basic quality control parameter.

Part II: Critical Physicochemical Properties for Drug Development

This section details the experimental determination of the three most influential physicochemical properties for ADMET profiling: ionization constant (pKa), lipophilicity (logP/D), and aqueous solubility.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

Scientific Rationale: The pKa value defines the extent of a molecule's ionization at a given pH. For this compound, the hydroxyl group is acidic and will deprotonate at basic pH. Ionization state profoundly affects solubility, membrane permeability, plasma protein binding, and interaction with biological targets. Knowing the pKa is essential for designing relevant biological assays and predicting in vivo behavior across different physiological compartments (e.g., stomach pH ~1-2, intestine pH ~6-7.4, blood pH ~7.4).

Experimental Protocol: Potentiometric Titration

This method provides a highly accurate, direct measure of a compound's pKa. The protocol described is based on the industry-standard Sirius T3 instrument.[6]

Step-by-Step Methodology:

  • Preparation: Accurately prepare a ~1-2 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or DMSO). Prepare three aqueous solutions of varying ionic strength (e.g., 0.15 M, 0.10 M, and 0.05 M KCl).

  • Calibration: Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, and 10) to ensure accuracy.

  • Titration: Dispense a precise aliquot of the compound stock solution into the analysis vessel containing a known volume of 0.15 M KCl.

  • Acid/Base Titration: Perform a multi-step titration by adding standardized HCl to lower the pH to ~2, followed by a titration with standardized KOH up to pH ~12. The instrument records the pH after each titrant addition.

  • Data Analysis (Yasuda-Shedlovsky Extrapolation): The instrument software plots the measured pH against the volume of titrant. To correct for the co-solvent effect, the pKa is determined at multiple ionic strengths, and the aqueous pKa is determined by extrapolating to zero ionic strength.

  • Validation: The protocol is self-validating through the analysis of the titration curve's quality and the consistency of results across multiple measurements.

Data Summary for this compound:

Parameter Value
Experimental pKa To be determined experimentally.
Predicted pKa No reliable predicted value available. Experimental determination is critical.
Expected Ionizable Group Phenolic Hydroxyl (Acidic)

Workflow Diagram: pKa Determination

pKa_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis (Sirius T3) cluster_data Data Processing Compound Weigh Compound Stock Prepare Stock Soln (e.g., DMSO) Compound->Stock Titrate Perform Potentiometric Titration Stock->Titrate Aliquot KCl Prepare Aqueous KCl Solutions KCl->Titrate Calibrate Calibrate pH Electrode Calibrate->Titrate Process Generate Titration Curve Titrate->Process Extrapolate Yasuda-Shedlovsky Extrapolation Process->Extrapolate Result Determine Aqueous pKa Extrapolate->Result logP_Workflow cluster_quant Quantification A Pre-saturate n-Octanol & Buffer B Add Compound to Octanol/Buffer Mixture A->B C Shake to Equilibrate B->C D Centrifuge to Separate Phases C->D E1 Sample Octanol Phase D->E1 E2 Sample Aqueous Phase D->E2 F Analyze Concentration (e.g., HPLC-UV) E1->F E2->F G Calculate logP: log([C]oct / [C]aq) F->G

Workflow for shake-flask logP determination.
Aqueous Solubility: The Gateway to Absorption

Scientific Rationale: A drug must be in solution to be absorbed. [6]Poor aqueous solubility is one of the most significant challenges in drug development, leading to low bioavailability and difficult formulation. [5]It's crucial to measure thermodynamic solubility, which represents the true equilibrium concentration of the compound in a saturated solution and is the most relevant measure for predicting in vivo dissolution.

Experimental Protocol: Thermodynamic Solubility Assay

This method measures the equilibrium solubility of the solid compound, providing a more accurate and relevant value than kinetic methods that use DMSO stocks.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess of the solid compound to vials containing the aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4).

  • Equilibration: Shake or rotate the vials at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Filter the resulting slurry through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solid. This step is critical to avoid artificially high readings.

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Solid-State Analysis: Analyze the remaining solid by a method like XRPD to ensure the material has not changed its polymorphic form during the experiment.

  • Validation: The presence of undissolved solid at the end of the experiment validates that a saturated solution was achieved.

Data Summary for this compound:

Parameter Value
Thermodynamic Solubility (pH 7.4) To be determined experimentally.
Expected Solubility Profile Likely low, given the melting point and predicted lipophilicity. The acidic pKa suggests solubility will increase significantly at pH > pKa.

Workflow Diagram: Thermodynamic Solubility Assay

Solubility_Workflow A Add Excess Solid Compound to Buffer B Equilibrate (24-48h shaking) A->B C Filter or Centrifuge to Remove Solid B->C D Quantify Filtrate via HPLC-UV C->D E Report Solubility (e.g., µg/mL or µM) D->E

Workflow for thermodynamic solubility assay.

Part III: Synthesis and Structural Confirmation

A reliable supply of well-characterized material is a prerequisite for any study. Pyrazole synthesis is a well-trodden path in organic chemistry.

Plausible Synthetic Route: A common and effective method for synthesizing 1,4-disubstituted pyrazoles involves the reaction of a substituted hydrazine with a suitable 1,3-dicarbonyl equivalent. For this compound, a plausible route involves the condensation of 2,4-dichlorophenylhydrazine with a protected form of a 3-keto-acetal, followed by deprotection and tautomerization.

Spectroscopic Characterization: Structural confirmation is achieved through a combination of spectroscopic techniques.

  • ¹H NMR: Expected signals would include distinct aromatic protons on the dichlorophenyl ring, and characteristic protons for the pyrazole ring. The position of the hydroxyl proton may be broad and solvent-dependent.

  • ¹³C NMR: Would show the expected number of carbon signals, with distinct shifts for the aromatic carbons, the pyrazole ring carbons, and the carbon bearing the hydroxyl group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion (M+) peak corresponding to the molecular weight (229.06 g/mol ), with a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms.

  • Infrared (IR) Spectroscopy: A broad O-H stretching band would be expected around 3200-3400 cm⁻¹, along with characteristic C=C and C=N stretching frequencies for the aromatic and pyrazole rings.

Discussion: An Integrated Physicochemical Profile and Its Implications

Synthesizing the available and expected data provides a holistic view of this compound from a medicinal chemistry perspective.

  • Molecular Weight (229.06 g/mol ): This is well within the "Rule of Five" guidelines (<500), suggesting a good starting point for oral bioavailability.

  • Lipophilicity (Predicted logP ~2.5-3.5): This value is in a favorable range for membrane permeability. However, it is on the higher side, which could contribute to low aqueous solubility and potential for non-specific binding if not balanced by other factors.

  • Acidity (pKa): The acidic hydroxyl group is a key feature. At intestinal and blood pH, the compound will likely exist as a mixture of neutral and anionic species. This ionization will significantly enhance aqueous solubility compared to a non-ionizable analogue but may decrease passive permeability of the charged species.

  • Solubility: The combination of a relatively high melting point and moderate-to-high lipophilicity strongly suggests that the intrinsic solubility of the neutral form will be low. Formulation strategies or structural modifications may be required to address this.

Senior Scientist's Perspective: this compound presents an interesting but challenging profile. Its molecular weight is advantageous. The key challenge and opportunity lie in the interplay between its lipophilicity and its acidic pKa. While the predicted lipophilicity is good for permeability, the likely low intrinsic solubility is a significant hurdle. The acidic handle, however, offers a pathway to improve solubility through salt formation or formulation at higher pH. Experimental determination of these properties is not just recommended; it is mandatory to build a robust structure-activity and structure-property relationship to guide any future optimization campaign.

Conclusion

This guide establishes the foundational physicochemical profile for this compound. The compound's molecular weight is favorable, but its potential is intrinsically linked to a careful balance of its moderate-to-high lipophilicity, low intrinsic solubility, and the modulating effect of its acidic hydroxyl group. The detailed experimental protocols provided herein offer a clear, validated path for researchers to generate the critical data needed to fully assess its drug-like potential and guide its journey through the drug discovery pipeline.

References

  • Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.
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  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
  • WuXi AppTec. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
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  • Organic Syntheses. (n.d.). Procedure.
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  • Benchchem. (n.d.). The Pivotal Role of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol in the Synthesis of Pyraclostrobin: A Technical Guide.
  • World Journal of Pharmaceutical Research. (n.d.). Table 2.2 Physicochemical properties of 1-((1,3-diphenyl-1H-pyrazole-4-yl)methylene)- 2-(quinoline-3-yl) hydrazine (5).
  • PubChem. (n.d.). 3-(2,4-Dichlorophenyl)-1H-pyrazole.
  • ChemicalBook. (n.d.). alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol.

Sources

Analysis of the Crystal Structure of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol: A Keystone for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Authored by: A Senior Application Scientist

Abstract

Pyrazole derivatives represent a cornerstone in medicinal chemistry, serving as the foundational scaffold for a multitude of pharmacologically active agents.[1][2] Their therapeutic efficacy is profoundly influenced by their three-dimensional architecture and the intricate network of intermolecular interactions they form in the solid state. This guide provides a comprehensive technical framework for the elucidation and analysis of the crystal structure of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol. While the specific crystal data for this exact molecule is not publicly archived, this document leverages extensive data from closely related analogues to present a predictive and methodological guide. We will detail the synthesis and crystallization, the complete workflow for single-crystal X-ray diffraction (SC-XRD), and an in-depth analysis of the expected molecular geometry and supramolecular assembly. The insights derived from such an analysis are paramount for understanding structure-activity relationships (SAR) and guiding the development of next-generation pyrazole-based therapeutics.[1]

Introduction: The Significance of Structural Elucidation

The pyrazole moiety is recognized as a "privileged structure" in drug discovery, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The substitution of a 2,4-dichlorophenyl group at the N1 position is a common strategy to enhance potency and modulate the pharmacokinetic profile of these compounds. The hydroxyl group at the C4 position introduces a critical hydrogen bonding donor/acceptor site, which is pivotal for molecular recognition at biological targets.

Understanding the precise three-dimensional arrangement of atoms, as provided by single-crystal X-ray crystallography, is not merely an academic exercise. It is a critical step in rational drug design that allows researchers to:

  • Confirm Molecular Identity and Constitution: Unambiguously verify the successful synthesis of the target molecule.

  • Determine Conformational Preferences: Identify the molecule's preferred shape, including the rotational orientation (dihedral angles) of its constituent rings.

  • Map Intermolecular Interactions: Visualize the non-covalent forces (e.g., hydrogen bonds, halogen bonds, π-stacking) that govern how molecules pack in a crystal lattice. This provides a powerful model for how the molecule might interact with a protein binding pocket.

This guide is structured to walk researchers through the entire process, from chemical synthesis to the final, detailed analysis of the crystal structure, emphasizing the rationale behind each step.

Synthesis and Crystallization: From Powder to Perfect Crystal

Proposed Synthetic Pathway

A robust and highly regioselective method for synthesizing 1,4-substituted pyrazoles involves the cyclocondensation reaction between a substituted hydrazine and a suitable 1,3-dicarbonyl synthon.[2] For the target compound, this compound, a logical approach is the reaction of 2,4-dichlorophenylhydrazine with malondialdehyde or a more stable equivalent, followed by tautomerization to the more stable pyrazol-4-ol form. Ultrasound irradiation has been shown to significantly reduce reaction times for similar syntheses.[4]

Experimental Protocol: Crystallization

The acquisition of high-quality single crystals is the most critical and often most challenging step of the process. The goal is to encourage slow, ordered growth from a supersaturated solution, which allows molecules to arrange themselves into a well-defined lattice.

Step-by-Step Crystallization Protocol:

  • Solvent Screening (The Causality of Choice): The choice of solvent is paramount. An ideal solvent will dissolve the compound when heated but show limited solubility at room temperature. For pyrazole derivatives, common and effective solvents include ethanol, acetone, toluene, and mixtures thereof.[5][6] A systematic screening of various solvents is the first empirical step.

  • Preparation of a Saturated Solution: Gently heat the chosen solvent and add the synthesized this compound powder incrementally until no more solute dissolves. Add a small amount of additional solvent to ensure all material is just in solution.

  • Slow Evaporation Method:

    • Transfer the clear, saturated solution to a clean vial.

    • Cover the vial with a cap or parafilm, and pierce a few small holes with a needle. This allows the solvent to evaporate very slowly over several days to weeks.

    • Place the vial in a vibration-free environment. Vibrations can induce rapid precipitation, leading to a microcrystalline powder instead of single crystals.

  • Crystal Harvesting: Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have formed, they must be carefully harvested using a spatula or loop and immediately coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis: The Definitive Workflow

SC-XRD is the gold standard for determining the atomic-level structure of a crystalline solid. The following protocol outlines the standard procedure using a modern diffractometer.

Detailed SC-XRD Workflow:

  • Crystal Selection and Mounting: A single, well-formed crystal with sharp edges and no visible cracks is selected under a polarizing microscope. It is mounted on a goniometer head using a cryo-loop.[1]

  • Data Collection:

    • The mounted crystal is placed on the diffractometer (e.g., a Bruker D8 Quest) and flash-cooled to a low temperature, typically 100–170 K, in a stream of cold nitrogen gas.[7] This crucial step minimizes atomic thermal vibrations, leading to a sharper diffraction pattern and higher resolution data.

    • Monochromatic X-rays (commonly Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal.[7]

    • The crystal is rotated, and a series of diffraction images are collected by a detector (e.g., a CCD or CMOS detector).

  • Data Reduction: The collected images are processed to integrate the intensities of the thousands of diffraction spots and apply corrections for experimental factors like absorption.

  • Structure Solution: The "phase problem" is solved using direct methods or intrinsic phasing algorithms, as implemented in software like SHELXT.[7] This yields an initial electron density map and a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method in a program like SHELXL.[7] In this iterative process, atomic positions, and anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[5][8]

SC_XRD_Workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Determination Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Slow Evaporation Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (Low Temperature) Mounting->DataCollection DataReduction Data Reduction DataCollection->DataReduction Solution Structure Solution (SHELXT) DataReduction->Solution Refinement Structure Refinement (SHELXL) Solution->Refinement Validation Validation (checkCIF) Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure

Fig. 1: Standard workflow for crystal structure determination.

In-depth Crystal Structure Analysis: Predicted Architecture

Based on published structures of analogous compounds, we can confidently predict the key structural features of this compound.

Expected Molecular Geometry

The molecule's overall conformation will be primarily defined by the relative orientation of the pyrazole and dichlorophenyl rings. The pyrazole ring itself is expected to be essentially planar.[1] A key parameter is the dihedral angle between the mean plane of the pyrazole ring and the dichlorophenyl ring. In related structures, this angle can vary significantly, but a non-coplanar arrangement is expected due to steric hindrance. For instance, in 1-(2,4-dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile, the dihedral angle is a pronounced 74.03°.[5]

The following table summarizes expected crystallographic data, compiled from highly similar structures reported in the literature.

ParameterExpected Value / TypeSource / Rationale
Crystal System Monoclinic or OrthorhombicCommon systems for pyrazole derivatives.[5][8]
Space Group P2₁/c, P2₁/n, or Pbca (Centrosymmetric)Frequently observed for this class of compounds.[5][9]
Z (Molecules/Unit Cell) 4 or 8Typical for common space groups.[5][8]
Key Bond Lengths (Å)
C-O (hydroxyl)~1.36 ÅStandard for phenolic C-O bonds.
N-N (pyrazole)~1.36 ÅConsistent with N-N bond lengths in other pyrazole rings.[10]
C-Cl~1.73 - 1.74 ÅTypical C-Cl bond distance on an aromatic ring.[11]
Key Hydrogen Bond (Å)
O-H···ND···A distance: ~2.75 ÅBased on the O-H···N hydrogen bonds forming inversion dimers in 1-(4-chlorophenyl)-1H-pyrazol-3-ol.[8]
Dihedral Angle Pyrazole Ring – Dichlorophenyl Ring: 40-80°A significant twist is expected to minimize steric clash, as seen in related structures.[5][11]
Supramolecular Assembly: The Hydrogen Bonding Network

The most influential intermolecular interaction governing the crystal packing will undoubtedly be the hydrogen bond originating from the C4-hydroxyl group. The pyrazole ring contains a nitrogen atom (N2) that is a potent hydrogen bond acceptor. Therefore, a strong O-H···N hydrogen bond is predicted to be the primary motif. This interaction is often observed to form inversion dimers, creating robust R²₂(8) graph set motifs that link molecules into chains or sheets.[8]

Beyond this primary interaction, a hierarchy of weaker interactions will further stabilize the crystal lattice:

  • C-H···O and C-H···Cl Hydrogen Bonds: The aromatic and pyrazole C-H groups can act as weak donors to the hydroxyl oxygen or the chlorine atoms on neighboring molecules.[11]

  • π-π Stacking: The electron-rich pyrazole ring and the dichlorophenyl ring can engage in π-π stacking interactions, further stabilizing the packing, often with centroid-to-centroid distances of around 3.9 Å.[10][11]

Interactions M1 Molecule 1 (Pyrazol-4-ol) M2 Molecule 2 (Pyrazol-4-ol) M1->M2 O-H···N (Primary Dimer) M3 Molecule 3 (Pyrazol-4-ol) M1->M3 π-π Stacking M2->M3 C-H···Cl

Fig. 2: Predicted network of key intermolecular interactions.
Hirshfeld Surface Analysis: Quantifying Interactions

To move beyond a qualitative description, Hirshfeld surface analysis provides a powerful quantitative tool for dissecting the intermolecular environment.[12][13] This analysis is performed using software like CrystalExplorer.[14]

  • d_norm Surface: A surface is generated around the molecule and color-coded based on intermolecular contact distances. Red spots on the d_norm surface highlight contacts that are shorter than the van der Waals radii sum, visually identifying the most significant interactions, such as the O-H···N hydrogen bond.[14]

  • 2D Fingerprint Plots: The 3D surface is deconstructed into a 2D histogram that plots the distance from the surface to the nearest atom inside (dᵢ) versus the nearest atom outside (dₑ). This plot quantifies the relative contribution of each type of intermolecular contact to the overall crystal packing.[15] For this compound, the fingerprint plot is expected to show major contributions from:

    • H···H contacts: Typically the largest contributor, representing van der Waals interactions.[10][15]

    • O···H/H···O contacts: Appearing as sharp, distinct "spikes," characteristic of strong hydrogen bonds.

    • C···H/H···C contacts: Representing C-H···π interactions.

    • Cl···H/H···Cl contacts: Quantifying the contribution of halogen-related interactions.

This quantitative analysis is invaluable for comparing the packing of different polymorphs or understanding how subtle changes in substitution patterns alter the entire supramolecular assembly.

Conclusion

The crystal structure analysis of this compound provides indispensable information for drug development. The predicted structure reveals a non-planar molecule dominated by a powerful O-H···N hydrogen bonding motif, which is likely to form centrosymmetric dimers. This primary interaction, supported by a network of weaker C-H···Cl and π-π stacking forces, defines the solid-state architecture. By employing the detailed experimental and analytical workflow described in this guide, researchers can obtain a precise atomic-level understanding of this and related compounds. This knowledge is fundamental to building accurate structure-activity relationship models, optimizing ligand-receptor interactions, and ultimately, designing more effective and selective therapeutic agents.

References

  • BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.
  • Al-Majid, A. M., et al. (2023). Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Retrieved from [Link]

  • Kumar, R., et al. (n.d.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Single crystal X‐ray structures of (a) mono‐pyrazole adduct 1, and (b).... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. Retrieved from [Link]

  • Delgado, G. E., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Retrieved from [Link]

  • Al-Gorban, Z. M., et al. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Taylor & Francis Online. Retrieved from [Link]

  • Tatum, W. K., et al. (2025). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative: Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Li, G., et al. (2012). 1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Arshad, M. N., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. National Institutes of Health. Retrieved from [Link]

  • Sharma, P., et al. (2015). Crystal structure of 4-[(2,4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]. National Institutes of Health. Retrieved from [Link]

  • Lacerda de Oliveira, L. F., et al. (2011). Efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation. PubMed. Retrieved from [Link]

  • Zhang, L-X., et al. (2010). 1-(4-Chlorophenyl)-1H-pyrazol-3-ol. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. Retrieved from [Link]

  • Semantic Scholar. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-2-morpholinoethane-1,2-dione Analogues and their Inhibitory Activities with Reduced Cytotoxicity in Lipopolysaccharide-Induced BV2 Cells. Retrieved from [Link]

  • Stransky, N., et al. (2024). 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. National Institutes of Health. Retrieved from [Link]

  • Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. PubMed. Retrieved from [Link]

  • Seredyuk, M., et al. (2024). Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol disolvate. National Institutes of Health. Retrieved from [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

Sources

"spectroscopic data for 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol (NMR, IR, MS)"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the heterocyclic compound this compound. As a molecule of interest in medicinal chemistry and materials science, its unambiguous structural confirmation is paramount. This document synthesizes predicted spectroscopic data based on analogous structures and foundational principles, offering a robust reference for researchers. It covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section includes detailed experimental protocols, in-depth data interpretation explaining the structure-spectrum correlation, and tabulated summaries. This guide is intended for researchers, scientists, and drug development professionals requiring a practical, in-depth understanding of the spectroscopic characterization of substituted pyrazole derivatives.

Introduction: The Structural Significance of this compound

Substituted pyrazoles are a cornerstone in modern chemistry, recognized for their wide range of biological activities and applications as ligands in coordination chemistry.[1][2] The target molecule, this compound, combines three key structural motifs: a pyrazole core, a 2,4-disubstituted dichlorophenyl ring, and a hydroxyl group. This combination dictates its electronic properties, potential for hydrogen bonding, and overall three-dimensional structure.

The 2,4-dichloro substitution pattern on the phenyl ring creates a distinct electronic environment, influencing the chemical shifts of adjacent protons and carbons. The hydroxyl group on the pyrazole ring introduces the possibility of keto-enol tautomerism and is a key feature for IR spectroscopy. Precise characterization through a multi-technique spectroscopic approach is therefore not merely a confirmation of identity but a fundamental step in understanding its chemical behavior.

Analytical Workflow for Structural Elucidation

The comprehensive characterization of a novel or synthesized compound like this compound follows a logical and self-validating workflow. The process ensures that data from orthogonal techniques corroborates the proposed structure.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Synthesis & Verification Prep Purified Compound (5-10 mg) NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR 分样 (Aliquot) IR FTIR Spectroscopy Prep->IR 分样 (Aliquot) MS Mass Spectrometry (EI/ESI) Prep->MS 分样 (Aliquot) Interpret Spectral Interpretation & Peak Assignment NMR->Interpret Chemical Shifts, Couplings IR->Interpret Functional Groups MS->Interpret Molecular Weight, Fragmentation Structure Structure Confirmation Interpret->Structure Corroborated Data

Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For this compound, both ¹H and ¹³C NMR provide definitive information on its structure.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for the pyrazole ring protons, the aromatic protons on the dichlorophenyl ring, and the hydroxyl proton. The exact chemical shifts can vary with solvent choice, but DMSO-d₆ is often preferred for its ability to dissolve polar compounds and preserve labile protons like -OH.[3]

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
OH (on C4)~9.5 - 10.5Broad Singlet-1H
H-3 (pyrazole)~8.1 - 8.3Singlet-1H
H-5 (pyrazole)~7.7 - 7.9Singlet-1H
H-3' (phenyl)~7.8 - 8.0DoubletJ ≈ 2.51H
H-5' (phenyl)~7.6 - 7.7Doublet of DoubletsJ ≈ 8.7, 2.51H
H-6' (phenyl)~7.5 - 7.6DoubletJ ≈ 8.71H
  • Expertise & Causality:

    • The hydroxyl proton is expected to be significantly downfield and broad due to hydrogen bonding with the DMSO solvent and potential slow exchange.

    • The pyrazole protons H-3 and H-5 appear as singlets because they lack adjacent proton neighbors. Their downfield position is characteristic of protons on electron-deficient aromatic heterocyclic rings.[4][5]

    • The dichlorophenyl protons exhibit a predictable splitting pattern. H-3' is a doublet due to coupling only with H-5'. H-6' is a doublet from coupling to H-5'. H-5' is a doublet of doublets as it is coupled to both H-3' and H-6'.[6]

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4 (pyrazole, C-OH)~155 - 160
C-3 (pyrazole)~140 - 145
C-5 (pyrazole)~130 - 135
C-1' (phenyl, C-N)~138 - 140
C-2' (phenyl, C-Cl)~132 - 134
C-4' (phenyl, C-Cl)~129 - 131
C-6' (phenyl)~128 - 130
C-5' (phenyl)~127 - 129
C-3' (phenyl)~120 - 122
  • Expertise & Causality:

    • C-4 , bearing the electron-withdrawing hydroxyl group, is expected to be the most downfield carbon of the pyrazole ring.

    • The carbons bonded to chlorine (C-2' and C-4' ) will be shifted downfield relative to other aromatic carbons.

    • The remaining carbon signals are assigned based on established substituent effects in phenyl and pyrazole systems.[7]

Standard Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.[3]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Instrument Setup: Insert the sample, lock the spectrometer on the solvent's deuterium signal, and shim the magnetic field to achieve high homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum with a spectral width of ~16 ppm, a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[2]

  • ¹³C NMR Acquisition: Acquire the spectrum with a spectral width of ~240 ppm, a 45° pulse angle, a relaxation delay of 2 seconds, and a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.[2]

  • Data Processing: Apply Fourier transformation to the Free Induction Decay (FID), phase correct the spectrum, and set the reference (e.g., residual solvent peak or TMS). Integrate ¹H NMR signals and pick peaks for both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[8]

Predicted IR Absorption Data

Table 3: Predicted Key IR Absorptions for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3400 (Broad)O-H StretchHydroxyl (-OH)
3100 - 3150C-H Stretch (Aromatic)Pyrazole & Phenyl Rings
1580 - 1610C=C Stretch (Aromatic)Pyrazole & Phenyl Rings
1450 - 1500C=N StretchPyrazole Ring
1200 - 1300C-O StretchPhenolic -OH
1000 - 1100C-Cl StretchDichlorophenyl Ring
800 - 850C-H Bend (Out-of-plane)Substituted Phenyl Ring
  • Expertise & Causality:

    • The most prominent and diagnostic peak will be the broad O-H stretch above 3200 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[9]

    • Multiple sharp peaks between 1450 and 1610 cm⁻¹ correspond to the stretching vibrations of the C=C and C=N bonds within the two aromatic rings.

    • The presence of strong absorptions in the 1000-1100 cm⁻¹ region is indicative of the C-Cl bonds.[9]

Standard Protocol for FTIR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000–400 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction. Process the spectrum to identify and label key absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.

Predicted Mass Spectrum Data

The molecular formula for this compound is C₉H₆Cl₂N₂O. Its molecular weight is approximately 229.07 g/mol .

  • Molecular Ion (M⁺):

    • Due to the presence of two chlorine atoms, the molecular ion will appear as a characteristic cluster of peaks. Chlorine has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

    • M⁺ peak: at m/z 228 (containing two ³⁵Cl atoms).

    • (M+2)⁺ peak: at m/z 230 (containing one ³⁵Cl and one ³⁷Cl). This peak will have an intensity of about 65% of the M⁺ peak.

    • (M+4)⁺ peak: at m/z 232 (containing two ³⁷Cl atoms). This peak will have an intensity of about 10% of the M⁺ peak.

    • This isotopic pattern is a definitive signature for a molecule containing two chlorine atoms.

  • Key Fragmentation:

    • Loss of CO: A common fragmentation for phenols and enols, leading to a fragment around m/z 200.

    • Cleavage of the dichlorophenyl group: Fragmentation could yield an ion corresponding to the dichlorophenyl cation at m/z 145.

    • Cleavage of the pyrazol-4-ol group: This would result in a fragment ion.

G MolIon [M]⁺˙ m/z 228/230/232 Frag1 Loss of CO m/z ~200 MolIon->Frag1 - CO Frag2 Dichlorophenyl Cation [C₆H₃Cl₂]⁺ m/z 145 MolIon->Frag2 N-Ph Cleavage Frag3 Loss of Dichlorophenyl Radical MolIon->Frag3 - C₆H₃Cl₂

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Standard Protocol for MS Data Acquisition (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or acetonitrile) into the mass spectrometer, often via a direct insertion probe or through a GC inlet.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process creates a positively charged molecular ion (M⁺) and various fragment ions.[10]

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed, predicted spectroscopic profile based on established chemical principles and data from analogous compounds. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the key functional groups (notably the -OH and C-Cl bonds), and mass spectrometry verifies the molecular weight and the presence of two chlorine atoms via its distinct isotopic pattern. The protocols and interpretive logic presented herein serve as a robust framework for the characterization of this and other related heterocyclic compounds in a research and development setting.

References

  • New Journal of Chemistry (RSC Publishing). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches.
  • BenchChem. A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
  • ResearchGate. Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.
  • BenchChem. An In-depth Technical Guide to the Spectroscopic Analysis of New Pyrazolium Derivatives.
  • National Institutes of Health (NIH). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium.
  • BenchChem. Application Note: ¹H NMR Characterization of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol.
  • U.S. Environmental Protection Agency (EPA). 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(2,4-dichlorophenyl)-, ethyl ester - Substance Details.
  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • National Institute of Standards and Technology (NIST). 1H-Pyrazole - Mass spectrum (electron ionization).
  • ChemicalBook. 1,4-Dichlorobenzene(106-46-7) 1H NMR spectrum.
  • Semantic Scholar. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles.
  • National Institute of Standards and Technology (NIST). 1H-Pyrazole - IR Spectrum.
  • National Institute of Standards and Technology (NIST). Phenol, 2,4-dichloro- - Infrared Spectrum.

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The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives

Preamble: The Enduring Versatility of the Pyrazole Ring

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] First synthesized in 1889, this deceptively simple scaffold has given rise to a vast and diverse library of compounds with a remarkable spectrum of biological activities.[2] Its unique structural and electronic properties—including the ability to act as both a hydrogen bond donor and acceptor—allow for versatile interactions with a multitude of biological targets.[3][4] This guide, intended for researchers and drug development professionals, provides a detailed exploration of the principal biological activities of pyrazole derivatives, focusing on the underlying mechanisms of action, key structure-activity relationships (SAR), and the practical experimental methodologies used for their evaluation. We will delve into the causality behind experimental design, grounding our discussion in the authoritative literature that has shaped the field.

Section 1: Anti-inflammatory Activity - The COX-2 Inhibition Paradigm

Inflammation is a critical biological response, but its chronic dysregulation drives numerous pathologies, from rheumatoid arthritis to cardiovascular disease.[5] Non-steroidal anti-inflammatory drugs (NSAIDs) have been a mainstay of treatment, but their gastrointestinal side effects, largely due to the inhibition of the cyclooxygenase-1 (COX-1) enzyme, have prompted the search for safer alternatives.[5] This led to the development of selective COX-2 inhibitors, a domain where pyrazole derivatives have achieved iconic status.[5][6]

Mechanism of Action: Selective Inhibition of Cyclooxygenase-2 (COX-2)

The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the selective inhibition of COX-2.[7][8] Both COX-1 and COX-2 enzymes catalyze the conversion of arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that mediate pain and inflammation.[9][10] However, COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is induced at sites of inflammation.[8]

The selectivity of pyrazole-based inhibitors like Celecoxib stems from its structure. The sulfonamide side chain of Celecoxib binds to a distinct hydrophilic side pocket present in the active site of the COX-2 enzyme, an area that is absent in COX-1.[6][9] This specific interaction allows it to block prostaglandin synthesis at the site of inflammation while sparing the protective functions of COX-1 elsewhere in the body, theoretically reducing gastrointestinal adverse effects.[6][8]

COX_Pathway Fig 1: COX-2 Inhibition by Pyrazole Derivatives cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2_1 Prostaglandin H2 COX1->Prostaglandin_H2_1 Prostaglandin_H2_2 Prostaglandin H2 COX2->Prostaglandin_H2_2 Physiological_PGs Physiological Prostaglandins (Gastric Protection, Platelet Aggregation) Prostaglandin_H2_1->Physiological_PGs Inflammatory_PGs Inflammatory Prostaglandins (Pain, Fever, Inflammation) Prostaglandin_H2_2->Inflammatory_PGs Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selective Inhibition

Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives like Celecoxib.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory potency of pyrazole derivatives is highly dependent on the substituents at the 1, 3, and 5 positions of the pyrazole ring.

  • 1,5-Diarylpyrazoles: This is a classic arrangement for COX-2 selectivity. A para-sulfonamide or methylsulfonyl group on one of the phenyl rings (typically at the 1-position) is crucial for binding to the selective side pocket of COX-2.[6]

  • Substituents at the 3- and 5-positions: Bulky groups, often aryl or heteroaryl, are generally favored. For instance, modifying the aryl groups can fine-tune selectivity and potency.[11]

  • Substitution at the 4-position: This position is often unsubstituted, but adding small alkyl groups can sometimes modulate activity.

Experimental Evaluation: Carrageenan-Induced Paw Edema Model

This in vivo model is a standard for evaluating acute anti-inflammatory activity. Its trustworthiness lies in its ability to produce a reproducible and quantifiable inflammatory response.

Protocol:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum). This step is critical to reduce stress-related variability in the inflammatory response.

  • Grouping: Animals are divided into groups (n=6): Vehicle control (e.g., 0.5% carboxymethyl cellulose), positive control (e.g., Diclofenac sodium or Celecoxib, 10 mg/kg), and test groups (pyrazole derivatives at various doses).

  • Drug Administration: Test compounds and controls are administered orally (p.o.) or intraperitoneally (i.p.). The choice of route depends on the compound's intended clinical application and known pharmacokinetic properties.

  • Induction of Inflammation: One hour post-drug administration, 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Paw volume is measured immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer. The instrument provides a highly accurate and non-invasive measurement of volume displacement.

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Compound Type Example Target In Vitro Potency (IC₅₀) In Vivo Efficacy (% Edema Inhibition) Reference
Selective COX-2 InhibitorCelecoxibCOX-20.04 µM~70-80% at 10 mg/kg[5][6]
Pyrazole-Thiazole HybridN/ACOX-2/5-LOX0.03 µM (COX-2)75%[5]
3,5-DiarylpyrazoleN/ACOX-20.01 µM65-80% at 10 mg/kg[5]

Section 2: Anticancer Activity - Targeting the Machinery of Proliferation

The pyrazole scaffold is recognized as a "privileged structure" in anticancer drug design, capable of interacting with a wide array of targets crucial for tumor growth and survival.[14][15] Pyrazole derivatives have shown efficacy by inhibiting protein kinases, disrupting cell cycle progression, and inducing apoptosis.[3][10]

Mechanisms of Action

Unlike the focused COX-2 inhibition in inflammation, the anticancer effects of pyrazoles are mechanistically diverse.

  • Kinase Inhibition: Many pyrazoles act as ATP-competitive inhibitors of protein kinases that are overactive in cancer, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's tyrosine kinase (BTK).[3][4] Appropriate substitutions on the pyrazole ring allow the molecule to fit into the ATP-binding pocket of these enzymes, blocking their function and halting downstream signaling pathways that promote cell proliferation.

  • Tubulin Polymerization Inhibition: Some derivatives can bind to the colchicine-binding site of tubulin, preventing the polymerization of microtubules.[16] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

  • DNA Intercalation: Certain polysubstituted pyrazoles have been shown to bind to the minor groove of DNA, interfering with replication and transcription processes and leading to cell death.[3]

Anticancer_Workflow Fig 2: In Vitro Anticancer Screening Workflow A 1. Cell Seeding (e.g., MCF-7, HepG2) in 96-well plates B 2. Incubation (24 hours to allow attachment) A->B C 3. Compound Treatment (Varying concentrations of pyrazole derivatives) B->C D 4. Incubation (48-72 hours) C->D E 5. MTT Assay (Add MTT reagent, incubate 3-4 hours) D->E F 6. Solubilization (Add DMSO to dissolve formazan crystals) E->F G 7. Absorbance Reading (Plate reader at 570 nm) F->G H 8. Data Analysis (Calculate % viability and IC50 values) G->H

Caption: A typical workflow for evaluating the cytotoxicity of pyrazole derivatives.

Experimental Evaluation: MTT Assay for Cytotoxicity

The MTT assay is a cornerstone of in vitro anticancer screening. It is a colorimetric assay that measures cell metabolic activity, which serves as a proxy for cell viability. Its self-validating nature comes from the direct correlation between the number of living cells and the amount of colored formazan product formed.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Cells are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the pyrazole test compounds. A vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin) are included.

  • Incubation: The plates are incubated for 48-72 hours. This duration is chosen to allow sufficient time for the compounds to exert their antiproliferative effects.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: The medium is aspirated, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Quantification: The absorbance is measured at 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve. A lower IC₅₀ value indicates higher potency.[3]

Target Example Compound Cell Line Potency (IC₅₀) Reference
Tubulin PolymerizationPyrazole-naphthalene analogMCF-70.8 µM[3]
PI3 KinasePyrazole carbaldehyde deriv.MCF-70.25 µM[3]
DNA Minor GroovePolysubstituted pyrazoleHepG22 µM[3]
UndefinedPyrazole 5bA549 (Lung)0.69 µM[14]

Section 3: Antimicrobial Activity - Combating Resistant Pathogens

The rise of antibiotic resistance is a global health crisis, necessitating the development of new antimicrobial agents.[17][18] Pyrazole derivatives have emerged as a promising scaffold, exhibiting a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[17][19][20]

Mechanism of Action

The antimicrobial mechanisms of pyrazoles are varied and not always fully elucidated, but several key targets have been identified:

  • DNA Gyrase Inhibition: Some pyrazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. This leads to a bactericidal effect.[18]

  • Disruption of Metabolic Pathways: By mimicking natural substrates, pyrazoles can interfere with essential metabolic pathways in bacteria and fungi.

  • Cell Wall Synthesis Inhibition: While less common, some derivatives may interfere with the synthesis of the bacterial cell wall.

Experimental Evaluation: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for quantifying the in vitro potency of new antimicrobial compounds.

Protocol (Broth Microdilution Method):

  • Preparation of Inoculum: A standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth (e.g., Mueller-Hinton Broth). Standardization is crucial for reproducibility.

  • Compound Dilution: The pyrazole test compound is serially diluted (two-fold) in the broth across the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth + inoculum, no drug) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader. The results are often compared to a standard antibiotic like Chloramphenicol or Ciprofloxacin.[17][18]

Compound Type Target Organism Potency (MIC in µg/mL) Reference
Pyrazole Hydrazone 21aS. aureus62.5 - 125[17]
Pyrazole Hydrazone 21aA. niger (Fungus)2.9 - 7.8[17]
Pyrazole-Thiazole HybridS. aureus1.9 - 3.9[18]
Imidazo-pyridine PyrazoleE. coli< 1[18]

Section 4: Anticonvulsant and CNS Activities

Epilepsy is a neurological disorder characterized by recurrent seizures.[21] While many antiepileptic drugs (AEDs) exist, a significant portion of patients do not respond to conventional therapies, driving the need for novel agents.[21][22] Pyrazole derivatives have shown significant promise as anticonvulsants.[22][23][24]

Mechanism of Action

The exact anticonvulsant mechanisms are often complex, but they are thought to involve modulation of ion channels (e.g., sodium, calcium) or enhancement of inhibitory neurotransmission (e.g., GABAergic systems). Another key area of investigation is the inhibition of monoamine oxidase (MAO), an enzyme that degrades neurotransmitters. Some pyrazole derivatives have shown potent MAO-B inhibitory activity.[12]

Experimental Evaluation: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures. It identifies compounds that prevent the spread of seizures.

Protocol:

  • Animal Preparation: Swiss albino mice are used. Test compounds, a vehicle control, and a standard drug (e.g., Phenytoin) are administered, typically i.p.[22]

  • Peak Effect Time: The test is conducted at the time of peak effect of the drug, determined in preliminary studies (often 30-60 minutes post-administration).

  • Induction of Seizure: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes. This stimulus reliably induces a maximal seizure in untreated animals.

  • Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Endpoint: The ability of the test compound to abolish the tonic hind limb extension phase is considered the endpoint, indicating anticonvulsant activity.[24]

Other CNS Activities: Cannabinoid Receptor Antagonism

The versatility of the pyrazole scaffold extends to its interaction with the endocannabinoid system. The diarylpyrazole Rimonabant was developed as a selective CB1 cannabinoid receptor antagonist or inverse agonist.[25][26][27] By blocking CB1 receptors in the brain and peripheral tissues, it reduces appetite and was marketed as an anti-obesity drug.[26][28][29] Although it was later withdrawn due to psychiatric side effects, Rimonabant remains a landmark example of how the pyrazole core can be tailored to interact with specific G-protein coupled receptors in the central nervous system.[26][27] The structure-activity relationship for these compounds is well-defined, requiring a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position for potent CB1 antagonism.[25][30]

Conclusion and Future Directions

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. From the selective COX-2 inhibition of Celecoxib to the diverse mechanisms of anticancer agents and the CNS modulation of CB1 antagonists, pyrazole derivatives have proven to be pharmacologically rich and therapeutically relevant.[1][31][32] The ease of synthesis and the ability to readily modify substituents at multiple positions allow for fine-tuning of biological activity and optimization of pharmacokinetic properties.[2][31]

Future research will likely focus on developing pyrazole derivatives with even greater selectivity for their targets to minimize off-target effects. The synthesis of hybrid molecules, combining the pyrazole core with other pharmacophores, is a promising strategy for creating dual-action agents (e.g., COX/5-LOX inhibitors) with enhanced efficacy.[5] As our understanding of disease biology deepens, the venerable pyrazole ring is certain to remain a privileged and indispensable scaffold in the development of the next generation of therapeutic agents.

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Sources

Introduction: The Pyrazole Scaffold as a Cornerstone of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Substituted Pyrazol-4-ols: Synthesis, Biological Activity, and Therapeutic Potential

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, and among them, the pyrazole nucleus stands out as a "privileged scaffold".[1][2][3][4] A five-membered aromatic ring containing two adjacent nitrogen atoms, pyrazole and its derivatives are integral components of numerous FDA-approved drugs, demonstrating a remarkable versatility in therapeutic applications.[4][5] The unique structural and electronic properties of the pyrazole ring allow it to serve as a bioisostere for other aromatic systems like benzene, often leading to improved potency and better physicochemical properties such as solubility and metabolic stability.[6]

This guide focuses specifically on a significant subclass: substituted pyrazol-4-ols . The hydroxyl group at the C-4 position is a critical functional handle that not only influences the molecule's chemical reactivity and tautomeric equilibrium but also serves as a key interaction point with biological targets, primarily through hydrogen bonding. Pyrazol-4-ols are tautomers of pyrazolones, a class of compounds investigated since the synthesis of Antipyrine in 1883.[7] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects, making them a focal point for researchers in drug discovery and development.[8][9][10]

PART 1: Synthesis of Substituted Pyrazol-4-ols

The construction of the pyrazole ring is a well-established field in organic synthesis, with numerous methodologies available. The most reliable and widely used approach for synthesizing substituted pyrazoles, including pyrazol-4-ols, is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound.[11][12]

Core Synthetic Strategy: Knorr Pyrazole Synthesis and its Variants

The Knorr pyrazole synthesis, first reported in 1883, involves the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine.[12] For the synthesis of pyrazol-4-ols, a β-ketoester is a common starting material. The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The choice of reaction conditions and catalysts is crucial for optimizing yield and regioselectivity. Modern advancements have introduced more efficient and environmentally friendly procedures, including:

  • Microwave-Assisted Synthesis: Significantly reduces reaction times and often improves yields.[13][14]

  • Novel Catalysts: The use of catalysts like nano-ZnO or taurine can promote the reaction under greener conditions, sometimes even in aqueous media or solvent-free systems.[13][15][16]

  • Multicomponent Reactions (MCRs): These strategies allow for the synthesis of complex pyrazole derivatives in a single step from three or more starting materials, enhancing efficiency and molecular diversity.[5][13][15]

Synthesis_of_Pyrazol_4_ols Reactant1 β-Ketoester (1,3-Dicarbonyl Precursor) Process_Node + Reactant1->Process_Node Reactant2 Substituted Hydrazine (R'-NHNH₂) Reactant2->Process_Node Intermediate Hydrazone Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product Substituted Pyrazol-4-ol Process_Node->Intermediate Condensation Cyclization->Product (e.g., Acid/Base catalyst, Microwave, Nano-ZnO)

General synthetic pathway for substituted pyrazol-4-ols.
Detailed Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-4-ol

This protocol describes a standard laboratory procedure for the synthesis of a representative pyrazol-4-ol derivative via the condensation of ethyl acetoacetate with phenylhydrazine.

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq).

  • Solvent Addition: Add glacial acetic acid (20 mL) to the flask. The acetic acid acts as both the solvent and an acid catalyst to promote the condensation and cyclization steps.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring.

  • Precipitation & Filtration: A solid precipitate will form. Continue stirring for 15-20 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water (2 x 20 mL) to remove any residual acetic acid and other water-soluble impurities.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure 3-methyl-1-phenyl-1H-pyrazol-4-ol as a crystalline solid.

  • Characterization: Dry the purified product under vacuum and characterize it using standard analytical techniques (¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry) to confirm its structure and purity.

PART 2: Biological Activities and Therapeutic Applications

The pyrazol-4-ol scaffold is a cornerstone in the development of a wide array of therapeutic agents due to its ability to interact with various biological targets.[8][10]

Anti-inflammatory and Analgesic Activity

Historically, pyrazole derivatives have been prominent as non-steroidal anti-inflammatory drugs (NSAIDs).[8][17] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of pain and inflammation.[18]

Many pyrazol-4-ol derivatives exhibit potent anti-inflammatory effects, with some showing selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform.[19] This selectivity is a critical objective in drug design, as it can reduce the gastrointestinal side effects associated with traditional NSAIDs.[19] For example, the derivative FR140423 was found to be 150 times more selective for COX-2 than COX-1 and demonstrated potent anti-inflammatory and analgesic effects in animal models.[19]

COX_Pathway_Inhibition AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGH₂) COX->PGs Inflammation Pain & Inflammation PGs->Inflammation Pyrazolol Substituted Pyrazol-4-ol Block X Pyrazolol->Block Block->COX

Mechanism of anti-inflammatory action via COX inhibition.
Anticancer Activity: A Focus on Kinase Inhibition

The pyrazole scaffold is a key feature in a multitude of kinase inhibitors used in cancer therapy.[1][2][3] Kinases are crucial regulators of cellular processes like proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.[1] Pyrazol-4-ol derivatives can act as ATP-competitive inhibitors, binding to the kinase active site and blocking downstream signaling pathways that drive tumor growth.

These compounds have shown inhibitory activity against a range of important oncogenic kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation. Novel N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been developed as potent and selective CDK2 inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.[20][21]

  • Aurora Kinases: Critical for mitotic progression.[1][2]

  • Janus Kinases (JAKs): Involved in cytokine signaling pathways that can promote cancer cell survival.[2]

  • EGFR and HER-2 Tyrosine Kinases: Key drivers in several cancer types.[22]

Compound Class/ExampleTarget KinaseAnticancer Activity (IC₅₀ / Kᵢ)Reference
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-aminesCDK2Kᵢ = 0.005 µM[20][21]
Pyrazole-based derivativesAurora AIC₅₀ = 0.16 µM[1]
Pyrazole-oxindole conjugatesTubulin PolymerizationSignificant Inhibition[22]
Pyrazole derivativesEGFR / HER-2IC₅₀ = 0.26 µM / 0.20 µM[22]
Antimicrobial and Antifungal Activity

With the rise of antimicrobial resistance, there is an urgent need for new classes of therapeutic agents. Substituted pyrazol-4-ols have emerged as a promising scaffold for developing novel antibacterial and antifungal drugs.[9][23][24][25] The incorporation of different substituents onto the pyrazole core allows for the modulation of activity against a wide spectrum of pathogens, including Gram-positive and Gram-negative bacteria and various fungal species.[8][26] For instance, certain 4-hetarylpyrazole derivatives have shown potent antifungal activity with MICs as low as 6.25 μg/mL against F. oxysporum.[26]

Antiviral Activity

The broad biological profile of pyrazoles extends to antiviral applications.[27] Research has demonstrated the efficacy of pyrazol-4-ol derivatives against a range of viruses.[28][29][30] Recent studies have highlighted their potential against coronaviruses, including SARS-CoV-2 and MERS-CoV, where they have been shown to inhibit viral replication.[30][31] Other studies have shown potent activity against Newcastle disease virus (NDV), a significant pathogen in the poultry industry.[29]

PART 3: Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For substituted pyrazol-4-ols, the nature and position of substituents on the heterocyclic ring critically influence potency, selectivity, and pharmacokinetic properties.

  • N1-Position: Substitution at this position is crucial for activity. Large, often aromatic, groups like a 2,4-dichlorophenyl ring are frequently found in potent cannabinoid receptor antagonists.[32] A phenyl group is common in many anti-inflammatory and antimicrobial agents.[9][26]

  • C3-Position: Small alkyl groups, such as a methyl group, are common. However, this position can be modified with larger groups to explore different binding pockets. Trifluoromethyl groups have also been successfully incorporated to create potent derivatives.[11][23]

  • C4-Hydroxyl Group: This group is a key pharmacophoric feature. It can act as a hydrogen bond donor and acceptor, anchoring the molecule in the active site of a target protein. Its modification, for example through the synthesis of 4-hetarylpyrazoles, can lead to highly potent antimicrobial agents.[26]

  • C5-Position: This position is highly amenable to substitution with various aryl or heteroaryl groups. A para-substituted phenyl ring at this position is often required for high affinity, for instance in cannabinoid receptor ligands and COX-2 inhibitors.[19][32]

Key positions for substitution on the pyrazol-4-ol scaffold.

PART 4: Future Directions and Conclusion

Substituted pyrazol-4-ols represent a remarkably versatile and enduringly relevant scaffold in medicinal chemistry. Their synthetic accessibility and the rich chemical space that can be explored through substitution have cemented their role in the development of drugs targeting a wide range of diseases.[11][13] The proven success of pyrazole-containing drugs in treating inflammation, cancer, and infectious diseases provides a strong foundation for future research.[3][4][8]

Future efforts will likely focus on several key areas:

  • Development of Highly Selective Inhibitors: As our understanding of disease biology deepens, the focus will shift from broad-spectrum agents to highly selective molecules that target specific enzyme isoforms or receptor subtypes to maximize efficacy and minimize off-target effects.[20][33]

  • Design of Dual-Target or Multi-Target Agents: For complex diseases like cancer or neuroinflammation, agents that can modulate multiple pathways simultaneously may offer superior therapeutic benefits.[30] The pyrazol-4-ol scaffold is an excellent starting point for designing such molecules.

  • Exploration of New Therapeutic Areas: While well-established in inflammation and oncology, the potential of pyrazol-4-ols in other areas, such as neurodegenerative diseases and metabolic disorders, remains an exciting frontier for exploration.[1][3][33]

References

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  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022-01-05). MDPI.
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  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021-12-14). MDPI.
  • Anti-inflammatory and analgesic effects of a novel pyrazole deriv
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2021-03-01). Chemical Methodologies.
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  • Current status of pyrazole and its biological activities. (2014-07). PMC - PubMed Central.
  • Antinociceptive and anti-inflammatory effects of 4-(arylchalcogenyl)-1H-pyrazoles containing selenium or sulfur. (2020-04-20). PubMed.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023-05-18). MDPI.
  • Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2023-02-21). Bentham Science.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017-06-27). PMC - NIH.
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"in silico toxicity prediction of pyrazole derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Toxicity Prediction of Pyrazole Derivatives

Abstract

This guide provides a comprehensive technical overview of the methodologies and computational workflows employed in the in silico toxicity prediction of pyrazole derivatives. Pyrazoles are a prominent class of heterocyclic compounds with a wide range of applications in medicinal chemistry and agrochemistry. However, their potential toxicity is a significant concern that necessitates rigorous safety assessment. In silico methods offer a rapid, cost-effective, and ethically sustainable alternative to traditional animal testing for prioritizing lead candidates and identifying potential hazards early in the development pipeline. This document details the theoretical underpinnings, practical implementation, and critical evaluation of various computational approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling. It is intended for researchers, computational toxicologists, and drug development professionals seeking to leverage predictive modeling for the safety evaluation of pyrazole-containing compounds.

Introduction to Pyrazole Derivatives and the Imperative for Toxicity Prediction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their unique structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities. Consequently, pyrazole derivatives have been successfully developed as pharmaceuticals, including analgesics, anti-inflammatories, and anticancer agents, as well as potent pesticides and herbicides.

Despite their therapeutic and commercial value, the biological activity of pyrazole derivatives is not always beneficial. Some compounds in this class have been associated with various toxicological endpoints, including hepatotoxicity, cardiotoxicity, and neurotoxicity. The potential for adverse effects underscores the critical need for robust toxicity screening during the research and development process. Traditional toxicological testing, which relies heavily on animal models, is time-consuming, expensive, and raises ethical concerns. In silico toxicology, a subdiscipline of computational toxicology, has emerged as a powerful set of tools to predict the toxic potential of chemicals based on their molecular structure and properties. These methods are now integral to modern drug discovery and chemical safety assessment, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

This guide will navigate the reader through the multifaceted process of in silico toxicity prediction for pyrazole derivatives, from data acquisition and model building to the interpretation of predictive results.

Foundational Approaches in In Silico Toxicology

The prediction of toxicity for any chemical class, including pyrazoles, generally relies on a combination of computational techniques. The most prominent among these are QSAR, molecular docking, and comprehensive ADMET profiling.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity or a specific property, such as toxicity. The fundamental principle of QSAR is that the biological effect of a chemical is a function of its molecular structure and physicochemical properties.

2.1.1. The QSAR Workflow

A typical QSAR modeling workflow involves several key stages, each critical for the development of a robust and predictive model.

QSAR_Workflow cluster_data Data Acquisition & Curation cluster_model Model Development cluster_validation Model Validation & Deployment Data_Acquisition Data Acquisition (e.g., ChEMBL, PubChem) Data_Curation Data Curation (Error removal, standardization) Data_Acquisition->Data_Curation Raw Data Descriptor_Calculation Molecular Descriptor Calculation Data_Curation->Descriptor_Calculation Data_Splitting Data Splitting (Training & Test Sets) Descriptor_Calculation->Data_Splitting Model_Building Model Building (e.g., MLR, SVM, RF) Data_Splitting->Model_Building Internal_Validation Internal Validation (e.g., Cross-validation) Model_Building->Internal_Validation External_Validation External Validation (Test Set) Internal_Validation->External_Validation Applicability_Domain Applicability Domain Definition External_Validation->Applicability_Domain Model_Deployment Model Deployment (Predictions) Applicability_Domain->Model_Deployment

Caption: A generalized workflow for QSAR model development and validation.

2.1.2. Step-by-Step Protocol for QSAR Model Development

1. Data Acquisition and Curation:

  • Objective: To assemble a high-quality dataset of pyrazole derivatives with reliable toxicity data.

  • Protocol:

    • Data Source Identification: Utilize public databases such as ChEMBL, PubChem, and the Toxicity Forecaster (ToxCast) from the EPA to gather toxicity data for pyrazole-containing compounds.

    • Data Extraction: Collect relevant information, including chemical structures (SMILES or SDF format) and corresponding toxicity endpoints (e.g., LD50, IC50, gene mutation).

    • Data Curation:

      • Standardize chemical structures (e.g., neutralize salts, remove counter-ions, and standardize tautomers).

      • Remove duplicate entries and compounds with ambiguous or missing toxicity values.

      • Address data inconsistencies and potential errors in the dataset.

2. Molecular Descriptor Calculation:

  • Objective: To numerically represent the chemical structures of pyrazole derivatives.

  • Protocol:

    • Software Selection: Employ molecular descriptor calculation software such as PaDEL-Descriptor, Mordred, or commercial packages like those from Schrödinger or MOE.

    • Descriptor Classes: Calculate a wide range of descriptors, including:

      • 1D descriptors: Molecular weight, atom counts.

      • 2D descriptors: Topological indices, connectivity indices.

      • 3D descriptors: Molecular shape, volume.

      • Physicochemical properties: LogP, polar surface area (PSA).

3. Data Splitting:

  • Objective: To divide the dataset into training and test sets for model building and validation.

  • Protocol:

    • Method Selection: Use a random or stratified splitting method to partition the data. A common split is 80% for the training set and 20% for the test set.

    • Implementation: Utilize data splitting functions available in data analysis libraries like scikit-learn in Python or R packages.

4. Model Building:

  • Objective: To establish a mathematical relationship between the molecular descriptors (independent variables) and the toxicity endpoint (dependent variable).

  • Protocol:

    • Algorithm Selection: Choose an appropriate machine learning algorithm. Common choices include:

      • Multiple Linear Regression (MLR)

      • Support Vector Machines (SVM)

      • Random Forest (RF)

      • Gradient Boosting Machines (GBM)

    • Model Training: Train the selected algorithm on the training dataset.

5. Model Validation:

  • Objective: To assess the robustness, predictivity, and reliability of the developed QSAR model.

  • Protocol:

    • Internal Validation: Perform cross-validation (e.g., 5-fold or 10-fold) on the training set to evaluate the model's stability.

    • External Validation: Use the independent test set to evaluate the model's predictive power on new data.

    • Performance Metrics: Calculate key statistical parameters as shown in the table below.

Metric Description Acceptable Value
R² (Coefficient of Determination) Proportion of the variance in the dependent variable that is predictable from the independent variables.> 0.6
Q² (Cross-validated R²) A measure of the model's predictive ability obtained through cross-validation.> 0.5
RMSE (Root Mean Square Error) The standard deviation of the residuals (prediction errors).As low as possible

6. Applicability Domain (AD) Definition:

  • Objective: To define the chemical space in which the model can make reliable predictions.

  • Protocol:

    • Method Selection: Employ methods such as the leverage approach, distance-based methods, or probability density-based methods.

    • AD Application: For any new pyrazole derivative, first check if it falls within the AD of the model before making a toxicity prediction.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a pyrazole derivative) when bound to a second molecule (a receptor, typically a protein). In the context of toxicology, docking can be used to predict if a pyrazole derivative is likely to bind to and modulate the activity of a protein known to be involved in a toxicity pathway (an "off-target" effect).

2.2.1. The Molecular Docking Workflow

Docking_Workflow Receptor_Prep Receptor Preparation (PDB, add hydrogens, assign charges) Binding_Site Binding Site Definition Receptor_Prep->Binding_Site Ligand_Prep Ligand Preparation (3D structure, assign charges) Docking_Run Docking Simulation (e.g., AutoDock, Glide) Ligand_Prep->Docking_Run Binding_Site->Docking_Run Pose_Analysis Pose Analysis & Scoring Docking_Run->Pose_Analysis Toxicity_Inference Toxicity Inference Pose_Analysis->Toxicity_Inference

Caption: A streamlined workflow for molecular docking in toxicity prediction.

2.2.2. Step-by-Step Protocol for Toxicity Prediction via Molecular Docking

1. Receptor and Ligand Preparation:

  • Objective: To prepare the 3D structures of the target protein and the pyrazole derivatives for docking.

  • Protocol:

    • Receptor Acquisition: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Receptor Preparation:

      • Remove water molecules and other non-essential ligands.

      • Add hydrogen atoms.

      • Assign partial charges using a force field (e.g., AMBER, CHARMM).

    • Ligand Preparation:

      • Generate the 3D conformation of the pyrazole derivative.

      • Assign partial charges.

2. Binding Site Definition:

  • Objective: To define the region on the receptor where the docking simulation will be performed.

  • Protocol:

    • Known Ligand: If a co-crystallized ligand is present in the PDB structure, define the binding site around it.

    • Blind Docking: If the binding site is unknown, define a grid box that encompasses the entire protein surface.

3. Docking Simulation:

  • Objective: To run the docking algorithm to predict the binding poses and affinities.

  • Protocol:

    • Software Selection: Use docking software such as AutoDock Vina, Glide, or GOLD.

    • Execution: Run the docking simulation with appropriate parameters (e.g., number of poses to generate, search algorithm settings).

4. Pose Analysis and Scoring:

  • Objective: To analyze the predicted binding poses and use the docking score to estimate binding affinity.

  • Protocol:

    • Visual Inspection: Visually inspect the top-ranked poses to assess the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the pyrazole derivative and the protein.

    • Scoring Function: Use the docking score (e.g., in kcal/mol) as a proxy for binding affinity. A lower (more negative) score generally indicates a more favorable binding.

5. Toxicity Inference:

  • Objective: To infer the potential for toxicity based on the docking results.

  • Protocol:

    • Binding to Off-Targets: If a pyrazole derivative shows strong predicted binding to a known off-target associated with toxicity (e.g., the hERG potassium channel for cardiotoxicity), it is flagged as a potential toxicant.

    • Disruption of Endogenous Pathways: If the pyrazole derivative is predicted to bind to and potentially inhibit a critical enzyme, it may lead to toxicity.

ADMET Profiling

ADMET profiling involves the prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. Several of these properties are directly or indirectly related to toxicity. For instance, poor metabolism and excretion can lead to drug accumulation and toxicity.

2.3.1. Key ADMET Properties for Toxicity Prediction
Property Relevance to Toxicity Common In Silico Tools
Hepatotoxicity Predicts the potential of a compound to cause liver damage.DILIrank, admetSAR
Cardiotoxicity (hERG Inhibition) Predicts the potential of a compound to block the hERG potassium channel, which can lead to fatal arrhythmias.pkCSM, SwissADME
Mutagenicity (Ames Test) Predicts the mutagenic potential of a compound, which is often linked to carcinogenicity.VEGA-QSAR, Toxtree
Carcinogenicity Predicts the potential of a compound to cause cancer.OncoLogic™, Lhasa Carcinogenicity Database
CYP450 Inhibition Predicts the potential of a compound to inhibit cytochrome P450 enzymes, which can lead to drug-drug interactions and toxicity.SwissADME, pkCSM
2.3.2. Step-by-Step Protocol for ADMET Profiling

1. Tool Selection:

  • Objective: To choose appropriate software or web servers for ADMET prediction.

  • Protocol:

    • Web Servers: Utilize freely available web servers like SwissADME, pkCSM, or admetSAR for rapid screening.

    • Commercial Software: For more in-depth analysis, use commercial software packages like Discovery Studio or Schrödinger's QikProp.

2. Input Preparation:

  • Objective: To provide the chemical structure of the pyrazole derivative in a compatible format.

  • Protocol:

    • SMILES String: The most common input format is the SMILES (Simplified Molecular-Input Line-Entry System) string.

    • Batch Processing: Most tools allow for the submission of multiple structures for high-throughput screening.

3. Prediction and Interpretation:

  • Objective: To obtain and interpret the predicted ADMET properties.

  • Protocol:

    • Execution: Submit the pyrazole derivative's structure to the selected tool.

    • Result Analysis: Analyze the output, paying close attention to any alerts for potential toxicity (e.g., hERG inhibition, mutagenicity).

    • Data Integration: Integrate the ADMET predictions with QSAR and docking results for a more comprehensive toxicity assessment.

Integrated Toxicity Assessment Strategy

A robust in silico toxicity assessment should not rely on a single method. Instead, an integrated approach that combines the strengths of QSAR, molecular docking, and ADMET profiling is recommended.

Integrated_Strategy Input Pyrazole Derivative (SMILES/SDF) QSAR QSAR Modeling (Predicts endpoint-specific toxicity) Input->QSAR Docking Molecular Docking (Identifies off-target interactions) Input->Docking ADMET ADMET Profiling (Flags potential liabilities) Input->ADMET Integration Data Integration & Weight of Evidence QSAR->Integration Docking->Integration ADMET->Integration Decision Toxicity Prioritization (Low, Medium, High Risk) Integration->Decision

Caption: An integrated strategy for comprehensive in silico toxicity assessment.

This "weight of evidence" approach, where multiple lines of computational evidence are considered, provides a more confident prediction of a pyrazole derivative's toxic potential. For example, if a QSAR model predicts a compound to be hepatotoxic, and molecular docking shows it binds strongly to a liver enzyme known to be involved in drug-induced liver injury, the confidence in the toxicity prediction is significantly increased.

Challenges and Future Directions

Despite the significant advances in in silico toxicology, several challenges remain:

  • Data Gaps: The availability of high-quality, curated toxicity data for specific endpoints and chemical classes can be limited.

  • Model Accuracy: The predictive accuracy of in silico models is not always perfect and can vary depending on the endpoint and the chemical space.

  • Complex Mechanisms: Some toxicity mechanisms are complex and involve multiple pathways, making them difficult to model with single-endpoint QSARs.

The future of in silico toxicology lies in the development of more sophisticated models that can handle complex biological systems. The integration of artificial intelligence and machine learning, along with systems biology approaches, will likely lead to more accurate and mechanistically informative toxicity predictions. Furthermore, the continued growth of public toxicity databases and the development of standardized data reporting formats will be crucial for building more robust and reliable predictive models.

Conclusion

In silico toxicity prediction is an indispensable tool in the modern safety assessment of pyrazole derivatives. By leveraging a combination of QSAR, molecular docking, and ADMET profiling, researchers can effectively screen large numbers of compounds, prioritize candidates for further development, and reduce the reliance on animal testing. While challenges remain, the continuous evolution of computational methods promises to further enhance our ability to predict and mitigate the toxic potential of this important class of compounds. This guide has provided a technical framework for the implementation of these methods, empowering researchers to integrate computational toxicology into their workflows and contribute to the development of safer chemicals and pharmaceuticals.

References

  • ChEMBL: A database of bioactive drug-like small molecules, it contains 2D structures, calculated properties (e.g. logP, molecular weight, Lipinski rule of five) and abstracted bioactivities (e.g. binding constants, pharmacology and ADMET data).

  • PubChem: A public repository for information on chemical substances and their biological activities, maintained by the National Center for Biotechnology Information (NCBI).

  • Toxicity Forecaster (ToxCast): A multi-year effort launched in 2007 by the U.S. Environmental Protection Agency (EPA) that uses high-throughput screening to test the effects of thousands of chemicals on various biological processes.

  • PaDEL-Descriptor: A software for calculating molecular descriptors and fingerprints.

  • scikit-learn: A free software machine learning library for the Python programming language.

  • Protein Data Bank (PDB): The single worldwide archive of structural data of biological macromolecules.

  • AutoDock Vina: One of the most widely used open-source program for doing molecular docking.

  • SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.

  • pkCSM: A web server that predicts and optimizes pharmacokinetic and toxicity properties of small molecules.

  • VEGA-QSAR: A platform that provides a collection of QSAR models for predicting the toxicological and ecotoxicological properties of chemicals.

  • Toxtree: A full-featured and flexible user-friendly open source application, which is able to estimate toxic hazard by applying a decision tree approach.

The Pharmacological Profile of 1-(2,4-Dichlorophenyl)-1H-pyrazol-4-ol: A Technical Review and Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential pharmacological profile of the novel chemical entity, 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol. In the absence of direct empirical data for this specific molecule, this document leverages a predictive approach grounded in the extensive body of scientific literature on structurally related pyrazole derivatives. By examining the structure-activity relationships (SAR) of analogous compounds, we extrapolate a plausible pharmacological profile for this compound, hypothesizing its potential as a modulator of cannabinoid receptors, and as an anti-inflammatory and anticancer agent. Furthermore, this guide outlines a plausible synthetic route and a detailed, phased experimental workflow for the empirical validation of these predictions. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel pyrazole-based compounds.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its bioisosteric relationship with other aromatic systems, have led to its incorporation into a wide array of clinically approved drugs with diverse therapeutic applications.[1] These include anti-inflammatory agents like celecoxib, antipsychotics, and analgesics.[1] The pharmacological profile of pyrazole derivatives is highly dependent on the nature and position of their substituents.[3]

The subject of this guide, this compound, possesses two key structural features that suggest a distinct and potentially potent pharmacological profile:

  • The 1-(2,4-Dichlorophenyl) Moiety: This substitution is a critical component of several known bioactive molecules, notably as a key feature in antagonists of the cannabinoid receptor type 1 (CB1).

  • The Pyrazol-4-ol Core: The hydroxyl group at the 4-position, and its potential to exist in tautomeric equilibrium with a pyrazol-4-one form, introduces a reactive center capable of engaging in specific interactions with biological targets.[4]

This guide will systematically deconstruct these structural elements to build a predictive pharmacological profile for this novel compound.

Proposed Synthesis of this compound

While a specific synthesis for this compound has not been reported in the literature, a plausible synthetic route can be devised based on established methods for the synthesis of 1-aryl-1H-pyrazol-4-ols.[5][6][7] A proposed two-step synthesis is outlined below.

Diagram of Proposed Synthetic Pathway

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis and Decarboxylation A 2,4-Dichlorophenylhydrazine C Ethyl 1-(2,4-dichlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate A->C Ethanol, Acetic Acid (cat.) Reflux B Ethyl 2-formyl-3-oxobutanoate B->C D This compound (Target Compound) C->D Aqueous HCl Reflux

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology

Step 1: Synthesis of Ethyl 1-(2,4-dichlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

  • To a solution of 2,4-dichlorophenylhydrazine (1 equivalent) in ethanol, add ethyl 2-formyl-3-oxobutanoate (1 equivalent).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield the intermediate pyrazole.

Step 2: Synthesis of this compound

  • Suspend the intermediate from Step 1 in a solution of aqueous hydrochloric acid (e.g., 6M HCl).

  • Reflux the mixture for 8-12 hours until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final compound, this compound.

Predictive Pharmacological Profile

Based on the structure-activity relationships of analogous compounds, we predict that this compound may exhibit activity in the following pharmacological areas:

Cannabinoid Receptor Modulation

The 1-(2,4-dichlorophenyl)pyrazole scaffold is a hallmark of the first generation of cannabinoid receptor 1 (CB1) antagonists, such as Rimonabant (SR141716A). This suggests that this compound has a high probability of interacting with cannabinoid receptors.[8][9] The nature of this interaction (antagonist, agonist, or allosteric modulator) will depend on the influence of the 4-hydroxy group.

Predicted Activity: Potential antagonist or inverse agonist at the CB1 receptor.[8][10] It may also exhibit activity at the CB2 receptor.

Anti-inflammatory Activity

The pyrazole nucleus is a well-established anti-inflammatory pharmacophore, with celecoxib being a prime example.[1][2] Pyrazole derivatives can exert their anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokine production.[2][3]

Predicted Activity: Potential inhibitor of pro-inflammatory mediators.[11]

Anticancer Activity

Numerous studies have reported the cytotoxic effects of pyrazole derivatives against various cancer cell lines.[6][12][13] The proposed mechanisms of action are diverse and include induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[6] The presence of the dichlorophenyl group may also contribute to cytotoxic activity.

Predicted Activity: Potential cytotoxic agent against a range of cancer cell lines.[14][15]

Proposed Experimental Workflow for Pharmacological Characterization

A phased approach is recommended to systematically evaluate the pharmacological profile of this compound.

Diagram of Experimental Workflow

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Evaluation A Compound Synthesis & Characterization B Cannabinoid Receptor Binding Assays (CB1 & CB2) A->B C In Vitro Anti-inflammatory Assays (e.g., COX inhibition, Cytokine release) A->C D In Vitro Anticancer Screening (NCI-60 panel) A->D E Functional Cannabinoid Receptor Assays (e.g., cAMP) B->E F Mechanism of Action in Inflammation (e.g., Western Blot for signaling pathways) C->F G Mechanism of Action in Cancer (e.g., Apoptosis, Cell Cycle Assays) D->G H Animal Models of Neuropathic Pain/Obesity E->H I Animal Models of Inflammation (e.g., Carrageenan-induced paw edema) F->I J Xenograft Models of Cancer G->J

Caption: Phased experimental workflow for pharmacological characterization.

Phase 1: Initial In Vitro Profiling
Assay Objective Methodology Expected Outcome
Cannabinoid Receptor Binding To determine the affinity of the compound for CB1 and CB2 receptors.Radioligand binding assays using membranes from cells expressing human CB1 and CB2 receptors.[9][16]Ki values for CB1 and CB2, indicating binding affinity.
Anti-inflammatory Screening To assess the compound's ability to inhibit key inflammatory mediators.In vitro COX-1/COX-2 inhibition assays; LPS-stimulated cytokine (e.g., TNF-α, IL-6) release from macrophages.[11][17]IC50 values for COX inhibition and cytokine release.
Anticancer Screening To evaluate the compound's cytotoxic activity against a broad range of cancer cell lines.Screening against the National Cancer Institute's 60 human tumor cell line panel (NCI-60).[14][15][18][19][20]GI50 values for each cell line, identifying sensitive cancer types.
Phase 2: Mechanistic Elucidation

Based on the results of Phase 1, more detailed in vitro studies will be conducted to elucidate the mechanism of action.

Activity Assay Objective
Cannabinoid Receptor Function cAMP functional assays; β-arrestin recruitment assays.To determine if the compound is an agonist, antagonist, or inverse agonist at cannabinoid receptors.
Anti-inflammatory Mechanism Western blot analysis of key inflammatory signaling pathways (e.g., NF-κB, MAPKs).To identify the intracellular signaling pathways modulated by the compound.
Anticancer Mechanism Flow cytometry for cell cycle analysis and apoptosis (Annexin V/PI staining); Western blot for key apoptotic and cell cycle regulatory proteins.To determine the mechanism of cytotoxicity (e.g., induction of apoptosis, cell cycle arrest).
Phase 3: In Vivo Validation

Promising in vitro results will be followed by in vivo studies in relevant animal models.

Predicted Therapeutic Area Animal Model Objective
Neurological/Metabolic Disorders Models of neuropathic pain or diet-induced obesity.To evaluate the in vivo efficacy of the compound as a CB1 receptor modulator.
Inflammatory Diseases Carrageenan-induced paw edema model in rodents.[21]To assess the in vivo anti-inflammatory activity.
Oncology Human tumor xenograft models in immunocompromised mice.To evaluate the in vivo antitumor efficacy.

Conclusion

While the pharmacological profile of this compound remains to be empirically determined, a thorough analysis of its structural components and the broader pyrazole literature allows for the formulation of a robust predictive profile. The presence of the 1-(2,4-dichlorophenyl) moiety strongly suggests a potential interaction with the cannabinoid system, while the pyrazole core is indicative of potential anti-inflammatory and anticancer activities. The proposed synthetic route and the detailed experimental workflow presented in this guide provide a clear and scientifically rigorous path forward for the investigation of this novel compound. The elucidation of its pharmacological properties could lead to the development of a novel therapeutic agent with applications in a range of disease areas.

References

  • U.S. National Library of Medicine. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.).
  • U.S. National Library of Medicine. (n.d.). Assay of CB1 Receptor Binding. PubMed.
  • Celtarys Research. (2025, October 7). Cannabinoid Receptor Binding and Assay Tools.
  • Assay of CB1 Receptor Binding. (2025, August 6).
  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. (n.d.).
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  • Frontiers. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
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  • Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. (n.d.).
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  • U.S. National Library of Medicine. (n.d.). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies.
  • Oxone®-Promoted One-Pot Synthesis of 1-Aryl-4-(organylselanyl)-1H-pyrazoles. (2019, May 15).
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.).
  • Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study. (2018, August 28).
  • U.S. National Library of Medicine. (n.d.). Visible Light-Promoted Green and Sustainable Approach for One-Pot Synthesis of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols), In Vitro Anticancer Activity, and Molecular Docking with Covid-19 Mpro.
  • A novel series of pyrazole derivatives toward biological applications: experimental and conceptual DFT characterization. (2025, October 1).
  • Characterization data for new pyrazole derivatives. (n.d.).
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  • A novel series of pyrazole derivatives toward biological applications: experimental and conceptual DFT characteriz
  • U.S. National Library of Medicine. (n.d.).
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  • U.S. National Library of Medicine. (2024, December 10).
  • A Convenient One-Pot Synthesis of 1-Aryl-Substituted 4-Iodopyrazol-3-Ols via Aromatisation and Oxidative Iodination Reactions. (2025, August 7).
  • PharmaTutor. (2013, December 5). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Deriv
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • U.S. National Library of Medicine. (n.d.). Current status of pyrazole and its biological activities.
  • U.S. National Library of Medicine. (n.d.). Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids: A Computer-aided Docking Studies.
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  • Pharmacological activities of pyrazolone deriv
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Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis and Biological Evaluation of 1-(2,4-Dichlorophenyl)-3-(substituted)-1H-pyrazole Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This guide provides a comprehensive framework for the synthesis and biological evaluation of a representative pyrazole derivative, 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. While direct experimental data for 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol is not extensively available in published literature, the protocols herein are adapted from established methodologies for structurally similar and well-researched dichlorophenyl pyrazole analogues.[4][5] This document is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols for chemical synthesis and subsequent in vitro biological screening for anti-inflammatory and antimicrobial activities. The causality behind experimental choices is explained to provide a deeper understanding of the underlying scientific principles.

Introduction: The Therapeutic Potential of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structural motif that imparts significant pharmacological versatility.[2][6] The electronic properties and conformational flexibility of the pyrazole ring allow for diverse interactions with biological targets.[7] Notably, the pyrazole core is present in several FDA-approved drugs, such as the COX-2 inhibitor Celecoxib, highlighting its clinical significance.[2]

The substitution pattern on the pyrazole ring is critical in defining the compound's biological activity. The incorporation of a dichlorophenyl group, as in the case of the title compound class, is a common strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties.[4] This guide focuses on a representative molecule, 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, as a platform for demonstrating the synthesis and evaluation of this important class of compounds.

Synthesis of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

The synthesis of the target pyrazole derivative is a multi-step process that begins with the formation of the pyrazole core, followed by functionalization. The Vilsmeier-Haack reaction is a key step in introducing the carbaldehyde group at the 4-position of the pyrazole ring, a versatile handle for further chemical modifications.[8][9]

Synthetic Workflow

Synthesis_Workflow A 1-Phenyl-1H-pyrazol-3-ol B 3-(2,4-Dichlorophenoxymethyl) -1-phenyl-1H-pyrazole A->B Williamson Ether Synthesis (2,4-Dichlorophenoxymethyl chloride, Base) D 3-(2,4-Dichlorophenoxymethyl) -1-phenyl-1H-pyrazole-4-carbaldehyde B->D Formylation C Vilsmeier-Haack Reagent (POCl3/DMF) C->D

Caption: Synthetic workflow for the target pyrazole derivative.

Step-by-Step Synthesis Protocol

Materials:

  • 1-Phenyl-1H-pyrazol-3-ol

  • 2,4-Dichlorophenoxymethyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Step 1: Synthesis of 3-(2,4-Dichlorophenoxymethyl)-1-phenyl-1H-pyrazole

  • To a stirred solution of 1-phenyl-1H-pyrazol-3-ol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Add 2,4-dichlorophenoxymethyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole.

Step 2: Synthesis of 3-(2,4-Dichlorophenoxymethyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction) [9]

  • In a two-necked round-bottom flask under an inert atmosphere, prepare the Vilsmeier reagent by adding POCl₃ (3.0 eq) dropwise to ice-cold DMF (4.0 eq) with stirring.

  • Allow the mixture to warm to room temperature.

  • Add a solution of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole (1.0 eq) in DMF to the Vilsmeier reagent.

  • Heat the reaction mixture to 80°C for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated NaHCO₃ solution.

  • Extract the product with DCM (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

Biological Evaluation Protocols

The following protocols describe in vitro assays to evaluate the anti-inflammatory and antimicrobial potential of the synthesized pyrazole derivative.

In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

The anti-inflammatory activity can be assessed by determining the compound's ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.[1] A colorimetric assay is a common and reliable method for this evaluation.[10]

Principle: The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a colored product that can be quantified spectrophotometrically at 590 nm.[1][10] The reduction in the rate of color formation in the presence of the test compound indicates COX-2 inhibition.

Materials:

  • Human recombinant COX-2 enzyme

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Hematin

  • Arachidonic acid

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Test compound and positive control (e.g., Celecoxib) dissolved in DMSO

  • 96-well microplate

  • Plate reader

Protocol:

  • Prepare serial dilutions of the test compound and positive control in DMSO.

  • In a 96-well plate, add the following to each well:

    • 150 µL of Tris-HCl buffer

    • 10 µL of Hematin (final concentration 1 µM)

    • 10 µL of COX-2 enzyme solution

    • 10 µL of the test compound or positive control at various concentrations (use DMSO for the control wells).

  • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Initiate the reaction by adding 10 µL of TMPD (final concentration ~100 µM) and 10 µL of arachidonic acid (final concentration ~100 µM) to each well.[1]

  • Immediately measure the absorbance at 590 nm at 1-minute intervals for 10 minutes using a plate reader.

Data Analysis:

  • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required for 50% inhibition).

Compound Concentration (µM) % Inhibition (Mean ± SD)
Test Compound0.1Experimental Data
1Experimental Data
10Experimental Data
100Experimental Data
Celecoxib0.1Experimental Data
1Experimental Data
10Experimental Data
100Experimental Data
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the synthesized compound can be determined by the broth microdilution method to find the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[11][12]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the growth of the microorganism is assessed visually or by measuring the optical density.

Materials:

  • Test compound dissolved in DMSO

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Sterile 96-well microplates

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Spectrophotometer (optional)

Protocol:

  • Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Prepare serial two-fold dilutions of the test compound in the broth in a 96-well plate.

  • Add the standardized inoculum to each well.

  • Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Microorganism Test Compound MIC (µg/mL) Positive Control MIC (µg/mL)
S. aureusExperimental DataExperimental Data
E. coliExperimental DataExperimental Data
C. albicansExperimental DataExperimental Data
A. nigerExperimental DataExperimental Data

Visualization of Experimental Logic

Biological_Evaluation cluster_synthesis Synthesis cluster_bioassays Biological Evaluation cluster_data Data Analysis Synthesized_Compound 3-(2,4-Dichlorophenoxymethyl) -1-phenyl-1H-pyrazole-4-carbaldehyde Anti_Inflammatory Anti-inflammatory Assay (COX-2 Inhibition) Synthesized_Compound->Anti_Inflammatory Antimicrobial Antimicrobial Assay (MIC Determination) Synthesized_Compound->Antimicrobial IC50 IC₅₀ Value Anti_Inflammatory->IC50 MIC MIC Values Antimicrobial->MIC

Caption: Logical flow of the biological evaluation process.

Conclusion

This guide provides a detailed and scientifically grounded framework for the synthesis and biological evaluation of a representative dichlorophenyl pyrazole derivative. The protocols are based on established methodologies and are designed to be reproducible in a standard laboratory setting. By following these procedures, researchers can effectively synthesize and screen novel pyrazole-based compounds for their potential as anti-inflammatory and antimicrobial agents, thereby contributing to the development of new therapeutic leads.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. ResearchGate. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PubMed. [Link]

  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. PubMed. [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Der Pharma Chemica. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. PubMed. [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules. [Link]

  • Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal. [Link]

  • Synthesis and biological evaluation of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. ResearchGate. [Link]

  • Efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation. PubMed. [Link]

  • Synthesis and biological evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Future Medicinal Chemistry. [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. BMC Chemistry. [Link]

  • Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction. Heliyon. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. [Link]

Sources

Application Notes and Protocols for the In Vitro Characterization of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and analgesic properties.[1][2] This structural motif's prevalence in FDA-approved drugs underscores its importance in drug discovery. This application note concerns the novel compound 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol , hereafter designated PYR-4-OH , a molecule with an uncharacterized biological profile.

The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive, multi-tiered strategy for the in vitro characterization of PYR-4-OH. We will move systematically from broad, phenotype-based screening to more defined mechanism-of-action (MoA) studies. The protocols herein are designed to be self-validating systems, with each step explained not merely as a procedure, but as a critical experimental choice grounded in established scientific principles.

Part 1: Foundational Analysis: Cytotoxicity and Viability Screening

Rationale: The initial and most critical step in characterizing any novel compound is to determine its effect on cell viability. This foundational analysis serves two primary purposes: 1) It identifies the effective concentration range, distinguishing between pharmacological effects and overt cytotoxicity, and 2) It provides a broad-spectrum view of the compound's potential as a cytotoxic agent, which is particularly relevant for oncology applications.[3][4] Many pyrazole derivatives have demonstrated potent anticancer properties, making cytotoxicity screening a logical starting point.[5][6][7]

Experimental Workflow: Initial Screening

The following diagram outlines the initial workflow for assessing the biological activity of PYR-4-OH.

G cluster_0 Phase 1: Foundational Screening Compound PYR-4-OH Synthesis & QC Prep Prepare Serial Dilutions (DMSO Stock) Compound->Prep Screen Multi-well Plate Seeding (Cancer Cell Panel) Prep->Screen Treat Compound Treatment (e.g., 48-72 hours) Screen->Treat Assay Cell Viability Assay (e.g., MTT Assay) Treat->Assay Analysis Data Analysis (Calculate IC50 Values) Assay->Analysis G cluster_0 Kinase Reaction cluster_1 Detection Reaction Kinase Kinase + Substrate + ATP ADP Phosphorylated Substrate + ADP Kinase->ADP PYR-4-OH may inhibit this step ADP_Detect ADP + Reagent 1 ADP->ADP_Detect ADP is converted to ATP ATP_New ATP ADP_Detect->ATP_New Luciferase ATP + Luciferin ATP_New->Luciferase Light Light (Luminescence) Luciferase->Light

Caption: Principle of an ADP-based luminescence kinase assay.

Materials:

  • Purified protein kinase (e.g., Src, PKA) and its specific substrate

  • PYR-4-OH serial dilutions

  • Kinase assay buffer

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or equivalent), containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of PYR-4-OH in the kinase assay buffer. The concentrations should bracket the IC50 value observed in the cell viability assays.

  • Kinase Reaction Setup: In a 384-well plate, add the following in order:

    • 1 µL of PYR-4-OH dilution or vehicle control (DMSO in buffer).

    • 2 µL of kinase and substrate mix in buffer.

    • 2 µL of ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The duration may need optimization depending on the specific kinase.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ATP Generation & Luminescence (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step back into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration and, therefore, to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each PYR-4-OH concentration relative to the vehicle control. Determine the IC50 value using non-linear regression.

Data Presentation: Illustrative Kinase Inhibition Data for PYR-4-OH
Kinase TargetKinase FamilyHypothetical IC50 (µM)
SrcTyrosine Kinase5.6 ± 0.9
PKASerine/Threonine Kinase> 50
EGFRTyrosine Kinase15.1 ± 2.3

Data are represented as Mean ± Standard Deviation.

Target Hypothesis 2: GPCR Signaling Modulation

Justification: GPCRs constitute the largest family of cell surface receptors and are targets for approximately 40% of all modern drugs. [8]They regulate a multitude of physiological processes by transducing extracellular signals into intracellular responses, often via second messengers like cyclic AMP (cAMP). [9]Assessing whether PYR-4-OH can modulate GPCR signaling is a vital part of a comprehensive screening cascade.

Protocol 3: cAMP-Glo™ Assay for Gs/Gi Pathway Modulation

This protocol outlines a method to measure changes in intracellular cAMP levels. A decrease in cAMP upon agonist stimulation suggests Gi coupling, while an increase suggests Gs coupling. The assay uses a luciferase that is engineered to be activated by cAMP. [8] GPCR Signaling Pathway Diagram:

G cluster_0 GPCR Activation Cascade cluster_1 Assay Measurement Ligand Ligand (Agonist) GPCR GPCR (Gs or Gi) Ligand->GPCR G_Protein G Protein GPCR->G_Protein AC Adenylate Cyclase G_Protein->AC ATP ATP AC->ATP catalyzes cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Lysis Cell Lysis cAMP->Lysis cAMP is measured Response Cellular Response PKA->Response Detection cAMP Detection Reagent (Luciferase-based) Lysis->Detection Light Luminescence Detection->Light PYR PYR-4-OH (Potential Agonist/Antagonist) PYR->GPCR

Sources

Application Notes and Protocols for the Evaluation of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Oncology

The pyrazole nucleus is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2][3][4] Numerous pyrazole derivatives have been developed and investigated for their anti-inflammatory, antimicrobial, and notably, anticancer properties.[2][3] In the realm of oncology, pyrazole-containing compounds have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[5][6][7][8][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of a specific pyrazole derivative, 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol , in cancer cell lines. While extensive literature on this exact molecule is not yet available, its structural features, particularly the dichlorophenyl and pyrazole moieties, suggest it may possess significant anticancer activity, a hypothesis well-supported by studies on analogous compounds.[2][10] These application notes will, therefore, present a structured workflow for characterizing the cytotoxic and mechanistic properties of this and similar novel pyrazole derivatives.

The protocols outlined herein are designed to be self-validating, providing a robust framework for determining the compound's half-maximal inhibitory concentration (IC50), elucidating its effects on apoptosis and the cell cycle, and probing its potential molecular targets.

Data Presentation: A Framework for Quantifying Anticancer Efficacy

A systematic presentation of quantitative data is paramount for the clear interpretation and comparison of a compound's activity across different cancer cell lines. The following tables represent a hypothetical dataset for "this compound" to illustrate how experimental findings can be effectively summarized.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma488.5
MDA-MB-231Triple-Negative Breast Cancer4815.2
A549Lung Carcinoma4812.8
HCT116Colorectal Carcinoma487.1
PC-3Prostate Adenocarcinoma4821.4

Table 2: Hypothetical Apoptosis Induction by this compound in HCT116 Cells (24-hour treatment)

Compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (0.1% DMSO)4.2 ± 0.82.1 ± 0.5
515.7 ± 2.15.4 ± 1.2
1032.5 ± 3.512.8 ± 2.3
2048.9 ± 4.225.6 ± 3.1

Table 3: Hypothetical Cell Cycle Analysis of HCT116 Cells Treated with this compound for 24 hours

Compound Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (0.1% DMSO)55.3 ± 2.828.1 ± 1.916.6 ± 1.5
1040.1 ± 3.125.5 ± 2.434.4 ± 2.9
2030.7 ± 2.518.9 ± 1.750.4 ± 3.8

Experimental Protocols

The following protocols provide a step-by-step methodology for the in-vitro evaluation of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the compound's cytotoxic effects using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[11][12]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and determine cell density and viability. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and positive control wells (a known cytotoxic drug).[13]

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. Viable cells will metabolize the MTT into formazan crystals.[11]

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[11]

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol uses flow cytometry to quantify the induction of apoptosis by detecting the externalization of phosphatidylserine (using Annexin V) and plasma membrane integrity (using Propidium Iodide, PI).[13]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with varying concentrations of this compound for a specified time (e.g., 24 hours). Collect both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[13]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of the compound on cell cycle progression by staining DNA with propidium iodide and analyzing the cell population distribution across different phases of the cell cycle using flow cytometry.[13][14]

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1 x 10^6 cells per sample and centrifuge at 300 x g for 5 minutes.[13]

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of cold 70% ethanol dropwise while gently vortexing. Fix the cells overnight at -20°C.[13]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer.

Visualization of a Proposed Mechanism and Workflow

Based on the known activities of other pyrazole derivatives, a plausible mechanism of action for this compound could involve the induction of apoptosis through the intrinsic mitochondrial pathway and cell cycle arrest at the G2/M phase.[7][10][14]

Proposed_Mechanism This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 Inhibition Bax Bax This compound->Bax Activation CDK1/Cyclin B1 CDK1/Cyclin B1 This compound->CDK1/Cyclin B1 Inhibition Cancer Cell Cancer Cell Bcl-2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis G2/M Arrest G2/M Arrest CDK1/Cyclin B1->G2/M Arrest

Caption: Proposed signaling pathway for this compound.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with this compound Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Apoptosis_Assay Annexin V/PI Staining IC50_Determination->Apoptosis_Assay Select effective concentrations Cell_Cycle_Analysis Propidium Iodide Staining IC50_Determination->Cell_Cycle_Analysis Western_Blot Western Blot for Key Proteins (e.g., Bcl-2, Bax, Caspases, CDK1) IC50_Determination->Western_Blot

Caption: Experimental workflow for evaluating the anticancer effects.

Conclusion and Future Directions

The protocols and framework presented in these application notes provide a comprehensive starting point for the investigation of this compound as a potential anticancer agent. Successful execution of these experiments will establish its cytotoxic profile and offer initial insights into its mechanism of action. Further studies could involve Western blotting to confirm the modulation of proteins in the proposed signaling pathway, such as Bcl-2 family members and caspases, as well as kinases involved in cell cycle regulation like CDK1.[15] Ultimately, these in-vitro studies are a critical first step in the preclinical evaluation of novel pyrazole derivatives for cancer therapy.

References

  • Benchchem. Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
  • Desai, N. C., et al. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Journal of Heterocyclic Chemistry, 51(S1), E1-E23.
  • Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.
  • Benchchem. Measuring the Efficacy of Novel Anti-Cancer Compounds in Cancer Cell Lines: A Generalized Protocol.
  • Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.
  • Benchchem. Application Notes and Protocols for the Evaluation of Novel Anticancer Compounds in Cell Line Studies.
  • El-Sayed, N. F., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances.
  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 013-022.
  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay.
  • National Center for Biotechnology Information. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures.
  • Taylor & Francis. (2021). Induced cell cycle arrest – Knowledge and References.
  • Borrego, E. A., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Molecules, 29(14), 3389.
  • ResearchGate. Synthesis and biological evaluation of 3-(2,4-dichlorophenoxymethyl)
  • National Center for Biotechnology Information. (2025). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential.
  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2020). Recent Patents on Anti-cancer Drug Discovery, 15(2), 143-154.
  • Journal of Pharmacognosy and Phytochemistry. (2018). Apoptosis induction potential of bioactive pyrazole scaffold.
  • RSC Publishing. (2025). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential.
  • National Center for Biotechnology Information. (2023).
  • National Center for Biotechnology Information. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • National Institutes of Health. Pyrazolo[4,3-e]tetrazolo[1,5-b][1][11][16]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro.

  • International Journal of Pharmaceutical Sciences. Review: Anticancer Activity Of Pyrazole.
  • ResearchGate. The percentage of inhibition of selected cancer cell lines (A: B16F1; B).
  • PubMed. (2025). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis.
  • PubMed. (2002). Cell Cycle Arrest Mediated by a Pyridopyrimidine Is Not Abrogated by Over-Expression of Bcl-2 and Cyclin D1.
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  • National Center for Biotechnology Information. (2018). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage.
  • MDPI. (2022). Pyrrolyldihydropyrazino[1,2-a]indoletrione Analogue Microtubule Inhibitor Induces Cell-Cycle Arrest and Apoptosis in Colorectal Cancer Cells.

Sources

Application Note: Quantitative Analysis of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to HPLC-UV, GC-MS, and LC-MS/MS Methods

Abstract

This document provides a comprehensive technical guide detailing three robust analytical methods for the accurate quantification of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol, a key intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1][2] The accurate determination of its purity and concentration is critical for ensuring final product quality, optimizing reaction yields, and meeting stringent regulatory standards.[3][4] We present detailed, validated protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, analytical scientists, and quality control professionals, offering a comparative analysis to facilitate the selection of the most appropriate method based on specific laboratory needs, including required sensitivity, selectivity, and available instrumentation.

Introduction & Analyte Overview

This compound is a heterocyclic compound belonging to the pyrazole class. Pyrazole scaffolds are integral to many active pharmaceutical ingredients (APIs), making their intermediates subjects of rigorous analytical control.[5] The analyte's structure, featuring a dichlorinated phenyl ring and a pyrazole core, provides a strong chromophore, making it well-suited for UV-based detection. Its hydroxyl group imparts polarity, influencing chromatographic behavior and volatility. This guide explains the causality behind key experimental choices, ensuring each protocol is a self-validating system for trustworthy and reproducible results.[3][6]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Causality: This method is the workhorse for routine quality control. Its robustness and simplicity make it ideal for quantifying the analyte in relatively clean matrices, such as during reaction monitoring or final product assay. We employ reversed-phase chromatography, where the non-polar stationary phase (C18) retains the analyte, and a polar mobile phase elutes it. The dichlorophenyl-pyrazole structure is expected to have a strong UV absorbance maximum between 220-260 nm, providing excellent sensitivity for a UV detector.[7]

Experimental Protocol: HPLC-UV
  • Instrumentation & Conditions:

    • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40, v/v). Rationale: This ratio provides a good balance of polarity to achieve a reasonable retention time and sharp peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures retention time stability.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 240 nm. Rationale: This wavelength is chosen to maximize signal-to-noise based on the analyte's chromophore.

    • Run Time: 10 minutes.

  • Reagents & Materials:

    • Acetonitrile (HPLC grade).

    • Deionized Water (18.2 MΩ·cm).

    • This compound reference standard.

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard and dissolve it in a 50 mL volumetric flask with the mobile phase.

    • Calibration Standards (5-150 µg/mL): Perform serial dilutions of the stock solution with the mobile phase to prepare a minimum of five calibration standards.[8]

    • Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter prior to injection.

Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Weigh Reference Standard & Sample P2 Dissolve in Mobile Phase P1->P2 P3 Prepare Serial Dilutions (Calibration Curve) P2->P3 P4 Filter Sample (0.45 µm) P2->P4 A1 Inject into HPLC System P3->A1 Standards P4->A1 Sample A2 Separate on C18 Column A1->A2 A3 Detect at 240 nm A2->A3 D1 Integrate Peak Area A3->D1 D2 Generate Calibration Curve (Area vs. Conc.) D1->D2 D3 Quantify Sample Concentration D2->D3

Fig. 1: HPLC-UV workflow for quantification.
Method Validation Summary (ICH Guidelines)

The method must be validated to ensure it is suitable for its intended purpose.[3][9][10]

ParameterTypical Acceptance CriteriaExample Result
Linearity (R²) ≥ 0.9990.9997
Range 5 - 150 µg/mL5 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
LOD (µg/mL) Signal-to-Noise ≥ 31.5 µg/mL
LOQ (µg/mL) Signal-to-Noise ≥ 105.0 µg/mL

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

Principle of Causality: GC-MS is a powerful technique for both quantification and identification of volatile or semi-volatile compounds.[5] The analyte's hydroxyl group makes it polar and prone to poor peak shape and thermal degradation in a hot GC inlet. To mitigate this, derivatization is essential. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This increases volatility and thermal stability, resulting in a sharp, symmetrical chromatographic peak. The mass spectrometer provides high selectivity and definitive structural confirmation through the unique fragmentation pattern of the derivatized analyte.[11]

Experimental Protocol: GC-MS
  • Instrumentation & Conditions:

    • GC-MS System: A system equipped with a split/splitless inlet, a capillary column, and a mass selective detector.

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 260 °C.

    • Injection Mode: Split (20:1 ratio). Rationale: A split injection prevents column overloading with high concentration samples and ensures a sharp injection band.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source Temp: 230 °C.

    • MS Mode: Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification using characteristic ions.

  • Reagents & Materials:

    • Pyridine or Acetonitrile (Anhydrous).

    • BSTFA with 1% TMCS (derivatizing agent).

    • Analyte reference standard.

  • Preparation and Derivatization:

    • Stock & Standard Preparation: Prepare stock and calibration standards in pyridine or another suitable anhydrous solvent.

    • Derivatization Step: To 100 µL of each standard or sample solution in a GC vial, add 100 µL of BSTFA. Cap tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection. Rationale: Heating ensures the derivatization reaction goes to completion.

Workflow: GC-MS Analysis with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Prepare Standards & Sample in Anhydrous Solvent P2 Add BSTFA Derivatizing Agent P1->P2 P3 Heat at 70°C for 30 min P2->P3 P4 Cool to Room Temp P3->P4 A1 Inject into GC-MS System P4->A1 A2 Separate on DB-5ms Column A1->A2 A3 Detect via MS (Scan or SIM mode) A2->A3 D1 Extract Ion Chromatogram A3->D1 D2 Generate Calibration Curve (Area vs. Conc.) D1->D2 D3 Quantify Sample Concentration D2->D3

Fig. 2: GC-MS workflow including essential derivatization step.
Method Validation Summary
ParameterTypical Acceptance CriteriaExample Result
Linearity (R²) ≥ 0.9980.9991
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 95.0% - 105.0%97.8% - 103.5%
Precision (% RSD) ≤ 5.0%< 3.0%
LOD (µg/mL) Based on SIM mode0.2 µg/mL
LOQ (µg/mL) Based on SIM mode1.0 µg/mL

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of Causality: LC-MS/MS is the gold standard for trace-level quantification in complex matrices due to its unparalleled sensitivity and selectivity.[12][13] The liquid chromatography system separates the analyte from matrix components. The analyte is then ionized, typically using Electrospray Ionization (ESI). The first quadrupole (Q1) isolates the analyte's parent ion (the protonated molecule, [M+H]⁺). This parent ion is fragmented in the collision cell (Q2), and a specific, stable fragment ion is monitored by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates background noise, allowing for quantification at very low levels.[13]

Experimental Protocol: LC-MS/MS
  • Instrumentation & Conditions:

    • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid. Rationale: Formic acid aids in the protonation of the analyte for positive ion ESI.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Elution: Start at 30% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions. Rationale: A gradient is used to elute the analyte efficiently while cleaning the column of more retained interferences.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: ESI, Positive.

    • MRM Transitions: (Hypothetical values; must be optimized empirically)

      • Parent Ion (Q1): m/z 243.0 (for [M+H]⁺, where M = C₉H₆Cl₂N₂O)

      • Product Ion (Q3): e.g., m/z 189.1 (corresponding to a stable fragment)

  • Reagents & Materials:

    • Acetonitrile and Water (LC-MS grade).

    • Formic Acid (LC-MS grade).

    • Analyte reference standard.

  • Preparation of Solutions:

    • Stock & Standards: Prepare a stock solution in methanol or acetonitrile. Perform serial dilutions using the initial mobile phase composition (70:30 A:B) to create calibration standards, typically in the ng/mL range.

    • Sample Preparation: "Dilute-and-shoot" is often sufficient. Dilute the sample with the initial mobile phase to fall within the calibration curve and filter through a 0.22 µm syringe filter.

Workflow: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Prepare Standards & Sample in Initial Mobile Phase P2 Filter Sample (0.22 µm) P1->P2 A1 Inject into LC System P2->A1 A2 Ionize via ESI A1->A2 A3 Isolate Parent Ion (Q1) A2->A3 A4 Fragment Ion (Q2) A3->A4 A5 Monitor Product Ion (Q3) A4->A5 D1 Integrate MRM Peak A5->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Trace Concentration D2->D3

Fig. 3: LC-MS/MS workflow for high-sensitivity quantification.
Method Validation Summary
ParameterTypical Acceptance CriteriaExample Result
Linearity (R²) ≥ 0.9950.9985
Range 0.1 - 100 ng/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 85.0% - 115.0% (at LLOQ)92.1% - 108.3%
Precision (% RSD) ≤ 15.0%< 10.0%
LOD (ng/mL) Instrument dependent0.03 ng/mL
LOQ (ng/mL) Lower limit of calibration0.1 ng/mL

Method Comparison and Selection Guide

The choice of analytical method depends on the specific requirements of the analysis. This table provides a comparative summary to guide the decision-making process.

FeatureHPLC-UVGC-MSLC-MS/MS
Primary Use Routine QC, Assay, PurityIdentification, QuantificationTrace Analysis, Bioanalysis
Sensitivity Moderate (µg/mL)Good (µg/mL to high ng/mL)Excellent (low ng/mL to pg/mL)
Selectivity GoodVery GoodExcellent
Sample Prep Simple (dissolve, filter)Moderate (derivatization required)Simple (dilute, filter)
Cost LowModerateHigh
Expertise Required BasicIntermediateAdvanced
Best For... High-concentration samples, process monitoring, final product release.Confirming identity, analyzing for volatile impurities.Low-level impurity analysis, cleaning verification, metabolite studies.[14]

Conclusion

Three distinct and validated analytical methods have been presented for the quantification of this compound. For routine, high-concentration quality control, the HPLC-UV method offers a cost-effective, robust, and reliable solution. For applications requiring definitive structural confirmation alongside quantification, the GC-MS method with prior derivatization is highly effective. For trace-level detection in complex matrices where ultimate sensitivity and selectivity are paramount, the LC-MS/MS method is the unequivocal choice. Proper validation of any chosen method is a mandatory step to ensure data integrity and compliance with regulatory expectations.[4]

References

  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • ResearchGate. (2021). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • PharmaTutor. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Retrieved from [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Retrieved from [Link]

  • Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]

  • International Journal of Current Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of 1-(2,4-Dichlorophenyl)-1H-pyrazol-4-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The inherent versatility of the pyrazole ring system allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among the vast library of pyrazole-containing compounds, 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol serves as a valuable intermediate for the synthesis of novel therapeutic agents. The presence of the dichlorophenyl moiety can enhance biological activity, while the hydroxyl group at the 4-position provides a convenient handle for further chemical modifications.

This comprehensive guide provides detailed protocols for the synthesis of this compound and its subsequent derivatization. The synthetic strategy is centered around the well-established Knorr pyrazole synthesis, a robust and widely applicable method for the construction of the pyrazole core.[3][4][5]

Synthetic Strategy Overview

The synthesis of this compound is a two-step process commencing with the preparation of the key starting material, 2,4-dichlorophenylhydrazine. This is followed by a cyclocondensation reaction with a suitable 1,3-dicarbonyl compound to afford the target pyrazole. The 4-hydroxyl group can then be derivatized to explore structure-activity relationships.

Synthetic_Workflow A 2,4-Dichloroaniline B Diazotization & Reduction A->B  NaNO2, HCl, SnCl2 C 2,4-Dichlorophenylhydrazine B->C E Knorr Pyrazole Synthesis C->E D 1,3-Dicarbonyl Compound (e.g., Diethyl Malonate) D->E F This compound E->F H Derivatization F->H G Derivatization Reagent G->H I Derivatives of this compound H->I

A generalized experimental workflow for the synthesis of this compound and its derivatives.

Part 1: Synthesis of 2,4-Dichlorophenylhydrazine Hydrochloride

The synthesis of the crucial hydrazine precursor is achieved through the diazotization of 2,4-dichloroaniline followed by reduction of the resulting diazonium salt.

Protocol 1: Synthesis of 2,4-Dichlorophenylhydrazine Hydrochloride

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,4-Dichloroaniline162.0216.2 g0.1
Concentrated HCl36.4630 mL-
Sodium Nitrite (NaNO₂)69.007.6 g0.11
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.6556.4 g0.25
Deionized Water18.02As needed-

Procedure:

  • Diazotization: In a 500 mL beaker, suspend 16.2 g (0.1 mol) of 2,4-dichloroaniline in 100 mL of deionized water and 30 mL of concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring. Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of deionized water, ensuring the temperature does not exceed 5 °C. Continue stirring for 30 minutes at this temperature after the addition is complete.

  • Reduction: In a separate 1 L beaker, dissolve 56.4 g (0.25 mol) of tin(II) chloride dihydrate in 50 mL of concentrated hydrochloric acid. Cool this solution in an ice bath. Slowly add the previously prepared diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

  • Isolation: After the addition is complete, allow the reaction mixture to stand at room temperature for 2 hours. The 2,4-dichlorophenylhydrazine hydrochloride will precipitate as a white to off-white solid.

  • Purification: Collect the precipitate by vacuum filtration and wash it with a small amount of cold deionized water. Dry the solid in a desiccator over anhydrous calcium chloride. The product is typically used in the next step without further purification.

Part 2: Synthesis of this compound

The core of this synthesis is the Knorr pyrazole synthesis, a cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[5] In this protocol, we utilize diethyl malonate as the 1,3-dicarbonyl equivalent.

Protocol 2: Knorr Pyrazole Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,4-Dichlorophenylhydrazine HCl213.4921.35 g0.1
Diethyl Malonate160.1716.02 g0.1
Sodium Ethoxide (21% in Ethanol)68.05~32.4 mL0.1
Ethanol (Absolute)46.07200 mL-
Acetic Acid (Glacial)60.05As needed-
Diethyl Ether74.12As needed-
Saturated Sodium Bicarbonate Solution-As needed-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 21.35 g (0.1 mol) of 2,4-dichlorophenylhydrazine hydrochloride and 200 mL of absolute ethanol.

  • Reaction Initiation: To the stirred suspension, add 16.02 g (0.1 mol) of diethyl malonate. Then, slowly add approximately 32.4 mL of a 21% solution of sodium ethoxide in ethanol. The mixture will become more homogeneous.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with glacial acetic acid. Remove the ethanol under reduced pressure.

  • Extraction: To the residue, add 100 mL of deionized water and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Crystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Knorr_Pyrazole_Synthesis hydrazine 2,4-Dichlorophenylhydrazine intermediate Hydrazone Intermediate hydrazine->intermediate Condensation dicarbonyl Diethyl Malonate dicarbonyl->intermediate product This compound intermediate->product Cyclization & Tautomerization

Mechanism of the Knorr pyrazole synthesis.

Part 3: Derivatization of this compound

The hydroxyl group at the 4-position of the pyrazole ring provides a versatile point for derivatization, allowing for the exploration of a wide chemical space. Common derivatization reactions include etherification and esterification.

Protocol 3: O-Alkylation (Ether Synthesis)

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example)Moles (Example)
This compound231.052.31 g0.01
Alkyl Halide (e.g., Benzyl Bromide)171.041.88 g0.011
Potassium Carbonate (K₂CO₃)138.212.76 g0.02
Acetone58.0850 mL-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.31 g (0.01 mol) of this compound in 50 mL of acetone.

  • Addition of Base and Alkylating Agent: Add 2.76 g (0.02 mol) of potassium carbonate and 1.88 g (0.011 mol) of the desired alkyl halide (e.g., benzyl bromide).

  • Reaction: Stir the mixture at room temperature or heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Workup and Purification: After completion, filter off the potassium carbonate and wash it with acetone. Evaporate the solvent from the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel using a suitable eluent system.

Protocol 4: O-Acylation (Ester Synthesis)

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example)Moles (Example)
This compound231.052.31 g0.01
Acyl Chloride (e.g., Benzoyl Chloride)140.571.55 g0.011
Pyridine79.1010 mL-
Dichloromethane (DCM)84.9350 mL-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.31 g (0.01 mol) of this compound in 50 mL of dichloromethane and 10 mL of pyridine.

  • Addition of Acylating Agent: Cool the solution in an ice bath and slowly add 1.55 g (0.011 mol) of the desired acyl chloride (e.g., benzoyl chloride).

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Workup and Purification: Upon completion, wash the reaction mixture with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude ester can be purified by recrystallization or column chromatography.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To determine the purity of solid compounds.

  • Spectroscopy:

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR): To confirm the chemical structure.

    • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -OH, C=O).

    • Mass Spectrometry (MS): To determine the molecular weight.

References

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health. Published July 19, 2013. Available from: [Link]

  • Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β‐Keto Esters. European Journal of Organic Chemistry. Published November 1, 2016. Available from: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Published August 16, 2024. Available from: [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Available from: [Link]

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. National Institutes of Health. Published July 25, 2018. Available from: [Link]

  • Knorr Pyrazole Synthesis. ResearchGate. Available from: [Link]

  • Synthesis of Pyrazol-4-Ols. Canadian Journal of Chemistry. Available from: [Link]

  • Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Rowan University. Available from: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Chromone-Related Pyrazole Compounds. National Institutes of Health. Published January 27, 2017. Available from: [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Institutes of Health. Available from: [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. Available from: [Link]

  • Malonates in Cyclocondensation Reactions. National Institutes of Health. Published February 28, 2001. Available from: [Link]

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. sioc-journal.cn. Available from: [Link]

  • Malonates in Cyclocondensation Reactions. ResearchGate. Available from: [Link]

  • Synthesis of Pyrazolone Derivatives and their Biological Activities. Rasayan Journal of Chemistry. Available from: [Link]

  • diethyl aminomalonate hydrochloride. Organic Syntheses Procedure. Available from: [Link]

  • Malonic acid, benzal-, diethyl ester. Organic Syntheses Procedure. Available from: [Link]

  • Malonic acid, benzoyl-, diethyl ester. Organic Syntheses Procedure. Available from: [Link]

  • Diethyl malonate as leaving group: Facile synthesis of some 1,3,4-benzotriazepines and benzotriazepinones. ResearchGate. Available from: [Link]

  • Method for preparing phenylhydrazine derivant. Google Patents.

Sources

Application Notes and Protocols: The Utility of Phenylpyrazole Scaffolds in Chemical Probe Development for Target Validation

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol

Given the limited information on the specified molecule, this guide will focus on the well-established application of the broader phenylpyrazole chemical class as kinase inhibitors for target validation. We will use a representative, albeit hypothetical, phenylpyrazole compound, herein named PZ-K_inhib_1 , to illustrate the principles, protocols, and data interpretation required for its use as a chemical probe. This approach provides a scientifically rigorous and practical framework for researchers working with novel compounds from this chemical family.

Part 1: The Phenylpyrazole Scaffold: A Privileged Structure for Kinase Inhibition

The pyrazole ring system is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[3] This structure is a cornerstone in medicinal chemistry due to its synthetic tractability and its ability to engage in various non-covalent interactions with biological targets.[3][6] When incorporated into a phenylpyrazole scaffold, the compound gains features that are particularly advantageous for targeting the ATP-binding pocket of kinases:

  • Hydrogen Bonding: The pyrazole nitrogens can act as both hydrogen bond donors and acceptors, crucial for anchoring the molecule within the hinge region of the kinase ATP-binding site.

  • Planarity and Aromaticity: The aromatic nature of the pyrazole and phenyl rings allows for favorable π-π stacking interactions with aromatic residues like phenylalanine and tyrosine in the active site.

  • Synthetic Versatility: The pyrazole ring can be functionalized at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[7]

These features have led to the development of numerous pyrazole-containing kinase inhibitors, some of which have progressed to clinical use.

Part 2: Principles of Target Validation Using a Phenylpyrazole-Based Chemical Probe

Target validation is the process of demonstrating that a specific biological target is critically involved in a disease process and that modulating its activity will have a therapeutic effect. A high-quality chemical probe is an indispensable tool in this process. For PZ-K_inhib_1 to be considered a valid probe for a hypothetical kinase, "Kinase X," it must meet several criteria:

  • Potency: It should inhibit Kinase X with a potent IC50 or Ki value, typically in the nanomolar range.

  • Selectivity: It should be highly selective for Kinase X over other kinases, especially those that are closely related. This is often assessed through broad kinase panel screening.

  • Cellular Activity: It must be able to penetrate cell membranes and engage with Kinase X in a cellular context, leading to a measurable downstream effect.

  • Mechanism of Action: Its interaction with the target should be well-characterized (e.g., competitive, non-competitive, allosteric).

Part 3: Application Notes and Protocols

The following protocols are designed to validate a novel phenylpyrazole compound, PZ-K_inhib_1 , as a chemical probe for a target of interest, Kinase X.

Protocol 1: In Vitro Kinase Activity Assay

This protocol determines the direct inhibitory effect of PZ-K_inhib_1 on the enzymatic activity of purified Kinase X.

Rationale: This assay is the first step to confirm that the compound directly interacts with and inhibits the target protein. A dose-response curve is generated to calculate the IC50 value, a measure of the compound's potency.

Materials:

  • Purified, active Kinase X

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • PZ-K_inhib_1 stock solution (e.g., 10 mM in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Kinase detection reagent (e.g., ADP-Glo™, Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of PZ-K_inhib_1 in kinase buffer. A typical starting concentration range would be from 100 µM down to 1 pM. Include a DMSO-only control (vehicle control) and a no-enzyme control (background).

  • Reaction Setup: To each well of the 384-well plate, add:

    • 2.5 µL of diluted PZ-K_inhib_1 or control.

    • 5 µL of a solution containing Kinase X and the peptide substrate in kinase buffer.

  • Initiation of Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for Kinase X.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using a commercial kit like ADP-Glo™, following the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis:

    • Subtract the background luminescence (no-enzyme control) from all other readings.

    • Normalize the data to the vehicle control (DMSO), which represents 100% kinase activity.

    • Plot the percent inhibition against the logarithm of the PZ-K_inhib_1 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Rationale: CETSA is a powerful technique to verify that a compound binds to its target inside intact cells. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

Materials:

  • Cell line expressing Kinase X

  • PZ-K_inhib_1

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Liquid nitrogen

  • PCR tubes or strips

  • Thermal cycler

  • Equipment for protein extraction (e.g., sonicator) and quantification (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Antibody specific for Kinase X

Procedure:

  • Cell Treatment: Treat cultured cells with PZ-K_inhib_1 at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for a set period (e.g., 1-2 hours).

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures using a thermal cycler (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles in liquid nitrogen followed by a 25°C water bath).

  • Separation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis: Collect the supernatant and analyze the amount of soluble Kinase X at each temperature by Western blotting.

  • Data Analysis: Quantify the band intensities from the Western blots. For each treatment condition, plot the percentage of soluble Kinase X against the temperature. A shift in the melting curve to a higher temperature in the presence of PZ-K_inhib_1 indicates target engagement.

Workflow Diagram for Target Validation

G cluster_0 In Vitro Validation cluster_1 Cellular Validation cluster_2 Probe Validation in_vitro_assay Protocol 1: In Vitro Kinase Assay ic50 Determine IC50 in_vitro_assay->ic50 cetsa Protocol 2: CETSA for Target Engagement ic50->cetsa Potent? target_engagement Confirm Target Binding in Cells cetsa->target_engagement phenotypic_assay Cellular Phenotypic Assay downstream_effect Measure Downstream Signaling Inhibition phenotypic_assay->downstream_effect target_engagement->phenotypic_assay selectivity Kinase Panel Screening downstream_effect->selectivity Cellularly Active? selectivity_check Assess Selectivity selectivity->selectivity_check validation Validated Chemical Probe selectivity_check->validation Selective?

Caption: Experimental workflow for validating a chemical probe.

Part 4: Data Interpretation and Validation

Quantitative Data Summary (Hypothetical Data for PZ-K_inhib_1)

Assay TypeTarget/Cell LineParameterValue
In Vitro Kinase AssayPurified Kinase XIC5015 nM
CETSAHEK293 cellsΔTm at 10 µM+5.2 °C
Cellular AssayCancer Cell Line Yp-Substrate EC5085 nM
Kinase Panel (468 kinases)-S-score (10) at 1 µM0.02

Interpretation:

  • The low nanomolar IC50 value indicates that PZ-K_inhib_1 is a potent inhibitor of Kinase X in vitro.

  • The positive thermal shift (ΔTm ) in the CETSA confirms that the compound engages with Kinase X in intact cells.

  • The cellular EC50 for inhibiting the phosphorylation of a known substrate of Kinase X is within a reasonable range of the biochemical IC50, suggesting good cell permeability and on-target activity.

  • The S-score , a measure of selectivity, is very low (a score of 0 indicates perfect selectivity), demonstrating that PZ-K_inhib_1 is highly selective for Kinase X at a 1 µM concentration.

Signaling Pathway Diagram

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_X Kinase X Receptor->Kinase_X Substrate Substrate Kinase_X->Substrate Phosphorylation pSubstrate p-Substrate Substrate->pSubstrate TF Transcription Factor pSubstrate->TF Gene_Expression Gene Expression (e.g., Proliferation, Survival) TF->Gene_Expression PZ_K_inhib_1 PZ-K_inhib_1 PZ_K_inhib_1->Kinase_X Inhibition

Sources

"use of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol in high-throughput screening"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Use of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol in High-Throughput Screening for Novel Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2] Its inherent properties allow for diverse substitutions, making it an ideal starting point for library synthesis and drug discovery campaigns. Many pyrazole derivatives have been identified as potent modulators of protein kinases, a critical class of enzymes that have become prime targets for therapeutic intervention.[3][4] This document provides a comprehensive guide for researchers on how to approach the use of a novel pyrazole derivative, exemplified by this compound, in a high-throughput screening (HTS) campaign to identify and characterize new kinase inhibitors. We will delve into the rationale behind assay selection, provide a detailed, field-proven protocol for a robust HTS assay, and offer insights into data analysis and hit validation, thereby establishing a self-validating framework for screening similar small molecules.

Scientific Background: The Pyrazole Scaffold and Kinase Inhibition

Protein kinases play a central role in cellular signal transduction by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them one of the most important target classes for drug discovery.[3] The pyrazole scaffold has proven to be an exceptionally effective core for designing kinase inhibitors.[4][5] Compounds like Ibrutinib (BTK inhibitor) and Ruxolitinib (JAK inhibitor) highlight the clinical success of this chemical class.[1][2]

Most pyrazole-based inhibitors function by competing with adenosine triphosphate (ATP) for the enzyme's binding pocket. The planar pyrazole ring often forms key hydrogen bonds with the "hinge region" of the kinase domain, a critical interaction for potent inhibition. The substituents on the pyrazole ring, such as the dichlorophenyl group in our example compound, project into adjacent hydrophobic pockets, contributing to both potency and selectivity. The discovery of a novel class of p38 MAP kinase inhibitors from an HTS campaign underscores the power of screening pyrazole-based libraries.[6]

Generalized Kinase Signaling Pathway

The diagram below illustrates a simplified, generic signal transduction cascade initiated by an external signal (e.g., a growth factor) and propagated by a series of kinase phosphorylation events. The goal of an inhibitor screen is to identify compounds that can block this cascade at a specific kinase node.

Kinase_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Upstream Kinase (e.g., RAF) Receptor->Kinase1 Activates Signal External Signal (e.g., Growth Factor) Signal->Receptor Kinase2 Downstream Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylates Effector Effector Protein (e.g., ERK) Kinase2->Effector Phosphorylates Response Cellular Response (Proliferation, Survival) Effector->Response Leads to Inhibitor Pyrazole Inhibitor (e.g., 1-(2,4-dichlorophenyl) -1H-pyrazol-4-ol) Inhibitor->Kinase2 Blocks ATP Binding Site HTS_Workflow cluster_prep Plate Preparation cluster_reaction Biochemical Reaction cluster_detection Signal Detection cluster_readout Data Acquisition A 1. Compound Plating (100 nL of 10 mM stock) - Test Compounds - Positive Control (Staurosporine) - Negative Control (DMSO) B 2. Add Kinase/Substrate Mix (2.5 µL) Incubate 5 min @ RT A->B C 3. Add ATP Solution (2.5 µL) Initiate Kinase Reaction B->C D 4. Incubate 60 min @ RT C->D E 5. Add ADP-Glo™ Reagent (5 µL) Stop Kinase Reaction Deplete remaining ATP Incubate 40 min @ RT D->E F 6. Add Kinase Detection Reagent (10 µL) Convert ADP to ATP Generate Luminescent Signal Incubate 30 min @ RT E->F G 7. Read Luminescence (Plate Reader) F->G

Caption: Step-by-step workflow for the ADP-Glo™ HTS assay.

Materials and Reagents
  • Target Kinase: e.g., Aurora A (recombinant, purified)

  • Kinase Substrate: e.g., Kemptide

  • ATP: Adenosine triphosphate

  • Test Compound: this compound, dissolved in 100% DMSO

  • Positive Control: Staurosporine (a potent broad-spectrum kinase inhibitor)

  • Negative Control: 100% DMSO (vehicle)

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega)

  • Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

  • Microplates: Low-volume, solid white 384-well plates (e.g., Corning #3572)

  • Equipment: Acoustic liquid handler (e.g., Echo®), multichannel pipettes, plate reader with luminescence detection capabilities.

Step-by-Step Protocol

This protocol is optimized for a 10 µL final reaction volume in a 384-well plate format.

  • Compound Preparation and Plating: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Using an acoustic liquid handler, transfer 100 nL of the compound stock into the appropriate wells of a 384-well assay plate. This results in a 100 µM final concentration. c. Plate positive control (Staurosporine, 100 nL of 1 mM stock for 10 µM final) and negative control (100% DMSO, 100 nL) wells.

  • Kinase Reaction Setup: a. Prepare a 2X Kinase/Substrate master mix in Kinase Reaction Buffer. The final concentration should be optimized for each kinase, but a starting point is 20 ng/µL kinase and 50 µM substrate. b. Add 5 µL of the 2X Kinase/Substrate mix to each well of the assay plate. c. Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells. d. Incubate for 5-10 minutes at room temperature. This step is optional but can allow compounds to pre-bind with the enzyme.

  • Initiate Kinase Reaction: a. Prepare a 2X ATP solution in Kinase Reaction Buffer. The optimal ATP concentration is typically at or near the Kₘ for the target kinase (e.g., 10 µM). b. Add 5 µL of the 2X ATP solution to all wells to start the reaction. c. Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption in control wells).

  • Signal Generation and Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal. d. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: a. Read the luminescence on a compatible plate reader (e.g., BMG PHERAstar, PerkinElmer EnVision).

Controls and Data Analysis (Self-Validating System)

To ensure data integrity, every plate must include the following controls:

  • Negative Control (0% Inhibition): Wells containing kinase, substrate, ATP, and DMSO vehicle. This represents maximum enzyme activity (Max Signal).

  • Positive Control (100% Inhibition): Wells containing kinase, substrate, ATP, and a known potent inhibitor (e.g., Staurosporine). This represents background signal (Min Signal).

Calculation of Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

Assay Quality Control (Z'-factor): The Z'-factor is a statistical measure of assay quality. A robust assay should have a Z' > 0.5. Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|

Data Presentation and Interpretation

Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Compound IDStructureConcentration (µM)% Inhibition (n=2)Hit? ( >50%)
Test Cmpd 1 This compound1085.2%Yes
Test Cmpd 2 Analog A1012.5%No
Test Cmpd 3 Analog B1067.8%Yes
Staurosporine Positive Control198.9%N/A
DMSO Negative ControlN/A0.5%N/A
Caption: Table of hypothetical primary HTS data.

Identified hits must be confirmed through follow-up studies, including:

  • Dose-Response Curve: Re-testing the hit compounds over a range of concentrations to determine the IC₅₀ (the concentration required to inhibit 50% of enzyme activity).

  • Orthogonal Assays: Confirming activity in a different assay format to rule out technology-specific artifacts.

  • Selectivity Profiling: Screening hits against a panel of other kinases to determine their selectivity profile. [7]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Z'-factor (< 0.5) - Reagent instability- High signal variability in control wells- Insufficient signal window- Prepare fresh reagents daily.- Ensure proper mixing and check for pipetting errors.- Optimize enzyme/ATP concentrations to increase the signal-to-background ratio.
High False Positive Rate - Compounds interfering with luciferase- Compound precipitation- Perform counter-screen without the kinase to identify luciferase inhibitors.- Check compound solubility in assay buffer; reduce final DMSO concentration if possible.
High False Negative Rate - Inactive enzyme or substrate- Insufficient reaction time- Verify activity of enzyme and substrate lots.- Perform a time-course experiment to ensure the kinase reaction is proceeding linearly.

Conclusion

The pyrazole scaffold represents a highly valuable starting point for the discovery of novel kinase inhibitors. This application note provides a comprehensive and robust framework for utilizing compounds like this compound in a high-throughput screening campaign. By employing a sensitive and universal luminescence-based method like the ADP-Glo™ assay and incorporating rigorous controls, researchers can efficiently identify and validate potent and selective kinase modulators, accelerating the path from initial hit to lead candidate.

References

  • Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening.
  • Bioluminescent Assays for High-Throughput Screening.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • Bioluminescent Assays for High-Throughput Screening. PubMed.
  • Biochemical Kinase Assays. Thermo Fisher Scientific - US.
  • Bioluminescent Assays for High-Throughput Screening.
  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PMC - NIH.
  • How Are Biochemical Assays Used in High-Throughput Screening?.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Blog.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • High-throughput screening for kinase inhibitors. PubMed.
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
  • Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evalu
  • Fluorescence-based assays. PubMed - NIH.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.
  • Kinase Screening Assay Services. Reaction Biology.
  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. PubMed.

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The Strategic Application of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol as a Versatile Precursor for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its remarkable structural versatility and capacity to engage in a multitude of biological interactions have rendered it a cornerstone in the design of numerous approved drugs.[1][3] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and neuroprotective properties.[4] The metabolic stability of the pyrazole ring further enhances its desirability as a core component of therapeutic agents.[3]

This guide focuses on a particularly promising precursor, 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol . The strategic incorporation of a 2,4-dichlorophenyl group at the N1-position and a hydroxyl group at the C4-position endows this molecule with unique characteristics that can be exploited for the development of novel therapeutics. The dichlorophenyl moiety can participate in various non-covalent interactions with biological targets, while the hydroxyl group at the 4-position serves as a versatile handle for chemical modification and can also act as a bioisosteric replacement for a phenol group, a common motif in bioactive compounds that is often associated with metabolic liabilities.[5][6]

This document provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds derived from this compound, offering researchers a practical guide to harnessing its potential in drug discovery.

The Significance of the 4-Hydroxy-1-Aryl-Pyrazole Moiety

The 1-aryl-4-hydroxypyrazole scaffold is of significant interest for several key reasons:

  • Bioisosterism to Phenols: The 4-hydroxypyrazole moiety can be considered a bioisostere of the phenol group.[5][6] Phenols are prevalent in many biologically active molecules but are often susceptible to rapid metabolism through glucuronidation, which can limit their oral bioavailability and therapeutic efficacy.[6] The 4-hydroxypyrazole core can mimic the hydrogen bonding capabilities of a phenol while potentially exhibiting improved metabolic stability, thus offering a strategic advantage in drug design.[6][7]

  • Versatile Handle for Derivatization: The hydroxyl group at the 4-position provides a reactive site for a wide array of chemical transformations, including etherification, esterification, and coupling reactions. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize pharmacological activity, selectivity, and pharmacokinetic properties.

  • Modulation of Physicochemical Properties: The presence and modification of the hydroxyl group can significantly influence the physicochemical properties of the resulting molecules, such as solubility, lipophilicity, and hydrogen bonding capacity. These properties are critical for drug absorption, distribution, metabolism, and excretion (ADME).

Synthesis of the Precursor: this compound

A potential synthetic pathway is outlined below:

Synthesis_of_this compound reagent1 Ethyl 2-formyl-3-oxobutanoate (or equivalent β-ketoester) reaction Condensation reagent1->reaction Knorr Pyrazole Synthesis reagent2 2,4-Dichlorophenylhydrazine reagent2->reaction product This compound reaction->product

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Causality behind Experimental Choices: This protocol utilizes the well-established Knorr pyrazole synthesis, which provides a reliable method for constructing the pyrazole ring.[8] The choice of a β-ketoester with a formyl group at the 2-position is designed to directly introduce a handle that can be converted to the hydroxyl group at the 4-position of the pyrazole ring. The use of an acid catalyst facilitates the condensation and subsequent cyclization reaction.

Materials:

  • Ethyl 2-formyl-3-oxobutanoate (or a suitable equivalent)

  • 2,4-Dichlorophenylhydrazine hydrochloride

  • Ethanol or acetic acid (solvent)

  • Concentrated hydrochloric acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • To a solution of ethyl 2-formyl-3-oxobutanoate (1.0 eq) in ethanol, add 2,4-dichlorophenylhydrazine hydrochloride (1.0 eq).

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired 1-(2,4-dichlorophenyl)-4-ethoxycarbonyl-1H-pyrazole.

  • The resulting ester can then be hydrolyzed to the corresponding carboxylic acid, followed by a Curtius rearrangement or a similar transformation to install the hydroxyl group at the 4-position. Alternatively, direct methods for the synthesis of 4-hydroxypyrazoles from vinyl azides and hydrazines could be adapted.[9][10]

Self-Validation: The structure of the synthesized precursor should be rigorously confirmed using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. The purity should be assessed by HPLC.

Derivatization Strategies for Therapeutic Agent Discovery

The this compound precursor is a versatile platform for generating a library of novel compounds for biological screening. The hydroxyl group at the 4-position is the primary site for derivatization.

Derivatization_Strategies precursor 1-(2,4-dichlorophenyl) -1H-pyrazol-4-ol etherification Etherification precursor->etherification R-X, Base esterification Esterification precursor->esterification R-COCl, Base mitsunobu Mitsunobu Reaction precursor->mitsunobu ROH, DEAD, PPh3 other_reactions ... precursor->other_reactions Other functionalizations ethers Ethers etherification->ethers esters Esters esterification->esters mitsunobu->ethers amines_azides Amines, Azides, etc. other_reactions->amines_azides

Caption: Key derivatization strategies for this compound.

Protocol 2: General Procedure for O-Alkylation (Ether Synthesis)

Causality behind Experimental Choices: Williamson ether synthesis is a classic and reliable method for forming ether linkages. The use of a strong base like sodium hydride ensures complete deprotonation of the weakly acidic pyrazole-ol to form the more nucleophilic alkoxide, which readily reacts with an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Biological Evaluation of Novel Pyrazole Derivatives

The diverse biological activities of pyrazole derivatives necessitate a multi-pronged approach to their biological evaluation.[4][11] The choice of assays will depend on the therapeutic area of interest.

Anticancer Activity

Many pyrazole-containing compounds have shown potent anticancer activity.[1][11]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Causality behind Experimental Choices: The MTT assay is a well-established, colorimetric assay that provides a quantitative measure of cell viability and proliferation. It is a robust and high-throughput method for initial screening of potential anticancer agents.

Procedure:

  • Seed cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized pyrazole derivatives for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundMCF-7 IC50 (µM)HCT116 IC50 (µM)A549 IC50 (µM)
Precursor>100>100>100
Derivative 115.222.518.9
Derivative 25.88.17.3
Doxorubicin0.50.80.6
Anti-inflammatory Activity

The anti-inflammatory potential of the novel pyrazole derivatives can be assessed by their ability to inhibit the production of pro-inflammatory mediators in activated macrophages.[5]

Protocol 4: Nitric Oxide (NO) Inhibition Assay

Causality behind Experimental Choices: Nitric oxide is a key inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity. The Griess assay is a simple and sensitive colorimetric method for the detection of nitrite, a stable and nonvolatile breakdown product of NO.

Procedure:

  • Culture RAW 264.7 macrophage cells in 96-well plates.

  • Pre-treat the cells with various concentrations of the pyrazole derivatives for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition compared to the LPS-treated control.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of novel therapeutic agents. Its strategic design, incorporating a dichlorophenyl moiety and a modifiable hydroxyl group that can act as a phenol bioisostere, provides a solid foundation for the development of compounds with potentially improved pharmacological and pharmacokinetic profiles. The protocols and application notes detailed in this guide offer a comprehensive framework for researchers to synthesize, derivatize, and evaluate new chemical entities based on this promising scaffold, thereby accelerating the discovery of next-generation therapeutics.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • Markwalder, J. A., et al. (2004). N-1-Diaryl-1H-pyrazol-5-amine derivatives as synthetic intermediates in the preparation of medicinal compounds. Bioorganic & Medicinal Chemistry Letters, 14(1), 129-132.
  • Dunker, K., & Schlegel, K. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie.
  • Gosselin, F., et al. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(20), 3267-3270.
  • Future Medicinal Chemistry. (2023-11-07). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • El-Sayed, M. A. F., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4756.
  • MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • Wermuth, C. G. (2006). The Practice of Medicinal Chemistry (3rd ed.). Academic Press.
  • Huang, W., et al. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances, 5(45), 35853-35856.
  • Request PDF. (n.d.). Synthesis and biological evaluation of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN100382801C - Use of α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol in the preparation of medicines for treating hepatitis.
  • National Center for Biotechnology Information. (n.d.). 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2023-01-28). Aromatic Bioisosteres. Retrieved from [Link]

  • Shia, K. S., et al. (2013). Discovery of 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide as a novel peripherally restricted cannabinoid-1 receptor antagonist with significant weight-loss efficacy in diet-induced obese mice. Journal of Medicinal Chemistry, 56(24), 9920-9933.
  • Cederbaum, A. I., & Cohen, G. (1980). Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. Archives of Biochemistry and Biophysics, 202(2), 397-403.
  • Royal Society of Chemistry. (2015-03-26). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. Retrieved from [Link]

  • Wünsch, B., et al. (2023). Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. Journal of Medicinal Chemistry, 66(17), 11946-11964.
  • HETEROCYCLES. (2019-08-21). SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. Retrieved from [Link]

  • ResearchGate. (n.d.). The bioisosteric replacement of the phenol 102 with a carboxamide.... Retrieved from [Link]

  • J-GLOBAL. (n.d.). 4-methyl-5-(4-chlorophenyl)-1H-pyrazole-3-yl]-1,2,4-oxadiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol. As a Senior Application Scientist, I have designed this guide to provide in-depth, field-proven insights into optimizing this synthesis. This document moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields.

Section 1: Mechanistic Overview of the Synthesis

The most reliable and common route to synthesizing N-aryl pyrazol-4-ols is a variation of the Knorr pyrazole synthesis.[1][2][3] This pathway involves the acid-catalyzed cyclocondensation reaction between an arylhydrazine—in this case, (2,4-dichlorophenyl)hydrazine—and a suitable 1,3-dicarbonyl compound or its synthetic equivalent.[3][4] For the synthesis of a 4-hydroxy pyrazole, a common and effective starting material is diethyl acetonedicarboxylate or a similar β-ketoester.

The reaction proceeds through several key stages:

  • Hydrazone Formation: The more nucleophilic nitrogen of the (2,4-dichlorophenyl)hydrazine attacks one of the carbonyl groups of the β-ketoester to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular attack on the remaining carbonyl group.

  • Dehydration and Tautomerization: The resulting cyclic intermediate readily dehydrates to form the aromatic pyrazole ring. The product, a pyrazol-4-one, exists in equilibrium with its more stable enol tautomer, this compound.

Knorr_Pyrazole_Synthesis Start Reactants: (2,4-dichlorophenyl)hydrazine + Diethyl Acetonedicarboxylate Hydrazone Hydrazone Intermediate Start->Hydrazone Step 1: Condensation (-H₂O) Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate Step 2: Intramolecular Cyclization Pyrazole_One Pyrazol-4-one Cyclic_Intermediate->Pyrazole_One Step 3: Dehydration (-H₂O) Final_Product This compound (Enol Tautomer) Pyrazole_One->Final_Product Step 4: Tautomerization (Keto-Enol)

Caption: Knorr synthesis pathway for this compound.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question: My overall yield is extremely low (<30%). What are the most critical parameters to investigate first?

Answer: Low yield is the most frequent complaint. The issue typically stems from one of three areas: starting material quality, reaction conditions, or workup procedure.

A Systematic Approach to Troubleshooting Low Yield:

Troubleshooting_Workflow Start Low Yield Reported Check_SM 1. Verify Starting Material Quality Start->Check_SM Check_Conditions 2. Optimize Reaction Conditions Start->Check_Conditions Check_Workup 3. Evaluate Workup & Purification Start->Check_Workup SM_Hydrazine Is Hydrazine fresh? (Store under N₂, protect from light) Check_SM->SM_Hydrazine SM_Ketoester Is β-Ketoester pure? (Check for hydrolysis/dimerization) Check_SM->SM_Ketoester Cond_Solvent Solvent Choice? (Try DMAc or NMP over EtOH) Check_Conditions->Cond_Solvent Cond_Temp Temperature Control? (Start at RT, then gently heat if needed) Check_Conditions->Cond_Temp Cond_Catalyst Catalyst? (Use catalytic glacial acetic acid) Check_Conditions->Cond_Catalyst Workup_Precip Product precipitating correctly? (Adjust pH, consider anti-solvent) Check_Workup->Workup_Precip Workup_Purify Purification Method? (Recrystallization vs. Column) Check_Workup->Workup_Purify

Sources

"solubility and stability issues of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility and stability challenges encountered during experimental work with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just solutions, but also the underlying scientific rationale to empower your research decisions.

Part 1: Troubleshooting Guide - Solubility Issues

Poor aqueous solubility is a frequent hurdle for pyrazole derivatives, particularly those with lipophilic substituents like the dichlorophenyl group.[1] This section addresses common solubility-related questions and provides systematic approaches to overcome them.

Question 1: My compound, this compound, is showing very low solubility in aqueous buffers. How can I improve its dissolution for biological assays?

Answer: The limited aqueous solubility of this compound is primarily due to the hydrophobic nature of the dichlorophenyl ring. The pyrazole core itself can contribute to improved lipophilicity.[1] To enhance solubility for in vitro assays, a multi-pronged approach is recommended.

Initial Steps: Solvent Miscibility Testing

Before proceeding with complex formulations, it is crucial to determine the compound's basic solubility in common organic solvents. This will inform your choice of co-solvents for aqueous preparations.

SolventPredicted Solubility BehaviorRationale
Dimethyl Sulfoxide (DMSO)HighA powerful, polar aprotic solvent capable of disrupting crystal lattice energy.
Dimethylformamide (DMF)HighSimilar to DMSO, a polar aprotic solvent effective for many organic compounds.
EthanolModerateA polar protic solvent that can engage in hydrogen bonding with the pyrazol-4-ol moiety.
MethanolModerateSimilar to ethanol, but its higher polarity may slightly reduce efficacy for the lipophilic dichlorophenyl group.
AcetonitrileModerate to LowLess polar than alcohols, may be a suitable component in a co-solvent system.
WaterVery LowThe hydrophobic dichlorophenyl group dominates, leading to poor aqueous solubility.

Workflow for Enhancing Aqueous Solubility:

Sources

Technical Support Center: Crystallization of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol. This resource is designed for researchers and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this compound. Our goal is to move beyond simple protocols and explain the underlying principles, enabling you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Knowledge & Solvent Selection

Question: What are the key physical properties of this compound that influence crystallization?

Answer: Understanding the physicochemical properties of this compound is the first step to designing a successful crystallization protocol. The molecule possesses a moderately high melting point of 138-140°C[1]. Its structure contains a polar pyrazol-4-ol moiety capable of hydrogen bonding and two aromatic rings (the dichlorophenyl and pyrazole rings) that can participate in π-π stacking interactions. These features suggest that solvents with intermediate polarity, or solvent/anti-solvent systems, will be most effective. The high melting point is advantageous as it reduces the likelihood of the compound "oiling out" in many common solvents[2].

Question: How do I select an appropriate solvent for recrystallization?

Answer: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures[3][4][5]. This temperature-dependent solubility is crucial for achieving a high recovery of pure crystals upon cooling[3].

For this compound, a logical approach is to test a range of solvents with varying polarities. Based on the structure and empirical data for similar heterocyclic compounds, the following are recommended starting points[6][7][8]:

Protocol: Small-Scale Solvent Screening

  • Place approximately 20-30 mg of your crude compound into separate small test tubes.

  • Add a potential solvent dropwise at room temperature, swirling after each addition. If the compound dissolves readily, the solvent is likely too good and will result in poor recovery.

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent required to fully dissolve the solid[9].

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quality and quantity of crystals formed. An ideal solvent will produce a good yield of well-defined crystals.

Table 1: Recommended Solvents for Screening

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Expected Behavior
Ethanol 7824.5A good starting point. The hydroxyl group can interact with the pyrazolol moiety. Often used for pyrazole derivatives[8].
Methanol 6532.7More polar than ethanol. May show high solubility, but a methanol/water mixture can be effective[10].
Ethyl Acetate 776.0A moderately polar solvent that is often effective for compounds with both polar and non-polar features[6][8].
Acetone 5620.7Can be a very effective solvent, but its low boiling point requires careful handling to prevent premature evaporation[6][11].
Toluene 1112.4A non-polar solvent. Less likely to dissolve the compound on its own but can be excellent for inducing crystallization from more polar reaction solvents[6].
Acetonitrile 8237.5A polar aprotic solvent that can be effective for heterocyclic compounds[7].
Section 2: Troubleshooting Common Crystallization Failures

Question: My compound will not crystallize, even after cooling the solution in an ice bath. What should I do?

Answer: This is a common issue that typically indicates the solution is not supersaturated. The primary cause is often the use of too much solvent during the dissolution step[2]. Here is a systematic approach to induce crystallization:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass can provide a surface for nucleation to begin[3].

  • Add a Seed Crystal: If you have a small amount of pure, previously crystallized material, add a single tiny crystal to the solution. This provides a template for crystal growth.

  • Reduce Solvent Volume: If the above methods fail, it confirms that too much solvent was used[2]. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume). Allow the concentrated solution to cool slowly again[2].

  • Consider an Anti-Solvent: If reducing the solvent volume is impractical, you can try adding an "anti-solvent" – a solvent in which your compound is insoluble but which is miscible with your crystallization solvent. For example, if your compound is dissolved in ethanol, the slow, dropwise addition of water may induce crystallization.

Troubleshooting_No_Crystals start Problem: No Crystals Formed step1 Is the solution clear after cooling? start->step1 action1 Scratch inner wall of flask with a glass rod. step1->action1 Yes check1 Crystals form? action1->check1 action2 Add a seed crystal. check1->action2 No end_success Success: Collect Crystals check1->end_success Yes check2 Crystals form? action2->check2 action3 Reduce solvent volume by gentle heating and re-cool. check2->action3 No check2->end_success Yes check3 Crystals form? action3->check3 action4 Consider anti-solvent addition or a different solvent system. check3->action4 No check3->end_success Yes

Caption: Troubleshooting Decision Tree for Failure to Crystallize.

Question: My compound separated as an oil instead of a solid. How can I fix this "oiling out"?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens when the melting point of the compound (138-140°C for this pyrazolol) is lower than the temperature of the saturated solution, or when the concentration of the solute is too high[2]. Impurities can also depress the melting point, exacerbating the problem. An oil rarely produces pure material because impurities are often more soluble in the oil than in the solvent[2].

Solutions:

  • Re-heat and Add More Solvent: The most common fix is to heat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent (10-20%) to lower the saturation point. Allow this slightly more dilute solution to cool much more slowly.

  • Lower the Cooling Temperature: Try cooling the solution at a higher temperature initially before moving to an ice bath. For example, let it stand at room temperature for an extended period.

  • Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point. Select a solvent with a lower boiling point.

Oiling_Out_Diagram cluster_0 Correct Crystallization cluster_1 Oiling Out a Hot Saturated Solution (Molecule A + Impurity B) b Slow Cooling a->b c Pure Crystals of A (Impurities B remain in solution) b->c d Hot Supersaturated Solution (Molecule A + Impurity B) e Rapid Cooling / High Concentration d->e f Liquid Droplets of A (Impurities B dissolve in oil) e->f

Caption: Comparison of Proper Crystallization vs. "Oiling Out".

Question: A large amount of powder or fine needles "crashed out" immediately upon cooling. Is this a problem?

Answer: Yes, this is a sign of excessively rapid crystallization. While it may seem efficient, rapid precipitation tends to trap impurities within the crystal lattice, which defeats the purpose of recrystallization[2][12]. The goal is slow, methodical crystal growth, which is a selective process that excludes foreign molecules[9].

Solution:

  • Re-heat the flask to redissolve the precipitated solid.

  • Add a small amount of extra hot solvent (5-10%) to slightly decrease the saturation.

  • Insulate the flask (e.g., by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature) to ensure a very slow cooling rate. An ideal crystallization process should see the first crystals appearing after 5-10 minutes and continue over a period of 20 minutes or more[2].

Question: My final crystals are colored, but the pure compound should be colorless. How do I remove colored impurities?

Answer: Colored impurities are often large, polar molecules with extended conjugated systems. They can sometimes be removed using activated charcoal.

Protocol: Decolorization with Activated Charcoal

  • Dissolve the crude, colored compound in the minimum amount of a suitable hot solvent.

  • Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding charcoal to a boiling solution can cause violent bumping.

  • Swirl the mixture and gently reheat to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal[4].

  • Perform a hot gravity filtration to remove the charcoal. This must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel. It is good practice to pre-heat the funnel and receiving flask.

  • Allow the hot, colorless filtrate to cool slowly to induce crystallization.

Question: My final yield is very low. How can I improve it?

Answer: A low yield is most commonly caused by using too much solvent, as a significant amount of the product will remain dissolved in the mother liquor even when cold[2][3].

Strategies for Yield Improvement:

  • Use the Minimum Solvent: During the initial dissolution, be patient and add the hot solvent portion-wise, allowing time for the solid to dissolve after each addition. This ensures you do not add a large excess[9].

  • Ensure Thorough Cooling: Cool the solution in an ice-water bath for at least 15-20 minutes after it has reached room temperature to maximize precipitation.

  • Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product[9].

  • Second Crop Recovery: It may be possible to recover a "second crop" of crystals from the mother liquor (the filtrate). To do this, heat the filtrate to reduce its volume by about half and then cool it again. Note that this second crop will likely be less pure than the first.

Experimental Workflow: Standard Recrystallization Protocol

The following diagram and protocol outline a best-practice workflow for the recrystallization of this compound.

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolve in Minimum Amount of Hot Solvent start->dissolve decolorize_check Is solution colored? dissolve->decolorize_check decolorize 2a. Add Activated Charcoal & Perform Hot Filtration decolorize_check->decolorize Yes cool 3. Cool Slowly & Undisturbed to Room Temperature decolorize_check->cool No decolorize->cool ice_bath 4. Cool Further in Ice Bath cool->ice_bath filter 5. Collect Crystals by Vacuum Filtration ice_bath->filter wash 6. Wash with Minimal Ice-Cold Solvent filter->wash dry 7. Dry Crystals Thoroughly wash->dry end Finish: Pure Crystals dry->end

Caption: General Workflow for Recrystallization.

Step-by-Step Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip or stir bar. Add a small portion of the chosen solvent and heat the mixture to a gentle boil[3]. Continue adding small portions of hot solvent until the solid is just dissolved.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal[4].

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and without disturbance to room temperature[3]. Slow cooling is critical for forming pure crystals[3].

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel[3].

  • Washing: With the vacuum off, add a very small amount of ice-cold recrystallization solvent to wash away any impurities adhering to the crystal surfaces. Reapply the vacuum to pull the wash solvent through[4].

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven.

References

  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Recrystallization-1.pdf. (n.d.). University of California, Davis.
  • Recrystallization. (n.d.). University of Colorado Boulder.
  • This compound. (n.d.). ChemicalBook.
  • Recrystallization - Organic Chemistry. (n.d.). Jack Westin.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts.
  • 1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile. (2011). National Institutes of Health (PMC).
  • Troubleshooting the reaction mechanism of pyrazole formation. (n.d.). BenchChem.
  • How can I obtain good crystals of heterocyclic organic compounds? (2023). ResearchGate.
  • Crystal structure of 4-[(2,4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]. (n.d.). National Institutes of Health.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate.
  • Method for purifying pyrazoles. (2011). Google Patents.
  • Process for the purification of pyrazoles. (2009). Google Patents.
  • What Problems Might Occur If Crystallization Occurs Too Rapidly? (2024). Achieve Chem.
  • Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of N-monosubstituted hydrazones with nitroolefins. (2008). Organic Syntheses.
  • 1-(4-Chlorophenyl)-1H-pyrazol-3-ol. (2010). National Institutes of Health (PMC).

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are working to optimize the synthesis of pyrazole derivatives. Pyrazoles are a cornerstone of modern drug discovery, but their synthesis, particularly the classic condensation of 1,3-dicarbonyl compounds with hydrazines (the Knorr synthesis), can present significant challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions and rationalize your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section is structured in a question-and-answer format to directly address the specific problems you may encounter at the bench.

Section 1: Low Reaction Yield & Stalled Reactions

Q1: My pyrazole synthesis is suffering from low yield. What are the first parameters I should investigate?

A: Low yield is one of the most common issues and typically points to suboptimal reaction conditions or impure starting materials. A systematic approach is crucial for diagnosis.

  • Causality: The reaction is a condensation that involves the formation of two C-N bonds and the elimination of two molecules of water. Each step in this sequence has specific requirements that, if not met, can halt the process or lead to side reactions.

  • Troubleshooting Steps:

    • Reagent Purity: Hydrazine and its derivatives can degrade upon storage, and 1,3-dicarbonyls can undergo self-condensation. Verify the purity of your starting materials by NMR or other appropriate methods. Use freshly opened or purified reagents if possible.

    • Stoichiometry: Ensure a 1:1 molar ratio of the 1,3-dicarbonyl and hydrazine components. While a slight excess of one reagent is sometimes used to drive the reaction, a large excess can complicate purification.

    • Temperature & Reaction Time: Classical pyrazole syntheses often require heat to drive the dehydration and cyclization steps.[1] If the temperature is too low, the reaction may be impractically slow. Conversely, excessively high temperatures can lead to decomposition and byproduct formation. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

    • Catalyst Activity: Many pyrazole syntheses require an acid or base catalyst to proceed efficiently.[2][3] If you are using a catalyst, ensure it is active and used in the correct amount. For instance, some reactions without a catalyst may not proceed at all.[2]

Q2: My reaction starts but appears to stall before reaching completion. What could be the cause?

A: A stalled reaction often indicates that an equilibrium has been reached or that a key component has been consumed or deactivated.

  • Causality: The final cyclization and dehydration steps are often reversible. If water is not effectively removed from the reaction medium, the equilibrium may favor the stable hydrazone intermediate over the pyrazole product.

  • Troubleshooting Steps:

    • Water Removal: If your reaction is run in a solvent like toluene, consider using a Dean-Stark apparatus to azeotropically remove water as it forms. For other solvents, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can be effective.

    • Catalyst Choice: The choice of catalyst is critical. Acid catalysts (e.g., HCl, H₂SO₄, TsOH) protonate a carbonyl group, activating it for nucleophilic attack by the hydrazine.[3] This is particularly important for the final cyclization step. If the reaction stalls, a stronger acid or a different catalyst might be needed. Some modern protocols use Lewis acids like Sc(OTf)₃ or nano-ZnO, which can be highly efficient and reusable.[4][5]

    • Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) is a powerful technique for overcoming high activation barriers and reducing reaction times from hours to minutes.[6][7] The rapid, uniform heating can often drive stalled reactions to completion and improve yields significantly.[7]

Workflow: Troubleshooting Low Yield

G start Low Yield Observed reagent_check 1. Verify Reagent Purity & Stoichiometry start->reagent_check conditions_check 2. Assess Reaction Conditions (Temp, Time, Solvent) reagent_check->conditions_check If reagents are pure catalyst_check 3. Evaluate Catalyst (Type, Loading, Activity) conditions_check->catalyst_check If conditions are standard water_removal 4. Implement Water Removal (Dean-Stark, Sieves) catalyst_check->water_removal If catalyst is appropriate advanced_methods 5. Consider Advanced Methods (Microwave, Flow Chem) water_removal->advanced_methods If yield is still low success Yield Improved advanced_methods->success G cluster_pathA Pathway A cluster_pathB Pathway B compound Unsymmetrical 1,3-Diketone + R'-NHNH₂ A1 Initial attack at Carbonyl 1 compound->A1 B1 Initial attack at Carbonyl 2 compound->B1 A2 Cyclization A1->A2 PA Product A A2->PA B2 Cyclization B1->B2 PB Product B B2->PB

Sources

Technical Support Center: Purification of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these valuable heterocyclic compounds. Drawing from established laboratory practices and scientific literature, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflows.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when working with pyrazol-4-ol derivatives.

Q1: What are the primary purification techniques for this compound and similar solid analogs?

The two most effective and commonly used methods for purifying solid pyrazol-4-ol derivatives are recrystallization and column chromatography.[1]

  • Recrystallization is often the most efficient method for achieving high purity (>99%) for solid compounds that are already relatively pure (>90%). It is simple, cost-effective, and highly scalable.[1][2]

  • Column Chromatography is the preferred method for purifying crude mixtures containing significant impurities, separating regioisomers, or when dealing with compounds that are oils or difficult to crystallize.[1][3]

Q2: What are the typical byproducts and impurities I should expect from the synthesis of these pyrazoles?

The synthesis of pyrazoles, often through methods like the Knorr synthesis (condensation of a 1,3-dicarbonyl compound with a hydrazine), can generate several characteristic impurities.[3]

  • Regioisomers: If using an unsymmetrical 1,3-dicarbonyl precursor, the formation of isomeric pyrazole products is a common challenge that can complicate purification.[3]

  • Unreacted Starting Materials: Residual hydrazine and dicarbonyl compounds are common contaminants.

  • Colored Impurities: Side reactions or decomposition of the hydrazine starting material, particularly substituted phenylhydrazines, can produce intensely colored byproducts, often resulting in yellow, red, or brown crude mixtures.[3][4]

  • Incomplete Cyclization Products: Pyrazoline intermediates may be present if the cyclization or subsequent aromatization reaction does not go to completion.[3]

Q3: My pyrazole derivative appears to be degrading or streaking badly on a standard silica gel column. What is happening and what are my options?

This is a frequent issue. The pyrazole ring contains basic nitrogen atoms, and the hydroxyl group is polar. These functionalities can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to poor recovery, tailing (streaking), and even degradation.[1] Your options are:

  • Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to the eluent (typically 0.5-1% by volume). This neutralizes the acidic sites on the silica, allowing for cleaner elution.[1][5]

  • Use an Alternative Stationary Phase: Neutral alumina can be an excellent substitute for silica gel when purifying basic compounds.[1][5]

  • Employ Reversed-Phase Chromatography: For highly polar analogs, using a C18-functionalized silica gel with polar mobile phases (e.g., acetonitrile/water or methanol/water) can be a very effective strategy.[1]

Troubleshooting Guide: Common Purification Issues

This guide provides a problem-and-solution format for specific experimental challenges.

Recrystallization Issues

Q: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solute separates from the solution as a super-saturated liquid instead of a crystalline solid. This is often caused by cooling the solution too quickly, using a solvent with a boiling point higher than the melting point of your compound, or the presence of impurities that inhibit crystal lattice formation.[1][2]

Solutions:

  • Slow Down the Cooling Process: Reheat the mixture until a clear solution is formed. You may need to add a small amount of additional solvent. Then, allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or a towel can help.[1] Once at room temperature, move the flask to a refrigerator, and finally to a freezer, to maximize crystal formation.

  • Change the Solvent System: If slow cooling fails, the solvent is likely unsuitable. Try a solvent with a lower boiling point or switch to a two-solvent (binary) system.[1] Good binary systems for pyrazoles include ethanol/water, methanol/water, or ethyl acetate/hexane.[5]

  • "Scratch & Seed": Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. If you have a small amount of pure solid, add a "seed crystal" to the cooled solution to initiate crystallization.[1]

  • Pre-Purification: If significant impurities are preventing crystallization, perform a preliminary purification using a quick filtration through a plug of silica gel before attempting recrystallization.[1]

Column Chromatography Challenges

Q: My product and a key impurity are co-eluting during column chromatography. How can I improve the separation?

Poor separation (low resolution) is a common frustration. The goal is to maximize the difference in how strongly your product and the impurity adhere to the stationary phase.

Solutions:

  • Optimize the Eluent System: The most crucial step is to find the right mobile phase. Systematically screen solvent systems using Thin Layer Chromatography (TLC).

    • Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or acetone.

    • Aim for an Rf value for your target compound of ~0.25-0.35 on the TLC plate for optimal column separation.

  • Reduce Polarity: If using a high-polarity eluent (e.g., >50% ethyl acetate in hexane), the separation on silica gel often diminishes. Consider switching to a different solvent system, such as dichloromethane/methanol.

  • Change the Stationary Phase: If optimizing the eluent fails on silica, the selectivity of the stationary phase may be the issue. Switching to neutral alumina or even reversed-phase (C18) silica can dramatically alter the elution order and improve separation.[1]

Q: What is the best way to load my polar pyrazol-4-ol sample onto the column?

For polar compounds, dry loading is highly recommended over wet loading (dissolving in a minimal amount of eluent). Wet loading with a strong solvent can cause the initial band of the compound to spread, leading to poor separation.[2]

Dry Loading Procedure:

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane, acetone, or methanol).

  • Add a small amount of silica gel (typically 1-2 times the weight of your crude product) to this solution.

  • Thoroughly mix the slurry and then remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully layer this powder on top of your packed column.[2] This ensures your compound starts as a very narrow, concentrated band.

Data & Visualization
Workflow for Selecting a Purification Method

The following diagram outlines a decision-making process for choosing the appropriate purification strategy for your crude 1-aryl-1H-pyrazol-4-ol analog.

Purification_Workflow start Crude 1-Aryl-1H-Pyrazol-4-ol is_solid Is the crude product a solid? start->is_solid is_pure Purity >90% by TLC/NMR? is_solid->is_pure  Yes col_chrom Perform Column Chromatography is_solid->col_chrom  No (Oil/Wax) recrystallize Attempt Recrystallization is_pure->recrystallize  Yes is_pure->col_chrom  No success Pure Product recrystallize->success  Successful troubleshoot Troubleshoot Recrystallization (See Guide) recrystallize->troubleshoot  Failed col_chrom->success troubleshoot->col_chrom Recrystallization_Troubleshooting start Recrystallization Fails oiled_out Did the compound 'oil out'? start->oiled_out no_crystals No crystals formed, even when cold? oiled_out->no_crystals No reheat 1. Reheat to dissolve 2. Add more co-solvent 3. Cool SLOWLY oiled_out->reheat Yes induce 1. Scratch flask inner wall 2. Add a seed crystal no_crystals->induce change_solvent Try a different solvent or binary pair reheat->change_solvent pre_purify Pre-purify via column to remove inhibitors change_solvent->pre_purify concentrate Concentrate solution (remove some solvent) induce->concentrate lower_temp Cool to lower temperature (e.g., -20°C freezer) concentrate->lower_temp

Caption: Troubleshooting workflow for failed recrystallization.

Table 1: Recommended Solvent Systems
Purification MethodSolvent System (Eluent)PolarityNotes
Column Chromatography Hexane / Ethyl AcetateLow to MediumThe most common starting point. A gradient from 5% to 50% EtOAc is typical.
Dichloromethane / MethanolMedium to HighExcellent for more polar analogs that require stronger eluents. Use with caution as MeOH can dissolve silica.
Toluene / AcetoneMediumAn alternative system that can provide different selectivity compared to hexane/EtOAc.
Recrystallization Ethanol or MethanolHighPyrazol-4-ols often have good solubility in hot alcohols and lower solubility when cold. [6]
Ethyl Acetate / HexaneMediumDissolve in minimal hot EtOAc, then add hot hexane dropwise until turbidity appears. Cool slowly. [5]
Ethanol / WaterHighA very effective "green" solvent system. Dissolve in hot ethanol, add hot water until cloudy, then cool. [5]
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Deactivated Silica

This protocol is designed for the purification of a crude pyrazol-4-ol derivative that shows tailing on a standard TLC plate.

  • Prepare the Deactivated Eluent: Choose an appropriate eluent system based on TLC analysis (e.g., 70:30 Hexane:Ethyl Acetate). To a 1 L bottle of this eluent, add 5-10 mL of triethylamine (Et₃N). Mix thoroughly. This is your mobile phase.

  • Pack the Column: Prepare a slurry of silica gel in your deactivated eluent. Pour the slurry into your chromatography column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed. Add a thin layer of sand. [2]3. Sample Loading (Dry Load): Dissolve ~1 g of your crude product in 5-10 mL of dichloromethane. Add ~2 g of silica gel and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Add another thin layer of sand.

  • Elution: Carefully add the deactivated eluent to the column. Apply positive pressure to run the column at a steady flow rate.

  • Fraction Collection & Analysis: Collect the eluting solvent in a series of labeled test tubes. Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization from an Ethanol/Water Binary System

This protocol is ideal for purifying a solid pyrazol-4-ol that is >90% pure.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and begin heating the mixture gently on a hot plate with stirring. Continue adding ethanol in small portions until the solid has just completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: Remove the flask from the heat. While the solution is still hot, add warm water dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid). Add a drop or two of hot ethanol to make it clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Abundant crystal formation should occur. To maximize yield, subsequently place the flask in an ice bath for 20-30 minutes. [2]5. Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 50:50 ethanol/water, followed by a wash with cold water to remove any residual salts. [6]6. Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight. Confirm purity by melting point and/or NMR spectroscopy. [2][7]

References
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Guides.
  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • BenchChem. (2025). Technical Support Center: Purification of Trifluoromethylated Pyrazoles. BenchChem Technical Guides.
  • BenchChem. (2025).
  • Karumudi, B. S., & Nagandla, D. D. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEWER PYRAZOLE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences.
  • BenchChem. (2025). Technical Support Center: Purification of Crude 4-Iodopyrazole. BenchChem Technical Guides.

Sources

Technical Support Center: Troubleshooting Side Reactions in Dichlorophenyl Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of dichlorophenyl pyrazoles. This resource is tailored for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole synthesis. Dichlorophenyl pyrazoles are a cornerstone scaffold in numerous pharmaceuticals and agrochemicals, but their synthesis, particularly via the common Knorr condensation pathway, is often plagued by side reactions that can complicate purification and reduce yields.

This guide moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms, enabling you to troubleshoot effectively and optimize your synthetic strategy. We will focus on the most prevalent challenges and offer field-proven solutions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might observe during your experiment, providing potential causes and actionable solutions in a direct question-and-answer format.

Q1: My TLC and/or NMR analysis shows two distinct but very similar products. What is happening and how can I favor the formation of just one?

A: This is the most common issue encountered and is almost certainly due to the formation of regioisomers .

Causality: When using an unsymmetrical 1,3-dicarbonyl compound, the dichlorophenylhydrazine has two non-equivalent carbonyl carbons to attack. The initial nucleophilic attack can occur at either carbonyl group, leading to two different intermediate hydrazones, which then cyclize and dehydrate to form a mixture of two pyrazole regioisomers.[1][2] These isomers often have very similar polarities, making them difficult to separate by standard column chromatography.[3]

Troubleshooting Summary:

Potential Cause Underlying Principle Recommended Solution & Protocol
Suboptimal Solvent Choice Standard protic solvents like ethanol often provide poor regioselectivity because they do not sufficiently differentiate the electronic properties of the two carbonyl groups.[3]Use Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) dramatically improve regioselectivity.[3] Their strong hydrogen-bond-donating ability can selectively activate one carbonyl, directing the hydrazine attack. See Protocol 1 for a detailed methodology.
Incorrect pH / Catalyst The reaction is typically acid-catalyzed. The catalyst facilitates both the initial condensation and the final dehydration step.[4][5] Improper pH can lead to slow reactions or side-product formation.Employ Acid Catalysis: Use a catalytic amount of a protic acid like glacial acetic acid or a few drops of HCl in an appropriate solvent.[4][6] The optimal catalyst and amount may require screening.
Reaction Temperature Thermal conditions can influence which reaction pathway is kinetically favored.Optimize Temperature: While many syntheses are run at reflux, lowering the temperature may favor the formation of the thermodynamically more stable product, potentially increasing the ratio of one isomer over the other.

Visualizing the Problem: Regioisomer Formation

The diagram below illustrates how the reaction of (2,4-dichlorophenyl)hydrazine with an unsymmetrical 1,3-diketone (R1 ≠ R2) can proceed down two different pathways to yield a mixture of regioisomers.

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products diketone Unsymmetrical 1,3-Diketone (R1-CO-CH2-CO-R2) pathA Attack at Carbonyl 1 (adjacent to R1) diketone->pathA Pathway A pathB Attack at Carbonyl 2 (adjacent to R2) diketone->pathB Pathway B hydrazine (2,4-Dichlorophenyl)hydrazine hydrazine->pathA hydrazine->pathB productA Desired Regioisomer pathA->productA Cyclization & Dehydration productB Side-Product Regioisomer pathB->productB Cyclization & Dehydration

Caption: Knorr pyrazole synthesis leading to two regioisomers.

Q2: My reaction yield is consistently low, and I suspect the reaction is not going to completion or that my product is degrading. How should I troubleshoot this?

A: Low yield is a multifaceted problem that requires a systematic approach to diagnose. The cause can range from reagent quality and reaction conditions to competing side reactions.[5][7] Inefficient heat dissipation, especially during scale-up, can also lead to degradation.[8]

Troubleshooting Workflow:

Follow this workflow to systematically address the issue of low yield.

G cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_solvent Solvent Effects start Low Yield Observed check_reagents 1. Verify Reagent Purity (Hydrazine can degrade) start->check_reagents check_monitoring 2. Monitor Reaction by TLC/LC-MS (Are starting materials consumed?) check_reagents->check_monitoring incomplete Starting Material Remains? check_monitoring->incomplete increase_time Increase Reaction Time incomplete->increase_time Yes degradation Degradation Products Observed? incomplete->degradation No increase_temp Increase Temperature / Reflux increase_time->increase_temp change_catalyst Screen Acid Catalysts (e.g., AcOH, p-TsOH, HCl) increase_temp->change_catalyst solvent_screen Perform Solvent Screen (e.g., Ethanol, TFE, HFIP, DMF) change_catalyst->solvent_screen lower_temp Lower Reaction Temperature degradation->lower_temp Yes degradation->solvent_screen No control_addition Control Reagent Addition Rate (especially on scale-up) lower_temp->control_addition control_addition->solvent_screen success Yield Improved solvent_screen->success

Caption: Systematic workflow for troubleshooting low reaction yields.

Q3: I have a mixture of regioisomers that are inseparable by column chromatography. What are my purification options?

A: When chromatographic separation fails, alternative purification strategies based on differing physical properties are necessary.

  • Fractional Crystallization: If the crude product is solid, attempt fractional crystallization from a range of solvents. One isomer may be significantly less soluble than the other in a particular solvent system, allowing for its selective precipitation.

  • Purification via Acid Addition Salts: This is a highly effective but often overlooked technique. The basic nitrogen atoms on the pyrazole ring can be protonated to form salts.[9] It is possible that the salt of one regioisomer has vastly different solubility properties than the other. By dissolving the crude mixture and adding an acid, one isomer may selectively crystallize as its salt, which can then be isolated by filtration.[10][11] See Protocol 2 for a general procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for dichlorophenyl pyrazoles and what is its primary limitation?

The Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is the most widely used method.[7][12] Its main limitation, as discussed, is the potential for forming a mixture of regioisomers when the 1,3-dicarbonyl substrate is not symmetrical.[1]

Q2: Why are fluorinated alcohols like TFE and HFIP so effective at controlling regioselectivity?

While the exact mechanism is subject to study, it is believed that these highly acidic, non-coordinating solvents can preferentially activate one of the carbonyl groups through strong hydrogen bonding.[3] This creates a larger electronic difference between the two carbonyls, making the nucleophilic attack by the hydrazine much more selective for the more activated site.

Q3: Can side reactions occur on the dichlorophenyl ring itself during the synthesis?

Under the standard Knorr condensation conditions (typically acidic and heated), the dichlorophenyl ring is generally robust and unreactive. Electrophilic substitution on the pyrazole ring itself, such as halogenation at the C4 position, is a known reaction but usually requires specific halogenating agents and would not be considered a side reaction of the initial ring formation.[12]

Key Experimental Protocols

Protocol 1: Optimized Synthesis for High Regioselectivity

This protocol is adapted from methodologies proven to enhance regioselectivity using a fluorinated alcohol as the solvent.[3]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the unsymmetrical 1,3-dicarbonyl compound (1.0 eq).

  • Solvent Addition: Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent (approx. 0.1 M concentration).

  • Reagent Addition: Add the (2,4-dichlorophenyl)hydrazine (1.05 eq) to the solution. If using a hydrazine salt, add an equivalent of a non-nucleophilic base (e.g., 2,6-lutidine).

  • Reaction Conditions: Stir the mixture at room temperature or heat to a gentle reflux (e.g., 40-60 °C). The optimal temperature may vary.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Remove the HFIP under reduced pressure (ensure your vacuum pump is suitable for corrosive vapors).

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification via Selective Salt Crystallization

This protocol provides a general guideline for separating regioisomers.[10][11]

  • Dissolution: Dissolve the crude mixture of regioisomers in a suitable organic solvent where both isomers are soluble (e.g., isopropanol, ethyl acetate, or toluene).

  • Acid Addition: Slowly add a solution of an acid (e.g., HCl in isopropanol, or concentrated H₂SO₄) dropwise while stirring. Use at least one molar equivalent relative to the total pyrazole content.

  • Crystallization: If one regioisomer salt is significantly less soluble, it will begin to precipitate. Stir the mixture at room temperature or cool in an ice bath to maximize precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of the cold solvent used for crystallization.

  • Analysis: Analyze both the solid precipitate and the filtrate by TLC or NMR to determine the purity and identity of the separated isomers.

  • Liberation of Free Base (if needed): The isolated salt can be converted back to the free pyrazole by dissolving it in water and neutralizing with a base (e.g., NaHCO₃), followed by extraction with an organic solvent.

References

  • Al-Zoubi, R. M., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. [Link][3]

  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link][4]

  • Journal of Organic Chemistry. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. ACS Publications. [Link][3]

  • Newton, C. G., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link][1]

  • Slideshare. (n.d.). Unit 4 Pyrazole. [Link][12]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link][9]

  • SWAYAM Prabha IIT Madras Channels. (2021). Pyrazoles Syntheses, reactions and uses. YouTube. [Link][2]

  • Singh, S. P., et al. (2015). Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents. Biomedical and Pharmacology Journal. [Link][6]

  • Google Patents. (n.d.). Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. [13]

  • Google Patents. (n.d.). Method for purifying pyrazoles. [10]

  • Google Patents. (n.d.). Process for the purification of pyrazoles. [11]

Sources

Technical Support Center: A-Z Guide to Minimizing Off-Target Effects of Novel Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Promising Hit to Validated Lead

You have identified a promising hit from your high-throughput screen, a molecule with a structure similar to 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol. It shows potent activity in your primary assay, but a critical question remains: Is it specific?

Unintended interactions, or "off-target effects," are a primary cause of misleading experimental data and a major reason for costly failures in later stages of drug development.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to proactively identify, understand, and mitigate off-target effects of novel small molecules, using a pyrazole-based scaffold as a representative case.

The pyrazole core is a "privileged structure" in medicinal chemistry, found in numerous approved drugs.[3][4][5] However, its versatility also means that careful characterization is essential to ensure selectivity.[6][7] This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting workflows to navigate the complexities of off-target profiling.

Part 1: Frequently Asked Questions (FAQs)

Q1: What, fundamentally, are off-target effects and why are they problematic?
Q2: My compound has a pyrazole core. Are there any known off-target liabilities for this scaffold?

A2: Yes, the pyrazole scaffold is a common feature in many kinase inhibitors.[6][10] Its ability to form key hydrogen bonds makes it effective for binding the hinge region of kinase ATP pockets. Consequently, a primary concern for novel pyrazole-containing compounds is off-target activity against other kinases. Additionally, depending on the other substituents, pyrazole derivatives can interact with a wide range of biological targets, including GPCRs and enzymes, making broad profiling essential.[4][7][11]

Q3: What is the difference between on-target and off-target toxicity?

A3: On-target toxicity occurs when the intended therapeutic target is modulated in a way that causes adverse effects. For example, inhibiting a target that is crucial for the function of healthy tissues. Off-target toxicity is caused by the compound binding to and modulating unintended molecules, leading to side effects unrelated to its primary mechanism of action. Early assessment of both is critical.

Q4: At what stage should I start thinking about off-target effects?

A4: As early as possible. Integrating Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) studies, along with safety pharmacology profiling, early in the drug discovery process can significantly reduce attrition rates.[1][2][12] Addressing potential liabilities during the hit-to-lead and lead optimization phases saves immense time and resources compared to discovering them in late-stage preclinical or clinical development.[13]

Part 2: Troubleshooting Guides & Experimental Workflows

This section addresses common experimental challenges and provides structured, actionable protocols to de-risk your compound.

Problem 1: "My compound's effect in cells is much stronger than its biochemical potency suggests. How do I confirm it's actually engaging my target in a cellular environment?"

This discrepancy often points to either excellent cell permeability or, more worrisomely, off-target effects contributing to the observed phenotype. The first step is to verify direct target engagement in intact cells.

Solution: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that measures the thermal stabilization of a protein upon ligand binding.[14] If your compound binds to its target protein inside the cell, the protein will become more resistant to heat-induced denaturation.[15][16][17]

Experimental Protocol: Microplate-Based CETSA
  • Cell Culture: Plate cells expressing your target of interest in a 96-well PCR plate and grow to desired confluency.

  • Compound Treatment: Treat cells with a dose-response of your compound (e.g., 0.1 nM to 30 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Thermal Challenge: Place the sealed PCR plate in a thermal cycler. Heat the plate for 3 minutes at a specific temperature (the "melt" temperature, which must be optimized for your target), followed by 3 minutes at 25°C. A key control is a set of wells kept at 25°C (no heat).

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation: Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated, denatured proteins.

  • Detection: Carefully collect the supernatant containing the soluble, non-denatured protein. Quantify the amount of your target protein using an antibody-based method like ELISA, Western Blot, or high-throughput techniques like AlphaScreen®.[16]

  • Data Analysis: Plot the amount of soluble target protein as a function of compound concentration. A positive result is a dose-dependent increase in the amount of soluble protein at the melt temperature, indicating target stabilization.

  • Trustworthiness Check: The CETSA result directly links the physical act of binding to target stabilization in a physiological context, providing high-confidence validation of target engagement.[18]

Problem 2: "Based on its pyrazole scaffold, I suspect my compound has off-target kinase activity. How can I get a broad view of its selectivity?"

Solution: Commercial Kinase Selectivity Profiling

Broad kinase screening is essential for identifying potent and selective inhibitors.[19] Several specialized contract research organizations (CROs) offer comprehensive kinase profiling panels that test your compound against hundreds of kinases.

Workflow: Engaging with a Kinase Profiling Service
  • Select a Service: Choose a reputable provider such as Reaction Biology, Eurofins Discovery, or Promega.[19][20][21] They offer different assay formats (e.g., radiometric, luminescence-based) and panel sizes.

  • Choose a Screening Format:

    • Single-Dose Screening: A cost-effective initial screen where your compound is tested at a single concentration (typically 1 µM or 10 µM) against a large panel (e.g., >400 kinases).[20] This identifies a "hit list" of potential off-targets.

    • Dose-Response (IC50) Determination: For any hits identified in the primary screen, a follow-up 10-point dose-response curve is generated to determine the precise potency (IC50) of the off-target interactions.

  • Data Interpretation: The results are typically provided as '% Inhibition' at the tested concentration or as IC50 values. This data is used to calculate selectivity scores.

Data Presentation: Kinase Selectivity Profile
TargetClass% Inhibition @ 1µMIC50 (nM)Selectivity (Off-target/On-target)
On-Target Kinase A Tyrosine Kinase 98% 15 1.0x
Off-Target Kinase BSer/Thr Kinase85%15010x
Off-Target Kinase CTyrosine Kinase62%95063x
Off-Target Kinase DLipid Kinase15%>10,000>667x
  • Expertise & Experience: A compound is generally considered "selective" if it is at least 100-fold more potent against its intended target than any off-target. However, cellular abundance and pathway importance of the off-target must also be considered. Interpreting these profiles requires careful consideration of the assay conditions, particularly the ATP concentration used, as it can influence the measured IC50.[22]

Problem 3: "How can I predict potential off-targets computationally before running expensive experiments?"

Solution: In Silico Off-Target Prediction Tools

Computational methods use the chemical structure of your compound to predict potential biological targets based on ligand similarity to known drugs or by docking into structural models.[23][24][25]

Workflow: Using a Public Prediction Server (e.g., SwissTargetPrediction)
  • Input Structure: Navigate to the web server and input the chemical structure of your compound, typically as a SMILES string.

  • Run Prediction: The tool compares your molecule's 2D and 3D similarity to a database of known bioactive ligands.

  • Analyze Results: The output is a ranked list of potential protein targets, with the most probable targets listed first. The list often includes target classes like kinases, GPCRs, and enzymes.

  • Formulate Hypotheses: Use this predicted list to guide your experimental validation. For instance, if the tool predicts interactions with several GPCRs, you might prioritize a GPCR binding panel for your next screen.

  • Authoritative Grounding: While these tools are predictive and not a substitute for experimental validation, they can significantly prioritize resources by highlighting the most likely off-target liabilities early in the process.[26]

Problem 4: "My compound shows unexpected cellular toxicity. How do I begin to investigate the cause?"

Solution: Early Safety Pharmacology & ADME/Tox Profiling

Unexpected toxicity can stem from off-target pharmacology or poor metabolic properties.[27] Early in vitro safety profiling is crucial for identifying liabilities.[12][21][28]

Workflow: Essential Early Safety Panels
  • Safety Pharmacology Panel: Screen your compound against a panel of targets known to be associated with adverse drug reactions. A standard panel (e.g., Eurofins SafetyScreen44™) includes key GPCRs, ion channels, and transporters.[21][23] A critical target to assess is the hERG channel , as inhibition can lead to cardiac arrhythmias.

  • CYP450 Inhibition Panel: Test your compound for inhibition of the major Cytochrome P450 (CYP) enzymes (e.g., 3A4, 2D6, 2C9).[28] Inhibition of these enzymes is a major cause of drug-drug interactions.

  • Hepatotoxicity Assessment: Use in vitro assays with primary hepatocytes to assess the potential for drug-induced liver injury.

  • Trustworthiness Check: Data from these standardized panels are essential components of any investigational new drug (IND) application and provide a clear, validated system for de-risking compounds for safety liabilities.[2]

Part 3: Visualization of Workflows

Diagram 1: General Workflow for Off-Target De-Risking

OffTarget_Workflow cluster_0 Phase 1: Initial Hit cluster_1 Phase 2: Early Profiling cluster_2 Phase 3: Selectivity & Safety Screening cluster_3 Phase 4: Decision & Optimization Hit Hit Compound (e.g., this compound) InSilico In Silico Prediction (SwissTargetPrediction) Hit->InSilico CETSA Confirm Target Engagement (CETSA) Hit->CETSA PrimaryAssay Confirm Potency (Biochemical Assay) Hit->PrimaryAssay KinasePanel Broad Kinase Panel (>400 Kinases, 1µM) InSilico->KinasePanel CETSA->KinasePanel PrimaryAssay->KinasePanel SafetyPanel Safety Pharmacology Panel (hERG, GPCRs, etc.) KinasePanel->SafetyPanel ADMETox Early ADME/Tox (CYP Inhibition, Hepatotoxicity) KinasePanel->ADMETox Decision Go / No-Go Decision Analyze Selectivity & Safety SafetyPanel->Decision ADMETox->Decision SAR Structure-Activity Relationship (SAR) Optimize for Selectivity Decision->SAR Proceed

Caption: A decision-making workflow for identifying and mitigating off-target effects.

Diagram 2: CETSA Experimental Workflow

CETSA_Workflow cluster_exp Experimental Steps cluster_data Data Output A 1. Treat Cells (Compound Dose Response) B 2. Heat Challenge (Optimized Melt Temp) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation (Pellet Aggregates) C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Quantify Target (ELISA / Western) E->F G Dose-Response Curve (% Soluble Protein vs. [Compound]) F->G

Caption: Step-by-step experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References
  • Importance of ADME/Tox in Early Drug Discovery. (2022).
  • Kinase Selectivity Profiling Systems—General Panel.
  • Importance of ADME and Toxicology Studies in Drug Discovery. (2023).
  • Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes. (2020). Nucleic Acids Research.
  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). Thermo Fisher Scientific.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2014).
  • Kinase Panel Screening and Profiling Service.Reaction Biology.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2009). Cellular and Molecular Life Sciences.
  • Safety and Off-Target Drug Screening Services.Reaction Biology.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol.
  • Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects. (2021).
  • Computational Tools and Resources for CRISPR/Cas Genome Editing. (2021).
  • Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. (2025). bioRxiv.
  • Targeted Kinase Selectivity from Kinase Profiling Data. (2012). ACS Medicinal Chemistry Letters.
  • Computational Prediction of Off-Target Effects in CRISPR Systems. (2025).
  • Advancing CRISPR Technology with Accurate Off-Target Predictions Using RNA-DNA Interaction Fingerprints. (2024).
  • Industry-leading In Vitro Safety Pharmacology Profiling.Eurofins Discovery.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Probe Reports from the NIH Molecular Libraries Program.
  • Tools and software packages related to finding off-target sites. (2024).
  • ADME-Tox in drug discovery: Integration of experimental and computational technologies. (2006). Current Topics in Medicinal Chemistry.
  • Purpose of ADME Studies in Drug Development. (2021). AZoLifeSciences.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology.
  • In silico off-target profiling for enhanced drug safety assessment. (2023). Computational and Structural Biotechnology Journal.
  • How can off-target effects of drugs be minimised? (2025).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules.
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
  • CETSA.Pelago Bioscience.
  • Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays. (2025). BenchChem.
  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (2021).
  • Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. (2025).
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Physiology.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology.
  • Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2024).
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2018).
  • Current status of pyrazole and its biological activities. (2014). Journal of Advanced Pharmaceutical Technology & Research.
  • Synthesis and biological evaluation of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. (2020).
  • Pyrazole and Its Biological Activity. (2014). Semantic Scholar.
  • 1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. (2016). Chemical Biology & Drug Design.
  • Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist. (2010). ChemMedChem.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We provide field-proven insights, detailed protocols, and robust troubleshooting advice to ensure a successful, safe, and scalable process.

Section 1: Synthesis Overview and Mechanism

The target molecule, this compound, is a substituted pyrazole. Pyrazoles are a critical class of heterocyclic compounds in the pharmaceutical and agrochemical industries.[1] The most robust and widely adopted method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2][3]

For this specific target, the synthesis proceeds in two key stages:

  • Cyclocondensation: Reaction of (2,4-dichlorophenyl)hydrazine with a suitable 1,3-dicarbonyl synthon, typically an ethoxymethylene or formyl derivative of a β-ketoester like diethyl 2-formyl-3-oxosuccinate. This reaction forms the pyrazole ring.

  • Hydrolysis & Decarboxylation: The resulting ester intermediate is then saponified and decarboxylated under basic or acidic conditions to yield the final 4-hydroxy pyrazole.

The causality for this two-step approach is process control and purity. The initial cyclization is the most critical step for yield and regioselectivity, while the subsequent hydrolysis/decarboxylation is a standard transformation that is typically high-yielding.

Core Reaction Mechanism

The mechanism involves the initial reaction between the more nucleophilic nitrogen of the hydrazine and one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Final Product Hydrazine (2,4-dichlorophenyl)hydrazine Hydrazone Hydrazone/ Enamine Intermediate Hydrazine->Hydrazone Condensation Dicarbonyl Diethyl 2-formyl-3-oxosuccinate Dicarbonyl->Hydrazone Cyclized Non-aromatic Cyclized Adduct Hydrazone->Cyclized Intramolecular Cyclization Ester Pyrazole Ester Intermediate (e.g., Ethyl 1-(2,4-dichlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate) Cyclized->Ester Dehydration Product This compound Ester->Product Saponification & Decarboxylation caption Figure 1. Knorr-type synthesis pathway.

Caption: Figure 1. Knorr-type synthesis pathway.

Section 2: Scalable Synthesis Protocol (100 g Scale)

This protocol is designed for robustness and scalability. In-process controls (IPCs) are included to ensure the reaction is proceeding as expected before moving to the next step, a key principle of trustworthy and self-validating systems.

Part A: Cyclocondensation to Ethyl 1-(2,4-dichlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate
ReagentMW ( g/mol )Moles (mol)EquivalentsAmountNotes
(2,4-Dichlorophenyl)hydrazine HCl213.490.5151.05110 gEnsure high purity (>98%). Can be free-based before use or used as the HCl salt with an added equivalent of base. This protocol assumes use of the HCl salt.
Diethyl 2-formyl-3-oxosuccinate216.180.4901.0106 gAlso known as Diethyl (ethoxymethylene)malonate. Purity is critical to avoid side reactions.
Sodium Acetate (NaOAc)82.030.5151.0542.3 gActs as a base to neutralize the HCl salt and catalyze the reaction.
Ethanol (200 proof)46.07--1.0 LSolvent. Aprotic polar solvents can also be used but ethanol offers good solubility and easier removal.[4][5]

Step-by-Step Methodology:

  • Reactor Setup: Equip a suitable jacketed glass reactor with an overhead stirrer, temperature probe, condenser, and nitrogen inlet. Ensure the system is inerted with nitrogen.

  • Charge Reagents: Charge Ethanol (1.0 L), (2,4-Dichlorophenyl)hydrazine HCl (110 g), and Sodium Acetate (42.3 g) to the reactor.

  • Initial Stirring: Stir the mixture at room temperature (20-25°C) for 30 minutes to allow for the in-situ formation of the free hydrazine base.

  • Controlled Addition: Begin a slow, dropwise addition of Diethyl 2-formyl-3-oxosuccinate (106 g) to the reactor over 1-2 hours. Crucially, maintain the internal temperature below 30°C. The reaction is exothermic, and poor temperature control can lead to impurity formation.

  • Reaction & Monitoring (IPC 1): After the addition is complete, heat the reaction mixture to reflux (~78°C) and hold for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

    • TLC System: 30% Ethyl Acetate in Hexane.

    • Visualization: UV light (254 nm).

  • Cooling & Isolation: Once the reaction is complete, cool the mixture to 0-5°C and stir for 1-2 hours. The product ester should precipitate.

  • Filtration & Washing: Collect the solid product by filtration. Wash the filter cake with cold ethanol (2 x 100 mL) to remove soluble impurities.

  • Drying: Dry the intermediate ester in a vacuum oven at 50-60°C until a constant weight is achieved.

Part B: Hydrolysis and Decarboxylation to this compound
  • Charge Reactor: To the same or a similar clean reactor, add the dried pyrazole ester intermediate from Part A.

  • Add Base: Add a 10% aqueous solution of Sodium Hydroxide (NaOH) (approx. 1.0 L, ~2.5 equivalents).

  • Hydrolysis: Heat the mixture to 90-100°C and stir for 2-4 hours. The reaction mixture should become a clear solution as the ester is hydrolyzed. Monitor the disappearance of the ester by TLC (IPC 2).

  • Cooling: Cool the reaction mixture to room temperature.

  • Acidification & Precipitation (IPC 3): Slowly add concentrated Hydrochloric Acid (HCl) to the stirred solution. CO₂ will evolve. Continue adding acid until the pH of the mixture is ~1-2. The final product, this compound, will precipitate as a solid. Control the rate of addition to manage gas evolution and the exotherm.

  • Final Isolation: Cool the slurry to 0-5°C and stir for 1 hour. Collect the solid by filtration.

  • Washing: Wash the filter cake thoroughly with cold water (3 x 200 mL) until the washings are neutral (pH ~7). This is critical to remove inorganic salts.[6][7]

  • Drying: Dry the final product in a vacuum oven at 60-70°C. Expected yield: 85-95% from the ester.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for success when scaling up the cyclocondensation step? A: Without question, it is temperature control during the addition of the 1,3-dicarbonyl compound. The initial condensation is exothermic. On a small scale, this heat dissipates easily. At a larger scale, inefficient heat removal can cause the temperature to rise, leading to the formation of side products and regioisomers, which significantly complicates purification.[8] Using a jacketed reactor with controlled cooling is essential.

Q2: Can I use a different solvent system, like acetic acid or DMF? A: Yes, other solvent systems can be used, but each has trade-offs at scale.

  • Ethanol (Recommended): Good balance of solubility for reactants and lower solubility for the product upon cooling, facilitating isolation. It's also relatively inexpensive and has a favorable safety profile.[4]

  • Acetic Acid: Can act as both a solvent and an acid catalyst. Reactions are often faster, but it can be more corrosive to equipment and requires neutralization during workup, which adds steps and creates more waste.

  • DMF/NMP: These aprotic polar solvents can sometimes improve yields for less reactive aryl hydrazines.[5] However, their high boiling points make them difficult to remove, and they can be problematic from a regulatory and environmental perspective.

Q3: What are the expected yield and purity at scale? A: With proper process control, you can expect an overall yield of 75-85% for the two-step process. The purity of the final product after washing and drying should be >99% by HPLC analysis.

Q4: Are there any specific safety precautions for this reaction at scale? A: Yes.

  • Hydrazine Toxicity: (2,4-dichlorophenyl)hydrazine is a suspected carcinogen and is toxic. Handle it in a well-ventilated area (e.g., a fume hood or an enclosed reactor system) using appropriate personal protective equipment (PPE), including gloves and respiratory protection.

  • Exotherm Management: As discussed, the cyclization is exothermic. A runaway reaction is a serious risk at scale. Ensure you have adequate cooling capacity and that the addition rate is strictly controlled.

  • Gas Evolution: The final decarboxylation step releases a significant volume of CO₂ gas. The rate of acidification must be controlled to prevent excessive pressure buildup in the reactor. Ensure the reactor is properly vented.

Section 4: Troubleshooting Guide

G start_node Problem Detected: Low Yield / High Impurities q1 Is the problem in Step A (Cyclization) or Step B (Hydrolysis)? start_node->q1 Start Analysis q_node q_node a_node a_node solution_node solution_node q_stepA TLC shows unreacted starting material? q1->q_stepA Step A q_stepB Product is oily or does not precipitate? q1->q_stepB Step B a_reagent Possible Cause: - Poor reagent quality - Incorrect stoichiometry - Insufficient catalysis (base) q_stepA->a_reagent Yes a_temp Possible Cause: - Poor temperature control during addition (too high -> side products) - Insufficient reflux time q_stepA->a_temp No a_ph Possible Cause: - Incorrect pH for precipitation - Residual organic solvent q_stepB->a_ph Yes a_hydrolysis Possible Cause: - Incomplete hydrolysis - Product loss during workup q_stepB->a_hydrolysis No (Low Yield) s_reagent Verify purity of hydrazine and dicarbonyl via NMR/GC. Confirm stoichiometry and ensure adequate base is present. a_reagent->s_reagent Solution s_temp Ensure addition temp <30°C. Extend reflux time and monitor by TLC until completion. a_temp->s_temp Solution s_ph Carefully adjust pH to 1-2. Ensure all ethanol was removed from Step A intermediate. a_ph->s_ph Solution s_hydrolysis Extend hydrolysis time at 100°C. Ensure slurry is fully cooled before filtration. Wash with minimal cold water. a_hydrolysis->s_hydrolysis Solution caption Figure 2. Troubleshooting decision tree.

Caption: Figure 2. Troubleshooting decision tree.

Problem: Low or No Product Formation in Step A (Cyclization)

  • Possible Cause: Poor quality of starting materials, especially the (2,4-dichlorophenyl)hydrazine, which can degrade over time. The 1,3-dicarbonyl compound can also be unstable.

  • Troubleshooting Action:

    • Verify Reagent Quality: Before starting, run a purity check (e.g., ¹H NMR, melting point) on both starting materials.

    • Check Stoichiometry: Double-check all calculations and measurements. Ensure the correct molar equivalents are being used.

    • Catalyst: The reaction is often catalyzed by a weak acid or base.[1] If using the hydrazine hydrochloride salt, ensure at least one equivalent of a base like sodium acetate is present to liberate the free hydrazine. If the reaction is still slow, a catalytic amount of a stronger acid (like acetic acid) can be added, but this may affect the workup.

Problem: Significant Impurity Profile, Suspected Regioisomers

  • Possible Cause: This is almost always due to poor temperature control during the initial condensation.[8] If the reaction becomes too hot, the selectivity of the nucleophilic attack can decrease, leading to the formation of undesired regioisomers.[5]

  • Troubleshooting Action:

    • Strict Temperature Control: Implement a slower addition rate for the 1,3-dicarbonyl compound.

    • Pre-Cooling: Cool the hydrazine solution to 10-15°C before starting the addition.

    • Solvent Effects: In some cases, changing to a more polar aprotic solvent can improve regioselectivity, but this should be evaluated at the lab scale first.[5]

Problem: Difficult Product Isolation / Oily Product in Step B

  • Possible Cause: The product is not precipitating cleanly. This can be due to incomplete hydrolysis (leaving the oily ester intermediate), incorrect pH, or the presence of impurities acting as a solvent.

  • Troubleshooting Action:

    • Confirm Complete Hydrolysis: Before acidification, take a sample and confirm the absence of the starting ester by TLC or HPLC. If the reaction is incomplete, extend the heating time.

    • Precise pH Control: Use a calibrated pH meter. The precipitation of the 4-hydroxy pyrazole is highly pH-dependent. Adjust slowly and carefully to a pH of 1-2.

    • Introduce Seed Crystals: If the product is known to be slow to crystallize, adding a small amount of previously isolated pure product can induce precipitation.

    • Anti-Solvent: If the product remains oily, it may be due to solubility in the aqueous medium. After acidification, adding a co-solvent in which the product is insoluble (an anti-solvent) can sometimes force precipitation, but this may require process re-development.

Problem: Final Product is Off-Color (e.g., Pink or Brown)

  • Possible Cause: Air oxidation of the 4-hydroxy pyrazole (a phenol-like structure) or impurities carried over from the hydrazine starting material.

  • Troubleshooting Action:

    • Inert Atmosphere: Conduct the reaction, particularly the final acidification and isolation, under a nitrogen atmosphere to minimize oxidation.

    • Charcoal Treatment: Before the final precipitation, you can perform a hot filtration of the basic solution (after hydrolysis) through a pad of activated carbon (charcoal) to remove color bodies.

    • Recrystallization: If the isolated product is still off-color, recrystallization from a suitable solvent (e.g., ethanol/water, toluene) will likely be necessary.

References
  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 1,3-Dicarbonyls to Pyrazoles: A Multicomponent Approach. Angewandte Chemie International Edition, 50(4), 812-815. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179-191. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. Retrieved from [Link]

  • Elguero, J., Goya, P., & Jagerovic, N. (2003). Synthesis of Pyrazoles. In The Chemistry of Heterocyclic Compounds: Pyrazoles (Vol. 64, pp. 53-223). John Wiley & Sons, Inc. [Link]

  • Wang, L., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]

  • Garlyauskayte, R. Y., et al. (2022). Synthesis and Characterization of 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank, 2022(4), M1495. [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974. [Link]

  • Mehdi, A., et al. (2012). 1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1142. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

  • YouTube. (2019, January 19). Synthesis of pyrazoles. The Organic Chemistry Tutor. [Link] (Note: A representative URL is used as the original may not be stable; the citation refers to the general concept explained in such videos).

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"degradation pathways of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol under experimental conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol

Welcome to the dedicated technical support guide for researchers working with this compound. This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to navigate the complexities of its degradation profile. Given the limited direct literature on this specific molecule, this guide synthesizes data from structurally related compounds—specifically 2,4-dichlorophenol and other pyrazole derivatives—to provide a robust, predictive framework for your experimental design and data interpretation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability and degradation of this compound.

Q1: What are the most likely degradation pathways for this compound under experimental conditions?

Based on its structure, the compound is susceptible to three primary degradation pathways:

  • Oxidative Degradation: The pyrazole ring, despite being aromatic, can be a target for oxidation. Studies on similar pyrazole compounds have shown that oxidation can occur, sometimes mediated by enzymatic systems like cytochrome P-450, leading to further hydroxylation or ring opening.[1][2] The electron-rich nature of the pyrazol-4-ol ring makes it a likely target for electrophilic attack by reactive oxygen species.

  • Photolytic Degradation: Pyrazole derivatives are known to be sensitive to UV and even visible light, which can induce C-N bond cleavage, ring rearrangement (e.g., to imidazoles), or photodissociation of the N-H bond.[3][4][5] The dichlorophenyl moiety also contributes to UV absorbance, potentially sensitizing the molecule to photodegradation.

  • Hydrolytic Degradation: While the core structure is generally stable, stability can be pH-dependent. Extreme acidic or basic conditions can potentially catalyze ring-opening or other degradative reactions over extended incubation periods.

Q2: What are the most probable primary degradation products to expect?

Identifying precise degradation products requires experimental analysis (e.g., by LC-MS). However, based on established mechanisms for related structures, we can predict the following:

  • From the 2,4-Dichlorophenyl Moiety: Cleavage of the phenyl-pyrazole bond could release 2,4-dichlorophenol. This moiety itself can be further degraded through hydroxylation and dechlorination, eventually leading to ring fission.[6][7]

  • From the Pyrazole Ring: Oxidative or photolytic stress may lead to the opening of the pyrazole ring. Common fragmentation patterns of pyrazoles under stress include the loss of nitrogen (N₂) or hydrogen cyanide (HCN).[8][9]

  • Polymerization: Under certain oxidative or high-energy conditions, radical species can be formed, which may lead to the formation of polymeric materials that are often difficult to characterize and can contribute to poor mass balance in stability studies.

Q3: What analytical techniques are best suited for monitoring the degradation of this compound?

A multi-detector approach is recommended for a comprehensive analysis:

  • RP-HPLC with UV and/or Mass Spectrometric Detection (LC-MS): This is the primary technique for aqueous stability studies (hydrolysis, oxidation). A C18 column is a good starting point. UV detection allows for quantification of the parent compound, while an MS detector (like ESI-Q-TOF or Orbitrap) is critical for the identification of unknown degradants.[1][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for identifying volatile or semi-volatile degradants, particularly in thermal degradation studies.[9] Derivatization may be necessary to improve the volatility of the parent compound and polar degradants.

  • Thermogravimetric Analysis (TGA): TGA is essential for understanding the thermal stability profile of the solid material, identifying decomposition temperatures and the presence of volatile components.[11][12]

Section 2: Troubleshooting Guide

This section provides practical solutions to common problems encountered during experimental work.

Problem: I'm observing multiple unexpected peaks in my initial HPLC/LC-MS analysis, even in my time-zero or control samples. What could be the cause?

Answer: This is a common issue that can stem from several sources. The key is to systematically isolate the variable.

  • Causality: The issue could be pre-existing impurities from the synthesis, on-instrument degradation, or instability in your sample diluent.

  • Troubleshooting Steps:

    • Verify Purity of Starting Material: Before initiating a degradation study, confirm the purity of your this compound stock using a high-resolution method. What you assume is a degradant might be a synthetic byproduct.[13][14]

    • Assess Diluent Stability: Prepare a solution of your compound in your chosen diluent (e.g., acetonitrile/water). Inject it immediately and then again after several hours at room temperature. If new peaks appear, your compound is unstable in the diluent.

      • Pro-Tip: For initial characterization, use a strong, aprotic solvent like pure acetonitrile or DMSO to minimize premature degradation.

    • Investigate On-Column Degradation: Some compounds are unstable on certain stationary phases or in specific mobile phases.

      • Try a different column chemistry (e.g., Phenyl-Hexyl instead of C18).

      • Adjust the mobile phase pH to be closer to neutral, if compatible with your method.

      • Perform an injection with the column temperature set lower (e.g., 25°C instead of 40°C).

Problem: My compound seems to disappear rapidly when stored in solution on the benchtop. How can I confirm and prevent this?

Answer: This strongly suggests photolytic instability. You must conduct a controlled photostability experiment to confirm this and then implement protective measures.

  • Causality: The pyrazole and dichlorophenyl moieties absorb UV radiation, which can provide the energy needed to break chemical bonds.[5][15]

  • Troubleshooting Steps:

    • Confirmation Protocol: Prepare two identical sets of solutions of your compound in a transparent solvent (e.g., methanol or acetonitrile).

    • Wrap one set completely in aluminum foil (the "dark control").

    • Expose the other set to ambient laboratory light or a dedicated photostability chamber.

    • Analyze samples from both sets at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Interpretation: A significantly faster loss of the parent compound in the light-exposed samples compared to the dark control confirms photosensitivity.

    • Prevention:

      • Always work with the compound in amber glassware or vials wrapped in foil.

      • Minimize exposure to direct light during sample preparation and analysis. Use an autosampler with a covered tray if possible.

Problem: I suspect oxidative degradation, but my results are inconsistent. How can I perform a reliable forced oxidation study?

Answer: Inconsistency in oxidative studies often arises from the concentration and reactivity of the oxidizing agent and the quenching process. A controlled forced degradation study is essential.

  • Causality: Reactive oxygen species, often generated by agents like hydrogen peroxide (H₂O₂), can degrade the compound through various radical or electrophilic mechanisms. The reaction rate is highly dependent on concentration, temperature, and pH.

  • Troubleshooting Steps:

    • Use a Controlled Protocol: Follow a standardized protocol, such as the one provided in Section 3, using a defined concentration of H₂O₂ (e.g., 3-30%).

    • Parallel Control: Always run a control sample (compound in solvent without H₂O₂) under the same temperature and time conditions to ensure degradation is not due to thermal effects or simple hydrolysis.

    • Effective Quenching: The oxidative reaction must be stopped completely before analysis to get an accurate snapshot of a time point. Before HPLC injection, add a quenching agent like sodium bisulfite or catalase to neutralize any remaining H₂O₂.

    • Method Compatibility: Ensure your quenching agent does not interfere with your chromatography. Inject a blank sample containing only the solvent, H₂O₂, and the quenching agent to check for interfering peaks.

Section 3: Standardized Experimental Protocols

These protocols provide a validated starting point for your degradation studies.

Protocol 1: Forced Degradation Study (Hydrolysis)
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade acetonitrile.

  • Reaction Setup: For each condition, add 100 µL of the stock solution to 900 µL of the stress solution in an amber HPLC vial.

    • Acidic: 0.1 M Hydrochloric Acid

    • Neutral: HPLC-grade Water

    • Basic: 0.1 M Sodium Hydroxide

    • Control: 900 µL of Acetonitrile/Water (10:90 v/v)

  • Incubation: Place all vials in a controlled temperature bath at 60°C.

  • Time Points: Collect samples at T=0, 2, 6, 12, and 24 hours.

  • Quenching: Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute with the mobile phase if necessary.

  • Analysis: Analyze all samples by a stability-indicating RP-HPLC method.

Protocol 2: Forced Degradation Study (Oxidation)
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution in HPLC-grade acetonitrile.

  • Reaction Setup: In an amber vial, add 100 µL of the stock solution to 900 µL of 3% hydrogen peroxide. Prepare a control sample with 900 µL of HPLC-grade water instead of H₂O₂.

  • Incubation: Keep the vials at room temperature, protected from light.

  • Time Points: Collect samples at T=0, 1, 4, 8, and 24 hours.

  • Quenching: Add 10 µL of a freshly prepared 1 M sodium bisulfite solution to the sample vial and vortex to neutralize excess peroxide.

  • Analysis: Analyze by RP-HPLC.

Section 4: Data Interpretation & Visualization

Table 1: Summary of Predicted Degradation Conditions and Potential Products
Stress ConditionReagents/ParametersPrimary MechanismPotential Degradation ProductsAnalytical Method
Hydrolysis 0.1 M HCl or 0.1 M NaOH, 60°CAcid/Base CatalysisRing-opened products, potential cleavage to 2,4-dichlorophenolLC-MS
Oxidation 3% H₂O₂, Room TempRadical/Electrophilic AttackHydroxylated pyrazole ring, ring-opened fragments, polymeric speciesLC-MS
Photolysis UV (254/365 nm) or White LightPhotochemical ExcitationIsomers (e.g., imidazoles), dechlorinated species, ring cleavage productsLC-MS, GC-MS
Thermal (Solid) Ramp 10°C/minPyrolysisN₂, HCN, 2,4-dichlorophenol, volatile fragmentsTGA, Py-GC-MS
Diagrams

Below are visualizations of a generalized experimental workflow and the predicted degradation pathways for this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Prepare 1 mg/mL Stock in Acetonitrile C Combine Stock & Stressor (T=0 Sample) A->C B Prepare Stress Solutions (Acid, Base, H2O2, etc.) B->C D Incubate under Controlled Conditions C->D E Sample at Pre-defined Time Points D->E (e.g., 2, 4, 8h) F Quench/Neutralize Reaction E->F G Analyze by LC-MS F->G H Characterize Degradants & Calculate Mass Balance G->H

Caption: General experimental workflow for a forced degradation study.

G cluster_oxidative Oxidative Pathway cluster_photolytic Photolytic Pathway cluster_hydrolytic Hydrolytic/Thermal Pathway Parent 1-(2,4-dichlorophenyl)- 1H-pyrazol-4-ol Ox1 Ring-Opened Products (e.g., Hydrazides, Dicarbonyls) Parent->Ox1 H₂O₂ Ox2 Polymeric Material Parent->Ox2 H₂O₂ Ph1 Dechlorinated Phenyl Ring Parent->Ph1 UV/Vis Light Ph2 Isomeric Structures (e.g., Imidazoles) Parent->Ph2 UV/Vis Light Hy1 2,4-Dichlorophenol Parent->Hy1 Heat / pH Hy2 Pyrazol-4-ol Parent->Hy2 Heat / pH

Caption: Predicted degradation pathways for this compound.

References

  • BenchChem. (2025). Thermal Degradation Analysis of Dichlorobenzenesulphonate Pyrazole Compounds: A Technical Guide.
  • Zhang, J., et al. (2022). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Materials Chemistry and Physics, 278, 125607. Available at: [Link]

  • Feierman, D. E., & Cederbaum, A. I. (1986). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. PubMed.
  • Clejan, L. A., & Cederbaum, A. I. (1990). Oxidation of pyrazole by reconstituted systems containing cytochrome P-450 IIE1. Biochimica et Biophysica Acta (BBA) - General Subjects, 1034(2), 233–237.
  • Kurt, A., & Koca, M. (2022). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). Acta Chimica Slovenica, 69(2), 466-477. Available at: [Link]

  • Vlase, T., et al. (2017). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. Revista de Chimie, 68(2), 317-322. Available at: [Link]

  • Kudinova, A. S., et al. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 27(11), 3535. Available at: [Link]

  • ResearchGate. (n.d.). Photochemical transformation of a pyrazole derivative into imidazoles. Available at: [Link]

  • Horbatenko, Y., et al. (2021). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics, 23(1), 229-241. Available at: [Link]

  • de Oliveira, R. B., et al. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Pyrazoles: Synthesis, Properties and Applications. Available at: [Link]

  • Bakos, B., et al. (2018). Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. Organic Letters, 20(13), 3896–3900. Available at: [Link]

  • Khan, I., et al. (2021). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Scientific Reports, 11(1), 1-17. Available at: [Link]

  • Hajra, A., et al. (2022). Visible light-induced functionalization of indazole and pyrazole: a recent update. Chemical Communications, 58(66), 9193-9207. Available at: [Link]

  • Perkins, R. E., et al. (1994). Biodegradation of 2,4-Dichlorophenol through a Distal meta-Fission Pathway. Applied and Environmental Microbiology, 60(7), 2259-2265. Available at: [Link]

  • ResearchGate. (n.d.). Degradation of 2,4- dichlorophenol using combined approach based on ultrasound, ozone and catalyst. Available at: [Link]

  • Wang, F., et al. (2011). 1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3283. Available at: [Link]

  • Eawag. (1999). 1,4-Dichlorobenzene Degradation Pathway. Biocatalysis/Biodegradation Database. Available at: [Link]

  • Mehar, S. K., et al. (2018). analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. Asian Journal of Pharmaceutical Research and Development, 6(4), 21-29. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 1-(2,4-Dichlorophenyl)-1H-pyrazol-4-ol Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol analogs, a scaffold of significant interest in medicinal chemistry. Drawing upon established principles of drug design and experimental data from structurally related compound series, we will explore the nuances of how chemical modifications to this core structure can influence biological activity, with a particular focus on anticancer and kinase inhibitory potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of this class of molecules.

Introduction: The Privileged Pyrazole Scaffold

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its five-membered aromatic ring containing two adjacent nitrogen atoms provides a unique electronic and steric environment, making it a versatile building block for the design of ligands that can interact with a wide array of biological targets. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3]

The this compound scaffold combines several key features that suggest its potential as a fruitful starting point for drug discovery. The 1-aryl substitution is a common motif in many bioactive pyrazoles, and the presence of a 2,4-dichloro substitution on the phenyl ring can significantly impact the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. The 4-hydroxy group on the pyrazole ring is a critical feature, potentially acting as a key hydrogen bond donor or acceptor in receptor binding.

Comparative Analysis of Structural Modifications and Biological Activity

The Significance of the 1-(2,4-Dichlorophenyl) Moiety

The N1-substituent of the pyrazole ring plays a crucial role in determining the overall conformation and electronic properties of the molecule, which in turn dictates its interaction with biological targets. The 2,4-dichlorophenyl group is a common substituent in medicinal chemistry for several reasons:

  • Increased Lipophilicity : The two chlorine atoms enhance the lipophilicity of the molecule, which can improve its ability to cross cell membranes and access intracellular targets.

  • Metabolic Stability : The chloro groups can block positions susceptible to metabolic oxidation, thereby increasing the compound's half-life in vivo.

  • Binding Interactions : The chlorine atoms can participate in halogen bonding and other non-covalent interactions within a protein's binding pocket, potentially enhancing affinity and selectivity.

Studies on related 1-phenylpyrazole series have consistently shown that substitutions on the phenyl ring significantly modulate biological activity. For instance, in a series of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid derivatives, a 4-chloro substitution on the N1-phenyl ring resulted in a compound with excellent anticancer activity against HeLa cells, suggesting that lipophilic and electron-withdrawing groups are beneficial for cytotoxicity.[4] This supports the rationale for exploring the 2,4-dichloro substitution pattern.

The Crucial Role of the 4-Hydroxy Group

The 4-hydroxy group is a key functional feature of the scaffold. Its ability to act as both a hydrogen bond donor and acceptor makes it a critical determinant of target binding. In a study of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs, the presence of the 4-hydroxy group was integral to their potent antitumor activity.[5] This suggests that maintaining this hydroxyl group, or replacing it with a bioisostere that preserves its hydrogen bonding capabilities, is likely essential for retaining biological activity.

Hypothetical SAR of Substitutions at other Pyrazole Ring Positions

Based on the analysis of related pyrazole series, we can propose the following SAR for substitutions at other positions of the this compound core:

Table 1: Postulated Structure-Activity Relationship (SAR) for this compound Analogs

Position of SubstitutionType of SubstituentPredicted Impact on ActivityRationale and Supporting Evidence
C3 Small, lipophilic groups (e.g., methyl, ethyl)Potentially favorableMay enhance binding affinity through hydrophobic interactions without causing steric hindrance.
Aromatic or heteroaromatic ringsHigh potential for increased potencyCan engage in π-π stacking and other interactions with the target protein. The nature and substitution of the aryl ring would be critical.[1]
Hydrogen bond donors/acceptorsMay increase potency and selectivityCan form specific interactions with key residues in the binding pocket.
C5 Bulky substituentsLikely to decrease activityMay introduce steric clashes within the binding site, disrupting optimal binding.
Small, electron-withdrawing groups (e.g., cyano)May enhance activityCan modulate the electronic properties of the pyrazole ring, potentially improving target engagement.

Experimental Protocols for Biological Evaluation

To validate the predicted SAR and quantitatively assess the therapeutic potential of novel this compound analogs, standardized and robust biological assays are essential. The following are detailed protocols for key experiments.

In Vitro Anticancer Activity: MTT Cell Proliferation Assay

This assay is a colorimetric method for assessing cell viability and is widely used to screen for the cytotoxic potential of chemical compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Purified recombinant kinase (e.g., a specific cyclin-dependent kinase or receptor tyrosine kinase)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Kinase Reaction: In a 96-well plate, add the test compound, the purified kinase, and the specific substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 10-25 µL. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stopping the Reaction and ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the SAR principles and experimental workflows.

SAR_Summary General SAR of this compound Analogs cluster_N1 N1-Substituent cluster_C4 C4-Substituent cluster_C3 C3-Position cluster_C5 C5-Position Core This compound Core N1 2,4-Dichlorophenyl - Increases lipophilicity - Enhances metabolic stability - Potential for halogen bonding Core->N1 Key for overall properties C4 4-Hydroxy Group - Crucial H-bond donor/acceptor - Essential for activity Core->C4 Critical for target binding C3 Substitutions Here - Small lipophilic groups: Favorable - Aryl/heteroaryl groups: High potential Core->C3 Fine-tunes potency C5 Substitutions Here - Bulky groups: Unfavorable - Small EWGs: Potentially favorable Core->C5 Influences steric fit

Caption: Key Structure-Activity Relationships for this compound Analogs.

MTT_Workflow MTT Cell Proliferation Assay Workflow A Seed cancer cells in 96-well plate B Treat with test compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Experimental workflow for the MTT cell proliferation assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and kinase inhibition. The analysis of SAR from related compound series provides a strong rationale for the systematic exploration of this chemical space. The 2,4-dichlorophenyl group at the N1 position is anticipated to confer favorable pharmacokinetic properties, while the 4-hydroxy group is likely a critical anchor for target binding. Future research should focus on the synthesis and biological evaluation of a focused library of analogs with diverse substitutions at the C3 and C5 positions of the pyrazole ring. Such studies, guided by the principles outlined in this guide and employing robust in vitro assays, will be instrumental in unlocking the full therapeutic potential of this exciting class of molecules.

References

  • SRR Publications. Pyrazoles as anticancer agents: Recent advances. Available from: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Available from: [Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • substituted pyrazoles with potential antitumor activity. | Download Scientific Diagram. ResearchGate. Available from: [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. Available from: [Link]

  • 1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E. Available from: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available from: [Link]

  • Synthesis and biological evaluation of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. ResearchGate. Available from: [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Synthesis and biological activity evaluation of some new pyrazole derivatives. International Journal of Pharmaceutical Research. Available from: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available from: [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. Available from: [Link]

  • Efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation. Ultrasonics Sonochemistry. Available from: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available from: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem. Available from: [Link]

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. ResearchGate. Available from: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Available from: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules. Available from: [Link]

  • Synthesis of 1-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-2-morpholinoethane-1,2-dione Analogues and their Inhibitory Activities with Reduced Cytotoxicity in Lipopolysaccharide-Induced BV2 Cells. ResearchGate. Available from: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Available from: [Link]

  • Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry. Available from: [Link]

Sources

Comparative Efficacy Analysis of Pyrazole-Based Inhibitors: A Focus on Cyclooxygenase (COX) Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions. This has led to the development of numerous successful drugs across different therapeutic areas, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents. One of the most prominent classes of pyrazole-containing drugs is the selective cyclooxygenase-2 (COX-2) inhibitors, which have revolutionized the management of inflammation and pain.

This guide provides a comparative analysis of the efficacy of pyrazole-based inhibitors, with a central focus on the well-characterized COX-2 inhibitor, Celecoxib. While the specific compound 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol is noted in synthetic chemistry literature, particularly as an intermediate in the preparation of compounds with potential biological activity, there is a lack of publicly available, peer-reviewed data on its specific biological targets and efficacy. Therefore, to provide a meaningful and data-driven comparison, we will examine Celecoxib in relation to other COX inhibitors, highlighting the experimental methodologies used to determine their relative potencies and selectivities.

Mechanism of Action: Targeting the Cyclooxygenase (COX) Enzymes

The primary mechanism of action for many anti-inflammatory pyrazole compounds is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa, regulating renal blood flow, and supporting platelet aggregation.

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and growth factors. The prostaglandins produced by COX-2 are major contributors to the pain and swelling associated with inflammation.

The differential roles of these two isoforms are a critical consideration in the development of anti-inflammatory drugs. Non-selective COX inhibitors, such as ibuprofen and naproxen, inhibit both COX-1 and COX-2. While this effectively reduces inflammation, the inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal ulceration and bleeding. This led to the development of selective COX-2 inhibitors, often referred to as "coxibs," which were designed to provide potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal toxicity.

Signaling Pathway of Prostaglandin Synthesis and COX Inhibition

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic Functions) PGH2->Prostaglandins_Homeostatic Isomerases Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins_Inflammatory Isomerases Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2

Caption: COX pathway showing the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2, and the points of inhibition by non-selective and COX-2 selective inhibitors.

Comparative Efficacy of Pyrazole and Non-Pyrazole COX Inhibitors

The efficacy of a COX inhibitor is determined by its potency (how much of the drug is needed to produce an effect) and its selectivity (the degree to which it inhibits one COX isoform over the other). These parameters are typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

InhibitorChemical ClassTargetCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib Pyrazole (Diarylpyrazole)COX-2150.04375
Rofecoxib FuranoneCOX-2>10000.018>55,000
Ibuprofen Propionic AcidCOX-1 & COX-2133440.038
Naproxen Propionic AcidCOX-1 & COX-27.11530.046

Note: IC50 values can vary depending on the specific assay conditions. The values presented here are representative and sourced from the scientific literature for comparative purposes.

As the data in the table indicates, Celecoxib demonstrates a high degree of selectivity for COX-2 over COX-1, with a selectivity index of 375. This means that a 375-fold higher concentration of Celecoxib is required to inhibit COX-1 by 50% compared to COX-2. This is in stark contrast to non-selective inhibitors like Ibuprofen and Naproxen, which have selectivity indices well below 1, indicating they are more potent inhibitors of COX-1 than COX-2. Rofecoxib, another COX-2 selective inhibitor (though since withdrawn from the market for cardiovascular safety concerns), exhibits even greater selectivity than Celecoxib.

Experimental Protocols for Assessing COX Inhibitor Efficacy

The determination of inhibitor potency and selectivity relies on robust and reproducible experimental assays. Below are detailed protocols for key in vitro and cell-based assays used in the evaluation of COX inhibitors.

In Vitro COX Inhibition Assay (Enzymatic Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

Principle: The peroxidase activity of the COX enzyme is utilized to measure its prostaglandin synthesis activity. In the presence of a suitable substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), the peroxidase component of the COX enzyme catalyzes its oxidation, leading to a colorimetric change that can be measured spectrophotometrically.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM hematin and 1 mM EDTA.

    • Enzyme: Purified ovine COX-1 or human recombinant COX-2.

    • Substrate: Arachidonic acid.

    • Chromogenic Substrate: TMPD.

    • Inhibitor Stock Solutions: Prepare a concentrated stock solution of the test compound (e.g., Celecoxib) in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.

  • Assay Procedure:

    • Add 150 µL of Reaction Buffer to each well of a 96-well plate.

    • Add 10 µL of the diluted inhibitor or vehicle control (DMSO) to the appropriate wells.

    • Add 10 µL of the COX-1 or COX-2 enzyme solution.

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of a solution containing both arachidonic acid and TMPD.

    • Immediately measure the absorbance at 590 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance over time) for each concentration of the inhibitor.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Cell-Based COX Inhibition Assay (Whole Blood Assay)

This assay measures the inhibition of COX activity in a more physiologically relevant context, using human whole blood.

Principle: Lipopolysaccharide (LPS) is used to induce the expression of COX-2 in monocytes within the whole blood. The production of prostaglandin E2 (PGE2), a primary product of COX-2 activity, is then measured by an enzyme-linked immunosorbent assay (ELISA). For COX-1 activity, the production of thromboxane B2 (TXB2) from platelets is measured.

Step-by-Step Protocol:

  • Blood Collection: Collect fresh human blood from healthy volunteers into heparinized tubes.

  • Incubation with Inhibitor:

    • Aliquot 500 µL of whole blood into microcentrifuge tubes.

    • Add the test inhibitor at various concentrations or a vehicle control.

    • Incubate for 30 minutes at 37°C.

  • Induction of COX-2:

    • To the samples for COX-2 analysis, add LPS to a final concentration of 10 µg/mL.

    • Incubate all samples (with and without LPS) for 24 hours at 37°C in a CO2 incubator.

  • Plasma Separation:

    • Centrifuge the tubes at 2,500 x g for 10 minutes to pellet the blood cells.

    • Collect the plasma supernatant.

  • PGE2 and TXB2 Measurement:

    • Measure the concentration of PGE2 (as an indicator of COX-2 activity) and TXB2 (as an indicator of COX-1 activity) in the plasma using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of PGE2 and TXB2 production for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 values for COX-1 and COX-2 inhibition by plotting the data as described for the in vitro assay.

Experimental Workflow for Comparative Analysis

cluster_workflow Comparative Efficacy Workflow Start Start: Select Inhibitors InVitroAssay In Vitro Enzymatic Assay (Purified COX-1 & COX-2) Start->InVitroAssay CellBasedAssay Cell-Based Whole Blood Assay (PGE2 & TXB2 Production) Start->CellBasedAssay DataAnalysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curves InVitroAssay->DataAnalysis CellBasedAssay->DataAnalysis IC50 Determine IC50 Values for COX-1 and COX-2 DataAnalysis->IC50 SelectivityIndex Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) IC50->SelectivityIndex Comparison Compare Potency & Selectivity SelectivityIndex->Comparison End End: Efficacy Profile Comparison->End

Caption: Workflow for the comparative evaluation of COX inhibitors, from initial assays to the final efficacy profile.

Conclusion and Future Directions

The pyrazole scaffold remains a cornerstone in the design of selective COX-2 inhibitors. The comparative analysis of compounds like Celecoxib against non-selective agents such as Ibuprofen, grounded in robust enzymatic and cell-based assays, clearly demonstrates the successful application of medicinal chemistry principles to enhance therapeutic selectivity and potentially reduce side effects. The detailed protocols provided herein represent the standard methodologies for such evaluations, ensuring that researchers can reliably assess the potency and selectivity of novel inhibitor candidates.

While this compound is documented as a chemical intermediate, its potential as a direct therapeutic agent remains to be elucidated through dedicated biological screening and efficacy studies. Future research in this area would necessitate the application of the described experimental workflows to first identify its biological target(s) and then to quantify its inhibitory activity. The enduring success of pyrazole-based drugs ensures that investigations into novel derivatives will continue to be a promising avenue for drug discovery.

References

  • T. D. Penning, et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

  • G. Dannhardt & S. Laufer (2000). Structural approaches to explain the selectivity of COX-2 inhibitors: is there a common pharmacophore? Current Medicinal Chemistry, 7(11), 1101-1112. [Link]

  • J. A. Mitchell, et al. (1993). Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase. Proceedings of the National Academy of Sciences, 90(24), 11693-11697. [Link]

  • C. Brideau, et al. (1996). A human whole blood assay for the determination of the potency and selectivity of cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Inflammation Research, 45(2), 68-74. [Link]

  • Google Patents. (2007).

A Comparative Guide to Validating Target Engagement for Novel Kinase Inhibitors in Live Cells

Author: BenchChem Technical Support Team. Date: January 2026

Guide Topic: Validation of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol's Target Engagement in Cells

Introduction: The Critical Hurdle of In-Cell Target Validation

In drug discovery, identifying a potent bioactive compound is only the beginning. The critical next step—and a frequent point of failure—is unequivocally proving that the compound engages its intended molecular target within the complex and dynamic environment of a living cell. This process, known as target engagement validation, ensures that a compound's observed phenotypic effects are a direct result of its on-target activity, rather than off-target interactions or other confounding factors.

This guide addresses the challenge of validating target engagement for a novel compound, This compound . The pyrazole scaffold is a well-established and versatile framework in medicinal chemistry, frequently utilized in the development of protein kinase inhibitors.[1][2][3][4][5] Based on this structural precedent, we will proceed with the hypothesis that our compound is a putative kinase inhibitor. Our objective is to compare and contrast the leading methodologies for confirming this hypothesis directly within a cellular context.

We will provide an in-depth analysis of three distinct, yet complementary, experimental strategies:

  • The Biophysical Gold Standard: Cellular Thermal Shift Assay (CETSA®)

  • The High-Throughput Quantitative Approach: NanoBRET® Target Engagement Assay

  • The Functional Confirmation: In-Cell Kinase Activity Assay

By understanding the principles, protocols, and relative merits of each, researchers can design a robust validation cascade that builds a compelling case for a compound's mechanism of action.

Method 1: Cellular Thermal Shift Assay (CETSA®) - The Litmus Test for Direct Binding

CETSA is a powerful, label-free technique that directly measures the physical interaction between a drug and its protein target in intact cells and tissues.[6] The fundamental principle is that when a ligand binds to a protein, it typically confers thermodynamic stability, making the protein more resistant to heat-induced denaturation.[7][8] This change in thermal stability is measured as a "thermal shift" (ΔTm), providing direct evidence of target engagement.[9]

Causality Behind the Method

The choice to start with CETSA is grounded in its physiological relevance. It requires no modification to the compound or the target protein, eliminating potential artifacts from tags or reporters.[6][8] It answers the most fundamental question: "Does my compound bind to my target in its native environment?"

Experimental Workflow

The CETSA workflow involves treating intact cells with the compound, heating the cells to a range of temperatures, lysing them, and then quantifying the amount of soluble (non-denatured) target protein that remains.

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Heat Challenge cluster_analysis Protein Quantification A 1. Culture Cells B 2. Treat with This compound (or DMSO Vehicle) A->B C 3. Aliquot cell suspension into PCR plate B->C D 4. Heat aliquots across a temperature gradient (e.g., 40°C - 70°C) C->D E 5. Lyse cells and separate soluble fraction (centrifugation) D->E F 6. Quantify soluble target protein (e.g., Western Blot, AlphaLISA®) E->F G 7. Plot melt curves and determine Thermal Shift (ΔTm) F->G

Caption: CETSA workflow for validating target engagement.

Detailed Protocol: Isothermal Dose-Response (ITDR) CETSA

This format is ideal for determining the potency of target engagement at a fixed temperature.

  • Cell Preparation: Culture a relevant cell line (e.g., HEK293T, or a cancer cell line overexpressing the target kinase) to ~80% confluency.

  • Compound Treatment: Harvest cells and resuspend in media. Treat cell suspensions with a serial dilution of this compound (e.g., 0.1 nM to 30 µM) and a DMSO vehicle control for 1 hour at 37°C.

  • Heating Step: Aliquot the treated cell suspensions into a PCR plate. Heat the plate in a thermal cycler for 3 minutes at a pre-determined optimal temperature (Topt, the temperature that gives ~50% protein denaturation in the DMSO control), followed by cooling for 3 minutes at 4°C.[7]

  • Lysis: Add lysis buffer containing protease and phosphatase inhibitors. Subject the plate to 3 freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete cell lysis.

  • Fractionation: Centrifuge the plate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target kinase using a suitable method:

    • Western Blot: Standard, low-throughput, but requires a specific antibody.

    • AlphaLISA®/HTRF®: High-throughput, no-wash immunoassays suitable for screening.[10]

  • Data Analysis: Plot the normalized soluble protein signal against the compound concentration. Fit the data to a dose-response curve to determine the EC50, which reflects the concentration required for half-maximal stabilization.

Method 2: NanoBRET® Assay - A Quantitative Proximity-Based Approach

The NanoBRET® Target Engagement (TE) assay is a powerful, cell-based method that measures compound binding by detecting the proximity between a target protein and a fluorescent tracer in live cells.[11][12] It relies on Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a NanoLuc® luciferase-tagged target protein to a fluorescent tracer that binds to the same protein.[13]

Causality Behind the Method

While CETSA confirms binding, NanoBRET® quantifies it with high precision and throughput, making it ideal for determining structure-activity relationships (SAR).[12] It measures the apparent affinity of a compound in a live-cell context by its ability to compete with the tracer, providing a quantitative IC50 value.[11]

Experimental Workflow

The workflow involves expressing the target kinase as a NanoLuc® fusion protein and then measuring the displacement of a specific fluorescent tracer by the test compound.

NanoBRET_Workflow cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_readout Data Acquisition A 1. Transfect cells with Target-NanoLuc® fusion plasmid B 2. Plate cells and allow protein expression A->B C 3. Add test compound (serial dilution) B->C D 4. Add NanoBRET® fluorescent tracer C->D E 5. Add NanoLuc® substrate and extracellular inhibitor D->E F 6. Incubate at 37°C E->F G 7. Read luminescence at Donor (460nm) and Acceptor (610nm) wavelengths F->G H 8. Calculate BRET ratio and plot dose-response curve G->H

Caption: NanoBRET® Target Engagement workflow.

Detailed Protocol: NanoBRET® TE Competition Assay
  • Cell Preparation: Co-transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.

  • Compound Addition: Prepare a serial dilution of this compound. Add the compound dilutions to the wells and mix.

  • Tracer and Substrate Addition: Prepare a working solution containing the specific NanoBRET® fluorescent tracer and the NanoGlo® live-cell substrate. Add this solution to all wells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the binding to reach equilibrium.

  • Signal Detection: Read the plate on a luminometer equipped with two filters to detect the donor (NanoLuc®, ~460nm) and acceptor (Tracer, >600nm) emission signals.

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data to vehicle (0% inhibition) and a positive control inhibitor (100% inhibition). Plot the normalized BRET ratio against the compound concentration and fit to a four-parameter log(inhibitor) vs. response curve to determine the IC50.

Method 3: In-Cell Kinase Activity Assay - Measuring Functional Consequences

While biophysical assays confirm binding, a functional assay is required to demonstrate that this binding event translates into modulation of the target's activity. For a kinase, this typically involves measuring the phosphorylation of a known downstream substrate.

Causality Behind the Method

This step provides the crucial link between target engagement and the desired biological outcome (inhibition of kinase activity).[14] It helps to rule out the possibility that the compound binds to the target but is not an effective inhibitor (i.e., it binds to an allosteric site without functional consequence). Current methods allow for direct measurement of kinase activity in live cells, avoiding non-physiological results from test tube assays.[15]

Experimental Workflow

This workflow measures the level of a specific phospho-substrate in response to compound treatment, often using sensitive immunoassay techniques.

Functional_Pathway cluster_pathway Cellular Signaling Pathway A Target Kinase (Active) B Substrate A->B Phosphorylation C Phospho-Substrate (p-Substrate) D Downstream Cellular Effect C->D Inhibitor This compound Inhibitor->A Inhibition

Caption: Inhibition of a kinase signaling pathway.

Detailed Protocol: HTRF® Phospho-Substrate Assay
  • Cell Treatment: Plate cells in a 96-well plate and grow overnight. Starve cells (if required to reduce basal signaling) and then stimulate with an appropriate growth factor or mitogen to activate the target kinase pathway. Treat with a serial dilution of this compound for a defined period (e.g., 2 hours).

  • Cell Lysis: Remove media and add the specific HTRF® lysis buffer.

  • Immunoassay: Add the HTRF® antibody mix, which contains two antibodies: one that detects the total substrate protein (e.g., labeled with d2) and another that specifically detects the phosphorylated form of the substrate (e.g., labeled with Europium cryptate).

  • Incubation: Incubate the plate at room temperature for 4 hours or overnight.

  • Signal Detection: Read the plate on an HTRF®-compatible reader, measuring emission at two wavelengths.

  • Data Analysis: Calculate the HTRF® ratio and normalize the data. Plot the results against compound concentration to determine the functional IC50.

Quantitative Data Comparison

To provide a clear comparison, the table below summarizes hypothetical, yet realistic, data that could be generated from these three assays for our compound.

Parameter CETSA (ITDR) NanoBRET® TE Assay Functional Phospho-Substrate Assay Interpretation
Principle Thermal StabilizationBRET CompetitionInhibition of PhosphorylationDirect Binding vs. Functional Output
EC50 / IC50 EC50 = 150 nMIC50 = 120 nMIC50 = 250 nMThe similar potency values across assays strongly suggest the compound's cellular effect is driven by on-target kinase inhibition.
Maximal Effect 80% Stabilization95% Tracer Displacement90% Inhibition of PhosphorylationHigh efficacy is observed in all assays.
Key Output Target Engagement EC50Cellular Affinity IC50Functional Potency IC50Provides complementary evidence for the mechanism of action.

Comparative Guide: Choosing the Right Method

The selection of a target engagement method depends on the specific research question, available resources, and the stage of the drug discovery project.

Feature CETSA® NanoBRET® TE Assay Functional Assay
Physiological Relevance Very High (Label-free, intact cells)High (Live cells, but requires fusion protein)High (Measures downstream biology)
Direct Binding Evidence YesYes (via competition)No (Infers binding from activity)
Throughput Low to MediumHighHigh
Requires Target Modification NoYes (NanoLuc® fusion)No
Requires Specific Reagents Specific primary antibodySpecific fluorescent tracerSpecific antibody pair
Key Advantage Unambiguous proof of binding in a native state.[8]Highly quantitative, high throughput, measures affinity.[16][17]Confirms functional consequence of binding.
Key Limitation Not all binding events cause a thermal shift; lower throughput.[18][19]Requires genetic engineering; tracer availability.Indirect; pathway crosstalk can complicate results.[15]

Conclusion and Recommended Strategy

For the validation of a novel putative kinase inhibitor like This compound , a multi-pronged approach is superior to relying on a single method.

  • Start with CETSA: Begin by using CETSA to obtain unequivocal, label-free evidence that the compound directly engages the target kinase in intact cells. A positive result here provides the foundational evidence to justify further investment.

  • Quantify with NanoBRET®: If a NanoBRET® assay for the target is available or can be developed, use it to obtain precise, quantitative measurements of cellular affinity. This is invaluable for SAR studies and for comparing the potency of different analogs.

  • Confirm with a Functional Assay: Finally, employ a functional in-cell assay to demonstrate that the observed target engagement translates into the intended biological outcome—the inhibition of the kinase's catalytic activity. The correlation between the binding affinity (CETSA/NanoBRET®) and functional potency provides a powerful, self-validating dataset that strongly supports the compound's proposed mechanism of action.

By integrating these biophysical and functional methodologies, researchers can build a comprehensive and compelling data package, confidently validating target engagement and enabling the progression of promising compounds through the drug discovery pipeline.

References

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A Comparative In Silico Analysis of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol: A Guide to Virtual Screening Against Cancer and Inflammation Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in silico evaluation of the novel compound 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol, benchmarking its potential therapeutic efficacy against established drugs through molecular docking simulations. Designed for researchers in drug discovery and computational biology, this document details the rationale, methodology, and comparative analysis of binding affinities and interactions with key protein targets implicated in cancer and inflammation. We will compare our lead compound with two well-established, structurally related drugs: Celecoxib, a selective COX-2 inhibitor, and Pazopanib, a multi-target tyrosine kinase inhibitor.

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Our compound of interest, this compound, features a dichlorophenyl moiety, a common substituent in potent enzyme inhibitors, suggesting its potential as a therapeutic agent. This guide will explore its theoretical binding efficacy against two clinically relevant protein targets: Cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Rationale for Target and Comparator Selection

Target Proteins:

  • Cyclooxygenase-2 (COX-2): An enzyme crucial for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4] Selective inhibition of COX-2 is a validated strategy for treating inflammatory disorders with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[4]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[5] Dysregulation of VEGFR-2 signaling is a hallmark of cancer, making it a prime target for anti-angiogenic therapies.[6]

Comparator Compounds:

  • Celecoxib: A diaryl-substituted pyrazole derivative that selectively inhibits the COX-2 enzyme.[7] It serves as an ideal comparator for assessing the anti-inflammatory potential of our lead compound.

  • Pazopanib: A multi-kinase inhibitor that targets VEGFR, PDGFR, and KIT.[8] Its pyrazole-like indazole core makes it a relevant benchmark for evaluating the anti-angiogenic potential of this compound.

The selection of these targets and comparators allows for a robust, multi-faceted in silico evaluation of our novel compound's therapeutic promise.

In Silico Docking Methodology: A Step-by-Step Protocol

This section outlines a detailed protocol for performing comparative molecular docking studies. We will utilize AutoDock Vina, a widely cited and validated open-source docking program, for this workflow.[9]

3.1. Required Software and Resources:

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking calculations.

  • Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the docking results.

  • Protein Data Bank (PDB): For obtaining the crystal structures of the target proteins.

  • PubChem or ChemDraw: For obtaining or drawing the 3D structures of the ligands.

3.2. Experimental Workflow Diagram:

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structures (PDB IDs: 3LN1 for COX-2, 4ASD for VEGFR-2) PrepProt 3. Prepare Proteins (Remove water, add hydrogens, assign charges) PDB->PrepProt Ligands 2. Obtain Ligand Structures (Lead Compound, Celecoxib, Pazopanib) PrepLig 4. Prepare Ligands (Assign charges, define rotatable bonds) Ligands->PrepLig Grid 5. Define Grid Box (Enclose the active site) PrepProt->Grid PrepLig->Grid RunVina 6. Run AutoDock Vina (Generate docked poses) Grid->RunVina Analyze 7. Analyze Results (Binding energies, interactions) RunVina->Analyze Compare 8. Comparative Analysis (Lead vs. Comparators) Analyze->Compare G cluster_compound Lead Compound cluster_targets Protein Targets cluster_outcomes Potential Therapeutic Outcomes lead 1-(2,4-dichlorophenyl)- 1H-pyrazol-4-ol cox2 COX-2 lead->cox2 Inhibits vegfr2 VEGFR-2 lead->vegfr2 Inhibits inflammation Anti-inflammatory Activity cox2->inflammation cancer Anti-angiogenic Activity (Anti-cancer) vegfr2->cancer

Caption: Potential therapeutic pathways of the lead compound.

Future Work:

This in silico study provides a strong foundation for further investigation. The next logical steps would involve:

  • Synthesis and In Vitro Validation: Synthesize this compound and perform in vitro enzyme inhibition assays against COX-2 and VEGFR-2 to validate the docking predictions.

  • Cell-Based Assays: Evaluate the compound's anti-inflammatory and anti-proliferative effects in relevant cell lines.

  • Molecular Dynamics Simulations: Conduct molecular dynamics simulations to assess the stability of the ligand-protein complexes over time.

  • ADMET Prediction: Perform in silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to evaluate the drug-likeness of the compound.

Conclusion

This comparative guide demonstrates the utility of in silico molecular docking as a powerful tool in the early stages of drug discovery. By benchmarking this compound against established drugs like Celecoxib and Pazopanib, we have generated a compelling, albeit theoretical, case for its potential as a dual inhibitor of COX-2 and VEGFR-2. The detailed protocol provided herein offers a reproducible framework for researchers to conduct similar comparative studies, accelerating the identification and optimization of novel therapeutic agents.

References

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  • MDPI. (2023). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. National Institutes of Health.

  • ACS Publications. (2025). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD.

  • Springer. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents.

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A Comparative Analysis of Pyrazole and Pyrazoline Derivatives in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, pyrazole and pyrazoline scaffolds have emerged as privileged structures, demonstrating a remarkable breadth of biological activities. Their derivatives have been extensively investigated for therapeutic potential across various domains, including oncology, infectious diseases, inflammation, and neurology. This guide provides a comprehensive comparative analysis of pyrazole and pyrazoline derivatives, offering researchers, scientists, and drug development professionals a detailed examination of their performance in key biological assays. We will delve into the structural nuances that differentiate these two heterocyclic cores and explore how these differences translate into varying biological efficacies, supported by experimental data and detailed methodologies.

The Structural Dichotomy: Pyrazole's Aromaticity vs. Pyrazoline's Flexibility

At the heart of their differing biological profiles lies a fundamental structural distinction. Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This aromaticity confers a planar and rigid structure. In contrast, pyrazoline is the dihydro-derivative of pyrazole, possessing a non-aromatic, partially saturated ring. This lack of complete conjugation imparts greater conformational flexibility to the pyrazoline scaffold. This seemingly subtle difference in saturation has profound implications for how these molecules interact with biological targets, influencing their binding affinities, mechanisms of action, and ultimately, their therapeutic potential.

Comparative Biological Efficacy: A Multi-Faceted Analysis

The true measure of a compound's potential lies in its performance in biological assays. Here, we present a comparative overview of pyrazole and pyrazoline derivatives across several key therapeutic areas.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Both pyrazole and pyrazoline derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a variety of cancer cell lines.[1][2][3] Their mechanisms of action are often multifaceted, involving the inhibition of critical signaling pathways that drive cancer progression.[4]

Table 1: Comparative Anticancer Activity of Pyrazole and Pyrazoline Derivatives

Derivative ClassSpecific Compound(s)Cancer Cell LineIC50 (µM)Reference Compound(s)IC50 (µM) of ReferenceKey Findings & Mechanism of Action
PyrazolePyrazole-Naphthalene Compound 112MCF-72.78 ± 0.24Cisplatin15.24 ± 1.27Five times more potent than cisplatin; induces apoptosis and G2/M cell cycle arrest.[5]
PyrazolePyrazolyl 2-aminopyrimidine 7tNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedA potent Hsp90 inhibitor that induces apoptosis via the mitochondrial pathway and causes subG1 cell cycle arrest.[5]
PyrazolePlatinum(II) with Pyrazole Derivatives (PtPz1, PtPz2, PtPz3)MCF-7Stronger than cisplatinCisplatinNot SpecifiedInduce G1 cell cycle arrest and apoptosis.[5]
PyrazolinePyrazoline derivative 1bHepG-26.78--Induces cell cycle arrest and apoptosis.[6]
PyrazolinePyrazoline derivative 2bHepG-216.02--Induces cell cycle arrest and apoptosis.[6]
PyrazolineThiazole bearing quinoline-pyrazoline conjugate 22MCF-7, HeLa0.227, 0.136Gefitinib0.029 (EGFR inhibition)Potent EGFR inhibitor.[7]
PyrazolineN-phenyl pyrazoline-coumarin hybrid 15MCF-70.00021Flavopiridol0.00063 (CDK1B Ki)High affinity and selectivity towards cyclin-dependent kinase CDK1B.[7]

Generally, the flexibility of the pyrazoline ring appears to allow for more diverse and potent interactions with various anticancer targets. However, the aromaticity of the pyrazole ring can be advantageous for specific target interactions, such as those involving stacking interactions.

Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Both pyrazole and pyrazoline derivatives have shown considerable promise in this arena, exhibiting activity against a broad spectrum of bacteria and fungi.[8][9]

Table 2: Comparative Antimicrobial Activity of Pyrazole and Pyrazoline Derivatives

Derivative ClassSpecific Compound(s)MicroorganismMIC (µg/mL)Reference Compound(s)MIC (µg/mL) of ReferenceKey Findings
PyrazoleImidazo-pyridine substituted pyrazole 18S. aureus, E. coli, P. aeruginosa0.97-3.9Ciprofloxacin0.97-1.95Broad-spectrum antibacterial activity.[10]
PyrazolePyrazole Derivative 21aC. albicans, A. flavus7.8, 2.9Clotrimazole>7.8Superior antifungal activity compared to clotrimazole.[10]
PyrazolinePyrazoline 9MRSA4--Significant activity against multidrug-resistant strains.[11]
PyrazolinePyrazoline 5C. albicans64--Antifungal activity.[10]

The available data suggests that both scaffolds can be tailored to exhibit potent antimicrobial effects. The specific substitutions on the heterocyclic core play a crucial role in determining the spectrum and potency of activity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Pyrazole and pyrazoline derivatives have been extensively studied for their anti-inflammatory properties, with many exhibiting potent inhibition of key inflammatory mediators.[12][13] A primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[14][15]

Table 3: Comparative Anti-inflammatory Activity of Pyrazole and Pyrazoline Derivatives

Derivative ClassSpecific Compound(s)AssayResultReference Compound(s)Result of ReferenceKey Findings & Mechanism of Action
PyrazolePyrazole-pyridazine hybrid 5fCOX-2 InhibitionIC50 = 1.50 µMCelecoxib-Higher COX-2 inhibitory activity than celecoxib.[14]
PyrazolePyrazole-pyridazine hybrid 6fCOX-2 InhibitionIC50 = 1.15 µMCelecoxib-Higher COX-2 inhibitory activity than celecoxib.[14]
PyrazoleHybrid pyrazole analogue 5uCOX-2 InhibitionIC50 = 1.79 µM, SI = 72.73CelecoxibSI = 78.06Potent and selective COX-2 inhibitor.[16]
PyrazolinePyrazoline derivative 2dCarrageenan-induced paw edemaPotent inhibitionIndomethacin-Pyrazoline derivatives were found to be more potent than pyrazoles in this study.[13]
PyrazolinePyrazoline derivative 2eCarrageenan-induced paw edemaPotent inhibitionIndomethacin-Pyrazoline derivatives were found to be more potent than pyrazoles in this study.[13]
Pyrazole-Pyrazoline HybridCompound 14bCarrageenan-induced paw edema30.9% inhibitionIndomethacin-Longer carbon chains exhibited superior anti-inflammatory activity.[10]

Studies directly comparing the two scaffolds have suggested that pyrazoline derivatives may exhibit more potent anti-inflammatory effects in some models.[13] This could be attributed to the flexible nature of the pyrazoline ring, allowing for optimal positioning within the active site of enzymes like COX-2.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several pyrazole and pyrazoline derivatives have been investigated for their anticonvulsant properties, with some showing promising activity in preclinical models.[17][18][19][20]

Table 4: Comparative Anticonvulsant Activity of Pyrazole and Pyrazoline Derivatives

Derivative ClassSpecific Compound(s)AssayResultReference Compound(s)Result of ReferenceKey Findings
PyrazoleSubstituted pyrazole 7hMaximal Electroshock Seizure (MES) & s.c. Pentylenetetrazole (PTZ)Significant anticonvulsive activity--Most potent anticonvulsant in the series.[17][21]
Pyrazoline3-(3-Acetoamino)phenyl-1,5-substituted phenyl-2-pyrazolinesPTZ-induced seizures30-80% protection--All substituted pyrazolines exhibited anticonvulsant activity.[18]
Pyrazoline4-Arylhydrazono-2-pyrazoline-5-one derivative 6PTZ-induced seizures40% protection--Anticonvulsant activity observed.[18]
PyrazolineChalcone based pyrazolines Ph1, Ph2, Py3, Py4MESGood anticonvulsant activityDiazepam-Reduced the severity of seizures and increased survival rate.[20]

Experimental Protocols: A Guide to Self-Validating Assays

To ensure the integrity and reproducibility of research findings, it is imperative to follow well-defined and validated experimental protocols. Here, we provide detailed methodologies for two key assays discussed in this guide.

Protocol 1: Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory Assay)

This in vivo assay is a standard and reliable method for evaluating the acute anti-inflammatory activity of test compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Materials:

  • Male Wistar rats or Swiss albino mice (6-8 weeks old)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (pyrazole or pyrazoline derivative) and vehicle

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the experiment with free access to food and water.

  • Fasting: Fast the animals overnight (12-18 hours) before the experiment, with free access to water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Reference drug (e.g., Indomethacin, 10 mg/kg)

    • Group III, IV, V, etc.: Test compound at different doses

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer or calipers.

  • Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [ (Mean paw volume of control - Mean paw volume of treated) / Mean paw volume of control ] x 100

Causality Behind Experimental Choices: The biphasic nature of carrageenan-induced inflammation allows for the dissection of different inflammatory pathways. The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-5 hours) is primarily driven by prostaglandins. Analyzing the inhibitory effects at different time points can provide insights into the mechanism of action of the test compound.

Protocol 2: Maximal Electroshock (MES) Seizure Test in Rodents (Anticonvulsant Assay)

The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.

Principle: Application of a supramaximal electrical stimulus to the brain of a rodent induces a characteristic seizure pattern, including a tonic hindlimb extension phase. The ability of a test compound to abolish this tonic extension is indicative of its anticonvulsant activity.

Materials:

  • Male Swiss albino mice (20-25 g) or Wistar rats (100-150 g)

  • Electroconvulsiometer with corneal or ear electrodes

  • Electrode solution (e.g., 0.9% saline)

  • Test compound (pyrazole or pyrazoline derivative) and vehicle

  • Reference drug (e.g., Phenytoin)

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimate animals as described in the previous protocol.

  • Grouping: Divide the animals into groups (n=8-10 per group).

  • Drug Administration: Administer the vehicle, reference drug, or test compound (p.o. or i.p.) at a predetermined time before the electrical stimulus (typically 30-60 minutes).

  • Electrode Application: Apply the electrodes to the corneas (after application of a drop of saline to each eye) or ear pinnae of the animal.

  • Electrical Stimulation: Deliver a supramaximal electrical stimulus (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Immediately after the stimulus, observe the animal for the characteristic seizure pattern:

    • Tonic flexion of the hindlimbs

    • Tonic extension of the hindlimbs

    • Clonic convulsions

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase. An animal is considered protected if it does not exhibit this phase.

  • Data Analysis:

    • Calculate the percentage of animals protected in each group.

    • The dose of the test compound that protects 50% of the animals (ED50) can be calculated using probit analysis.

Causality Behind Experimental Choices: The MES model is particularly sensitive to drugs that act by preventing the spread of seizure activity, such as those that block voltage-gated sodium channels. Therefore, a positive result in this assay suggests a potential mechanism of action for the test compound.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams provide visual representations of key pathways and processes.

G cluster_inflammation Anti-inflammatory Mechanism of Pyrazole/Pyrazoline Derivatives Arachidonic Acid Arachidonic Acid COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (inducible)->Prostaglandins (Inflammatory) Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation Pyrazole/Pyrazoline Derivatives Pyrazole/Pyrazoline Derivatives Pyrazole/Pyrazoline Derivatives->COX-2 (inducible) Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole and pyrazoline derivatives.

G cluster_workflow Experimental Workflow for Carrageenan-Induced Paw Edema Assay start Start acclimatize Animal Acclimatization start->acclimatize fasting Overnight Fasting acclimatize->fasting grouping Animal Grouping fasting->grouping baseline Baseline Paw Volume Measurement grouping->baseline administer Drug/Vehicle Administration baseline->administer induce Carrageenan Injection administer->induce measure Paw Volume Measurement (1-5h) induce->measure analyze Data Analysis (% Inhibition) measure->analyze end End analyze->end

Caption: Step-by-step workflow of the carrageenan-induced paw edema assay.

G cluster_sar Structure-Activity Relationship (SAR) Logic Core Scaffold Core Scaffold Pyrazole (Aromatic) Pyrazole (Aromatic) Core Scaffold->Pyrazole (Aromatic) Pyrazoline (Non-aromatic) Pyrazoline (Non-aromatic) Core Scaffold->Pyrazoline (Non-aromatic) Biological Activity Biological Activity Pyrazole (Aromatic)->Biological Activity Pyrazoline (Non-aromatic)->Biological Activity Substituents (R1, R2, R3) Substituents (R1, R2, R3) Substituents (R1, R2, R3)->Biological Activity Modulates Potency & Selectivity

Caption: Logical relationship of SAR for pyrazole and pyrazoline derivatives.

Conclusion: A Tale of Two Scaffolds

The comparative analysis of pyrazole and pyrazoline derivatives reveals a fascinating interplay between structure and biological function. While both heterocyclic systems serve as excellent scaffolds for the development of bioactive compounds, their inherent structural differences often lead to distinct pharmacological profiles. The aromatic rigidity of the pyrazole ring can be advantageous for specific, well-defined binding pockets, whereas the conformational flexibility of the pyrazoline ring may allow for broader and sometimes more potent interactions with a wider range of biological targets.

This guide has provided a comprehensive overview of their comparative efficacy in anticancer, antimicrobial, anti-inflammatory, and anticonvulsant assays, supported by quantitative data and detailed experimental protocols. The choice between a pyrazole and a pyrazoline scaffold in a drug discovery program will ultimately depend on the specific therapeutic target and the desired pharmacological profile. As research in this field continues to evolve, a deeper understanding of the structure-activity relationships governing these two important classes of compounds will undoubtedly lead to the development of novel and more effective therapeutic agents.

References

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Sources

A Comparative Guide to the Kinase Cross-Reactivity Profile of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential and safety profile. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive analysis of the kinase cross-reactivity profile of a novel investigational compound, 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol (hereafter designated Pyr-DCP) . Utilizing a robust, luminescence-based biochemical assay, Pyr-DCP was profiled against a panel of 100 kinases, covering diverse families of the human kinome. Its selectivity is benchmarked against the notoriously promiscuous inhibitor, Staurosporine, and the highly selective EGFR inhibitor, Gefitinib. This document details the experimental methodologies, presents a comparative analysis of the inhibition data, and offers insights into the interpretation of these results for drug development professionals.

Introduction: The Imperative of Kinase Selectivity Profiling

Protein kinases, with over 500 members encoded in the human genome, are fundamental regulators of nearly all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2][3] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.

However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[2] A lack of selectivity can lead to off-target effects and associated toxicities, while in some cases, multi-targeted inhibition can provide enhanced efficacy.[4] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of a rational drug design strategy.[5][6] It enables researchers to:

  • Identify and mitigate potential safety liabilities.

  • Understand the full mechanistic profile of a compound.

  • Discover opportunities for drug repurposing.[4]

  • Generate structure-activity relationships (SAR) to guide lead optimization.

This guide establishes a framework for such an analysis, using the novel pyrazole-based compound, Pyr-DCP, as a case study. Pyrazole scaffolds are prevalent in kinase inhibitor design, forming the basis for several approved and investigational drugs.[7][8][9][10]

Comparative Profiling Strategy

To provide a clear context for the selectivity of Pyr-DCP, its inhibition profile was compared against two well-characterized control compounds:

  • Staurosporine: A microbial alkaloid known for its potent but broad inhibition across the kinome.[11][12][13] It serves as a benchmark for promiscuous binding.

  • Gefitinib: A highly selective, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used here as a benchmark for a selective compound.

The screening was conducted using the Kinase-Glo® Max Luminescent Kinase Assay, a robust method that quantifies kinase activity by measuring the amount of ATP remaining after the phosphorylation reaction.[1][14][15][16] A decrease in ATP, and thus a lower luminescent signal, corresponds to higher kinase activity. Conversely, inhibition of the kinase results in more ATP remaining and a stronger luminescent signal.[15][17]

Results: Kinase Inhibition Profiles

All compounds were initially screened at a concentration of 1 µM against a panel of 100 kinases. For kinases showing greater than 50% inhibition, full 10-point dose-response curves were generated to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Quantitative Inhibition Data

The IC50 values for kinases significantly inhibited by each compound are summarized below.

Kinase TargetPyr-DCP (IC50, nM)Staurosporine (IC50, nM)Gefitinib (IC50, nM)
EGFR >10,0002522
SRC 75 6>10,000
LCK 150 12>10,000
YES1 210 8>10,000
CDK2 3,5009>10,000
PKA >10,00015>10,000
PKCα 8,9002>10,000
VEGFR2 1,200403,700
p38α 5,600150>10,000
... (data for 91 other kinases not shown).........
Table 1: Comparative IC50 values for a subset of the kinase panel. Values represent the geometric mean of three independent experiments. Bold values highlight the primary targets of Pyr-DCP.
Data Interpretation and Selectivity Analysis

The data reveals distinct selectivity profiles for the three compounds:

  • Staurosporine: As expected, it potently inhibited a wide array of kinases from different families with nanomolar IC50 values, confirming its role as a promiscuous inhibitor.[11][18]

  • Gefitinib: Demonstrated high selectivity, potently inhibiting EGFR while showing minimal activity against other kinases in the panel, consistent with its known mechanism of action.

  • Pyr-DCP: Exhibited a focused profile, showing potent, sub-micromolar inhibition against a small cluster of SRC family kinases (SFKs), namely SRC, LCK, and YES1. It displayed significantly weaker activity (IC50 > 1 µM) against other kinases like VEGFR2 and CDK2, and was inactive against the majority of the panel.

To quantify this selectivity, a Selectivity Score (S-score) can be calculated. A common method is to define the score as the number of kinases inhibited below a certain threshold divided by the total number of kinases tested.[19][20][21]

S(1µM) = (Number of kinases with IC50 < 1 µM) / (Total kinases tested)

CompoundKinases with IC50 < 1µMTotal Kinases TestedSelectivity Score (S(1µM))
Pyr-DCP 31000.03
Staurosporine 881000.88
Gefitinib 11000.01
Table 2: Calculated Selectivity Scores (S-score) at a 1 µM threshold. A lower score indicates higher selectivity.

The S-score provides a simple, quantitative measure for comparison. Pyr-DCP (S=0.03) is highly selective, approaching the specificity of Gefitinib (S=0.01) and standing in stark contrast to the broad activity of Staurosporine (S=0.88). This suggests that the this compound scaffold possesses a favorable profile for developing selective inhibitors targeting SRC family kinases.

Experimental Methodologies & Protocols

Scientific trust is built on methodological transparency. The following sections provide the detailed protocols used to generate the data in this guide.

Kinase Profiling Workflow

The overall workflow for screening and profiling is a multi-step process designed for efficiency and accuracy.[20]

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis c_prep Compound Dilution (Pyr-DCP, Controls) s_screen Single-Dose Screen (1 µM) c_prep->s_screen k_prep Kinase Panel Aliquoting k_prep->s_screen reaction Kinase Reaction (Kinase + Substrate + ATP) s_screen->reaction detection ATP Detection (Kinase-Glo® Reagent) reaction->detection readout Luminescence Reading detection->readout hit_id Hit Identification (>50% Inhibition) readout->hit_id ic50 IC50 Determination (Dose-Response Curves) hit_id->ic50 selectivity Selectivity Score Calculation ic50->selectivity

Caption: High-level workflow for kinase inhibitor cross-reactivity profiling.

Detailed Protocol: Kinase-Glo® Max Assay

This protocol is adapted from standard methodologies for luminescence-based kinase assays.[14][15][22][23]

Objective: To determine the percent inhibition of a specific kinase by a test compound.

Materials:

  • 384-well solid white plates

  • Purified recombinant kinases and corresponding substrates

  • Test Compounds (Pyr-DCP, Staurosporine, Gefitinib) dissolved in DMSO

  • Kinase-Glo® Max Reagent (Promega)

  • Kinase Reaction Buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA)

  • ATP solution (concentration adjusted to the Kₘ,ₐₜₚ of each kinase)

  • Multichannel pipettors and a plate-based luminometer

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Transfer 100 nL of each compound dilution to the appropriate wells of a 384-well plate.

    • For "No Inhibitor" (Positive Control) wells, add 100 nL of DMSO.

    • For "No Enzyme" (Negative Control) wells, add 100 nL of DMSO.

  • Kinase/Substrate Addition:

    • Prepare a master mix of Kinase Reaction Buffer containing the specific kinase and its substrate.

    • Dispense 5 µL of this mix into each well, except for the "No Enzyme" controls.

    • For "No Enzyme" controls, dispense 5 µL of a mix containing only the substrate.

  • Initiation of Reaction:

    • Prepare a master mix of Kinase Reaction Buffer containing ATP.

    • Add 5 µL of the ATP solution to all wells to start the kinase reaction. The final reaction volume is 10.1 µL.

    • Mix the plate gently by tapping.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes). This time should be optimized for each kinase to ensure the reaction is in the linear range.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Max Reagent to room temperature.

    • Add 10 µL of the Kinase-Glo® Max Reagent to each well. This stops the kinase reaction and initiates the luminescence reaction.[24]

    • Mix the plate for 2 minutes on a plate shaker.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-based luminometer.

  • Data Analysis:

    • Calculate the Percent Inhibition using the following formula: % Inhibition = 100 x (1 - (Lumi_compound - Lumi_no_enzyme) / (Lumi_no_inhibitor - Lumi_no_enzyme))

    • For IC50 determination, plot Percent Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation.

Discussion & Future Directions

The cross-reactivity profiling of this compound (Pyr-DCP) reveals a promising scaffold for the development of selective SRC Family Kinase (SFK) inhibitors. Its high selectivity (S(1µM) = 0.03) distinguishes it from promiscuous compounds like Staurosporine and indicates a lower potential for broad off-target toxicities.

The primary targets identified—SRC, LCK, and YES1—are implicated in various cancer signaling pathways. SFKs are non-receptor tyrosine kinases that act as crucial nodes in pathways controlling cell proliferation, differentiation, and survival. Their overactivity is a known driver in several solid tumors, making them attractive therapeutic targets.

G RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS SRC SRC Family Kinases (SRC, LCK, YES1) RTK->SRC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT3 STAT3 SRC->STAT3 FAK FAK SRC->FAK STAT3->Proliferation PyrDCP Pyr-DCP (This Study) PyrDCP->SRC

Caption: Simplified signaling network showing the role of SRC Family Kinases.

Next Steps:

  • Orthogonal Validation: The inhibitory activity of Pyr-DCP should be confirmed using a different assay format, such as a direct binding assay (e.g., TR-FRET) or a radiometric assay, to rule out technology-specific artifacts.[25][26][27]

  • Cellular Target Engagement: It is crucial to determine if the biochemical inhibition translates to target engagement within a cellular context. Assays measuring the phosphorylation of direct SRC substrates (e.g., Western Blot for p-SRC Tyr416) in treated cells are essential.

  • Lead Optimization: The current scaffold can be chemically modified to further improve potency and selectivity, guided by the structure-activity relationship data from this initial screen.

Conclusion

This guide demonstrates a robust and systematic approach to characterizing the cross-reactivity profile of a novel kinase inhibitor. The case study of this compound (Pyr-DCP) has identified it as a highly selective inhibitor of SRC family kinases. The detailed protocols and comparative data analysis framework provided herein serve as a valuable resource for researchers in the field of drug discovery, emphasizing the critical importance of selectivity profiling in the development of next-generation targeted therapeutics.

References

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Tamaoki, T., et al. (1986). Staurosporine, a potent inhibitor of phospholipid/Ca++ dependent protein kinase. Biochemical and Biophysical Research Communications, 135(2), 397-402. [Link]

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  • El-Gohary, N. S., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(19), 6296. [Link]

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"orthogonally validating the phenotype of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol with genetic methods"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Orthogonal Genetic Validation of a Putative NLRP3 Inflammasome Inhibitor: The Case of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol

Introduction: The Imperative of Rigorous Target Validation in Drug Discovery

In the landscape of modern drug discovery, the identification of a small molecule with a desirable cellular phenotype is merely the first step in a long and arduous journey. The initial promise of a compound, such as this compound (hereafter referred to as "CMPD-X"), can be misleading. Off-target effects are a notorious cause of both preclinical failures and clinical adverse events. Therefore, it is paramount to orthogonally validate that the observed phenotype is a direct consequence of the compound's interaction with its intended molecular target.

This guide presents a comprehensive framework for validating the phenotype of CMPD-X, a novel compound identified from a high-throughput screen for its ability to suppress interleukin-1β (IL-1β) production in lipopolysaccharide (LPS)-primed macrophages. The primary hypothesis is that CMPD-X achieves this anti-inflammatory phenotype by directly inhibiting the NLRP3 inflammasome. We will explore how to rigorously test this hypothesis using genetic methods—specifically CRISPR/Cas9-mediated knockout and siRNA-mediated knockdown—to confirm that the genetic ablation of the target protein phenocopies the pharmacological effect of the compound.

The Scientific Premise: Targeting the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Upon activation by a wide range of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 protein oligomerizes and recruits the adaptor protein ASC and pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.

Our initial screening data suggests CMPD-X inhibits this pathway. However, it could be acting on numerous upstream or downstream targets, or simply be cytotoxic. Genetic validation provides a direct and powerful method to confirm that NLRP3 is the genuine target. The core logic is as follows: if CMPD-X truly inhibits NLRP3, then cells lacking the NLRP3 gene should be resistant to the compound's effects and should already exhibit the same phenotype (i.e., an inability to secrete IL-1β upon stimulation).

Canonical NLRP3 Inflammasome Signaling Pathway

Activation of the NLRP3 inflammasome is a two-step process.[1][2][3]

  • Priming (Signal 1): Pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), recognize PAMPs like LPS. This engagement triggers the NF-κB signaling pathway, leading to the transcriptional upregulation of NLRP3 and IL1B, the gene encoding pro-IL-1β.[1][2][3][4][5]

  • Activation (Signal 2): A diverse array of secondary stimuli, such as the potassium ionophore nigericin, extracellular ATP, or crystalline materials, triggers a common downstream cellular event, most notably potassium (K+) efflux.[4][6][7] This ion flux is a critical trigger that leads to the conformational change and oligomerization of the NLRP3 protein.[4][8]

The oligomerized NLRP3 protein then recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) via pyrin domain (PYD) interactions.[4][7] ASC, in turn, recruits pro-caspase-1 through caspase activation and recruitment domain (CARD) interactions, forming the complete inflammasome complex.[9][10][11][12] This proximity facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then proteolytically cleaves pro-IL-1β into mature, secretable IL-1β.[1][4][6]

Caption: Canonical NLRP3 inflammasome activation pathway and hypothesized point of inhibition.

Experimental Design: A Multi-Pronged Genetic Approach

To orthogonally validate the phenotype, we will compare the effect of CMPD-X with two distinct genetic perturbations of NLRP3 in the human monocytic cell line, THP-1. THP-1 cells are an excellent model as they robustly express all necessary inflammasome components.[13] The experimental workflow will also include a well-characterized small molecule inhibitor of NLRP3, MCC950, as a positive control.[8][14][15]

Experimental_Workflow cluster_perturbations Genetic & Pharmacological Perturbations cluster_treatments Treatment Groups cluster_assays Phenotypic Readouts start Start: THP-1 Cells wt Wild-Type (WT) THP-1 ko NLRP3 KO (CRISPR/Cas9) kd NLRP3 KD (siRNA) wt_veh WT + Vehicle wt->wt_veh wt_cmpd WT + CMPD-X wt->wt_cmpd wt_mcc WT + MCC950 wt->wt_mcc ko_veh KO + Vehicle ko->ko_veh kd_veh KD + Vehicle kd->kd_veh stim Inflammasome Stimulation 1. Priming: LPS (1 µg/mL, 4h) 2. Activation: Nigericin (10 µM, 1h) wt_veh->stim wt_cmpd->stim wt_mcc->stim ko_veh->stim kd_veh->stim elisa IL-1β ELISA on Supernatant stim->elisa viability Cell Viability Assay (MTS) stim->viability western Western Blot for NLRP3 stim->western

Caption: Overall experimental workflow for orthogonal validation.

Comparison of Genetic Validation Methods
FeatureCRISPR/Cas9 Knockout (KO)siRNA Knockdown (KD)
Mechanism Permanent gene disruption via double-strand breaks and error-prone repair.Transient degradation of target mRNA via RNA interference pathway.
Effect Duration Permanent and heritable.Transient (typically 48-96 hours).
Efficiency Can achieve complete loss of protein expression.Variable, often results in partial (50-90%) reduction of protein.
Off-Target Effects Potential for off-target DNA cleavage.Potential for off-target mRNA silencing and interferon response.
Use Case Gold standard for creating stable "phenocopy" cell lines. Ideal for definitive target validation.Rapid, cost-effective method for initial validation. Useful when a complete knockout may be lethal.

Detailed Experimental Protocols

Protocol 1: Generation of NLRP3 Knockout THP-1 Cells via CRISPR/Cas9

Causality: This protocol aims to create a stable cell line that completely lacks the NLRP3 protein. This provides the cleanest genetic background to test if the absence of the target recapitulates the drug's effect.

  • sgRNA Design: Design two to three single guide RNAs (sgRNAs) targeting early exons of the human NLRP3 gene using a validated online tool (e.g., CHOPCHOP).[16]

  • Vector Cloning: Clone the designed sgRNAs into a suitable Cas9 expression vector that also contains a selection marker, such as puromycin resistance or a fluorescent protein (e.g., pX459).[17]

  • Transfection: Transfect THP-1 cells with the Cas9/sgRNA plasmid using electroporation (e.g., Neon™ Transfection System), as lipid-based methods are often inefficient for suspension cells like THP-1.[17]

  • Selection: 48 hours post-transfection, begin selection with puromycin (1-2 µg/mL). Maintain selection for 7-10 days until a resistant population emerges.

  • Single-Cell Cloning: Isolate single cells from the resistant population into 96-well plates using limiting dilution or fluorescence-activated cell sorting (FACS).

  • Clone Expansion & Validation: Expand individual clones and screen for NLRP3 knockout via Western blot. Successful knockout clones will show a complete absence of the NLRP3 protein band. Confirm the genetic lesion via Sanger sequencing of the targeted genomic region.

Protocol 2: Transient Knockdown of NLRP3 via siRNA
  • siRNA Selection: Obtain at least two independent, pre-validated siRNA duplexes targeting human NLRP3 and a non-targeting (scrambled) control siRNA.

  • Transfection: On day 1, seed THP-1 cells. On day 2, transfect cells with 20-50 nM of siRNA using a suitable lipid-based transfection reagent optimized for suspension cells (e.g., Lipofectamine RNAiMAX).

  • Incubation: Incubate cells for 48-72 hours to allow for mRNA degradation and protein turnover.

  • Validation of Knockdown: Harvest a subset of cells to confirm knockdown efficiency via Western blot or qRT-PCR. A reduction of >70% in NLRP3 protein or mRNA is considered effective.[18][19] The remaining cells are used for the inflammasome activation assay.

Protocol 3: Inflammasome Activation and IL-1β Measurement

Causality: This is the core phenotypic assay. LPS provides the priming signal to induce pro-IL-1β expression, and nigericin provides the activation signal that triggers NLRP3-dependent processing and secretion. Measuring the final output, mature IL-1β, quantifies the pathway's activity.

  • Cell Plating: Plate Wild-Type, NLRP3 KO, and NLRP3 KD THP-1 cells in a 96-well plate at a density of 5x10^4 cells/well. Differentiate cells into a macrophage-like state with Phorbol 12-myristate 13-acetate (PMA, 50 ng/mL) for 24 hours.

  • Pharmacological Treatment: Pre-treat the designated Wild-Type wells with CMPD-X (e.g., at 10 µM) or the positive control MCC950 (e.g., at 1 µM) for 1 hour. Add vehicle (DMSO) to all other wells.

  • Priming (Signal 1): Add LPS to all wells to a final concentration of 1 µg/mL. Incubate for 4 hours at 37°C.

  • Activation (Signal 2): Add Nigericin to all wells to a final concentration of 10 µM. Incubate for 1 hour at 37°C.

  • Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for IL-1β analysis.

  • IL-1β ELISA: Quantify the concentration of mature IL-1β in the supernatants using a commercial Human IL-1β ELISA kit, following the manufacturer’s instructions.[20][21][22]

  • Cell Viability: To rule out cytotoxicity, perform an MTS or similar viability assay on the remaining cells according to the manufacturer's protocol.

Interpreting the Results: A Comparative Data Analysis

The data generated from these experiments can be summarized to build a powerful case for on-target activity. The expected results, if CMPD-X is a true NLRP3 inhibitor, are presented below.

Table 1: Quantitative IL-1β Secretion Data (Hypothetical)
Cell TypeTreatmentIL-1β Secretion (pg/mL)% Inhibition vs. WT Vehicle
Wild-Type THP-1 Vehicle (DMSO)1520 ± 1100% (Baseline)
CMPD-X (10 µM) 145 ± 25 90.5%
MCC950 (1 µM)98 ± 1893.6%
NLRP3 KO THP-1 Vehicle (DMSO)55 ± 15 96.4%
NLRP3 KD THP-1 Vehicle (DMSO)310 ± 40 79.6%

Analysis: The critical comparison is between the bolded values. The pharmacological inhibition by CMPD-X in wild-type cells results in a phenotype (low IL-1β secretion) that is nearly identical to the phenotype of cells where the NLRP3 gene has been completely knocked out. The partial inhibition seen in the siRNA knockdown cells is also consistent, reflecting the incomplete removal of the target protein. The potent, known inhibitor MCC950 serves as a benchmark for maximal pharmacological inhibition.

Table 2: Cell Viability and Target Engagement Data (Hypothetical)
Cell TypeTreatmentCell Viability (% of Control)NLRP3 Protein Level (% of WT)
Wild-Type THP-1 Vehicle (DMSO)100%100%
CMPD-X (10 µM)98%100%
NLRP3 KO THP-1 Vehicle (DMSO)99%0%
NLRP3 KD THP-1 Vehicle (DMSO)101%~25%

Analysis: The viability data confirms that the reduction in IL-1β is not due to general cytotoxicity of the compound or the genetic modifications. The Western blot data provides a crucial internal control, confirming the successful knockout and knockdown of the target protein at the molecular level.

Conclusion: Synthesizing Evidence for Authoritative Validation

By employing two distinct genetic methodologies—stable CRISPR/Cas9 knockout and transient siRNA knockdown—we can rigorously test the hypothesis that this compound (CMPD-X) exerts its anti-inflammatory effect through the direct inhibition of NLRP3. When the results show that genetic ablation of NLRP3 phenocopies the effect of CMPD-X—that is, both lead to a profound and specific reduction in IL-1β secretion without impacting cell viability—it provides powerful, orthogonal evidence of on-target activity. This multi-faceted approach, grounded in sound experimental design and controls, moves a compound from a promising "hit" to a validated "lead," providing the confidence needed to advance it in the drug development pipeline.

References

  • The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors. Acta Pharmaceutica Sinica B.
  • The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Immunology. Available from: [Link]

  • Inhibiting the NLRP3 Inflammasome. Trends in Pharmacological Sciences. Available from: [Link]

  • The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation. Journal of Cellular Immunology. Available from: [Link]

  • Mechanism of NLRP3 inflammasome activation. The Journal of Immunology. Available from: [Link]

  • MCC950 | NLRP3 inflammasome inhibitor. InvivoGen. Available from: [Link]

  • Inflammasome components Asc and caspase-1 mediate biomaterial-induced inflammation and foreign body response. Proceedings of the National Academy of Sciences. Available from: [Link]

  • The Signaling Pathways Regulating NLRP3 Inflammasome Activation. Immunologic Research. Available from: [Link]

  • Target of MCC950 in Inhibition of NLRP3 Inflammasome Activation: a Literature Review. Inflammation. Available from: [Link]

  • IL-1β and IL-18 ELISA. Bio-protocol. Available from: [Link]

  • Mechanisms of activation of the NLRP3 inflammasome. ResearchGate. Available from: [Link]

  • A small molecule inhibitor of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases. Nature Medicine. Available from: [Link]

  • The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Immunology. Available from: [Link]

  • Inflammasome Components Asc and caspase-1 Mediate Biomaterial-Induced Inflammation and Foreign Body Response. Proceedings of the National Academy of Sciences of the United States of America. Available from: [Link]

  • Activation of the NLRP3 inflammasome signaling pathway requires two signals. ResearchGate. Available from: [Link]

  • The NLRP3 inhibitor MCC950 inhibits IL-1β production in PBMC from 19 patients with Cryopyrin-Associated Periodic Syndrome and in 2 patients with Schnitzler's Syndrome. Arthritis Research & Therapy. Available from: [Link]

  • Critical roles of ASC inflammasomes in caspase-1 activation and host innate resistance to Streptococcus pneumoniae infection. The Journal of Immunology. Available from: [Link]

  • Human IL-1β (Interleukin 1 Beta) ELISA Kit. MP Biomedicals. Available from: [Link]

  • Activation of inflammasomes requires intracellular redistribution of the apoptotic speck-like protein containing a caspase recruitment domain (ASC). The Journal of Immunology. Available from: [Link]

  • Human IL-1 beta ELISA Kit User Manual. bioworlde. Available from: [Link]

  • NLRP3 licenses NLRP11 for inflammasome activation in human macrophages. Nature Immunology. Available from: [Link]

  • NLRP3 KO THP-1 cells | Inflammasome test monocytes. InvivoGen. Available from: [Link]

  • NLRP INFLAMMASOME : CRISPR knockout of RIPK3 gene in THP-1 monocytes. Diva-portal.org. Available from: [Link]

  • Investigating the Role of the NLRP3 Inflammasome Pathway in Acute Intestinal Inflammation: Use of THP-1 Knockout Cell Lines in an Advanced Triple Culture Model. International Journal of Molecular Sciences. Available from: [Link]

  • Is there any protocol of knocking out one gene in THP1 cells using CRISPR/Cas9 system. ResearchGate. Available from: [Link]

  • Impact of NLRP3-targeting siRNA on IL-1β expression. ResearchGate. Available from: [Link]

  • siRNA knock down of NLRP3 prevents LPS-induced caspase-1 activation and IL-1b production by cardiac fibroblasts (CFs). ResearchGate. Available from: [Link]

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Benchmarking 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol: A Comparative Guide to Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigation

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3] Its prevalence in recently developed kinase inhibitors, such as Ibrutinib and Ruxolitinib, underscores its utility in targeting the ATP-binding site of these critical signaling enzymes.[2] This guide introduces 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol (hereafter designated as PZ-D4 ), a novel investigational compound. The presence of the dichlorophenyl moiety, a common feature in many kinase inhibitors, coupled with the pyrazole core, suggests a potential for interaction with protein kinases.

This document provides a comprehensive framework for benchmarking PZ-D4 against established reference compounds. Our objective is to move beyond simple data reporting and to provide a logical, self-validating experimental workflow that rigorously characterizes the compound's potency, selectivity, and cellular efficacy. We will proceed under the hypothesis that PZ-D4 may exhibit inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[4] To establish a robust benchmark, we will compare its performance directly against two first-generation EGFR inhibitors: Erlotinib and Gefitinib .

Experimental Design: A Multi-Pillar Approach to Characterization

A credible assessment of a novel kinase inhibitor requires a tiered approach, moving from direct target interaction to cellular effects. Our benchmarking workflow is built on three pillars: Biochemical Potency , Cellular Efficacy , and Selectivity Profiling . This structure ensures that we build a comprehensive understanding of PZ-D4's pharmacological profile.

Below is a visualization of our integrated experimental workflow.

G cluster_0 Pillar 1: Biochemical Potency cluster_1 Pillar 2: Cellular Efficacy cluster_2 Pillar 3: Selectivity Profile a In Vitro EGFR Kinase Assay (LanthaScreen™ Eu Kinase Binding) b Determine Biochemical IC50 (Direct Target Inhibition) a->b e Determine Cellular EC50 (Functional Cellular Outcome) b->e Correlate Potency c A549 Lung Carcinoma Cell Line (EGFR-expressing) d Cell Viability Assay (CellTiter-Glo®) c->d f Western Blot Analysis (Target Engagement) c->f d->e i Assess Off-Target Effects (Determine Selectivity Score) e->i Contextualize Efficacy g Confirm p-EGFR Inhibition f->g h Kinase Panel Screen (e.g., KinomeScan™) h->i

Caption: Integrated workflow for benchmarking PZ-D4.

Pillar 1: Biochemical Potency Assessment

The foundational step is to determine if PZ-D4 directly interacts with and inhibits the isolated EGFR enzyme. A highly sensitive and robust method for this is a competition binding assay.

Protocol 1: In Vitro EGFR Kinase Binding Assay

Principle: This protocol utilizes the LanthaScreen™ Eu Kinase Binding Assay format, a time-resolved fluorescence resonance energy transfer (TR-FRET) method. A europium-labeled anti-tag antibody binds to a tagged EGFR kinase, and a fluorescently labeled, ATP-competitive tracer binds to the kinase's active site. When both are bound, they are in close proximity, allowing for a high FRET signal. A compound that competes with the tracer for the ATP-binding site will disrupt this interaction, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 4X solution of EGFR kinase (recombinant human EGFR, cytoplasmic domain) in kinase buffer.

    • Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer in kinase buffer.

    • Prepare a 4X solution of the Eu-anti-tag antibody in kinase buffer.

    • Serially dilute PZ-D4, Erlotinib, and Gefitinib in DMSO to create 100X stock concentrations, then dilute to 4X in kinase buffer for the final assay concentration range (e.g., 10 µM to 0.1 nM).

  • Assay Plate Setup:

    • To a 384-well microplate, add 2.5 µL of the 4X compound dilutions (or DMSO for vehicle control).

    • Add 2.5 µL of the 4X EGFR kinase solution to all wells.

    • Mix and incubate for 60 minutes at room temperature to allow compound-kinase binding to reach equilibrium.

  • Detection:

    • Prepare a 2X detection mix containing the tracer and the Eu-antibody.

    • Add 5 µL of the 2X detection mix to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

    • Calculate the emission ratio (665/615).

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Pillar 2: Cellular Efficacy and Target Engagement

Demonstrating that a compound can inhibit an isolated enzyme is crucial, but its ability to function in the complex environment of a living cell is the true test of its potential. We assess this by measuring its effect on cancer cell proliferation and confirming its on-target action within the cell.

Protocol 2: Cell Viability Assay in A549 Cells

Principle: The A549 non-small cell lung cancer cell line expresses EGFR and its viability is, in part, dependent on EGFR signaling. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP levels correlates with a loss of cell viability.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture A549 cells in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) at 37°C and 5% CO2.

    • Harvest cells and seed them into a 96-well, white-walled plate at a density of 5,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of PZ-D4, Erlotinib, and Gefitinib in culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the compounds (or vehicle control).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Luminescence Reading:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using vehicle-treated cells (100% viability) and wells with no cells (0% viability).

    • Plot the normalized viability against the logarithm of the compound concentration and fit to a four-parameter logistic model to determine the EC50 value.

Protocol 3: Western Blot for Phospho-EGFR Inhibition

Principle: This protocol provides direct evidence of target engagement. Activating EGFR via ligand binding (e.g., with EGF) causes it to autophosphorylate. A successful inhibitor will prevent this phosphorylation. Western blotting allows for the visualization of this effect.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed A549 cells in a 6-well plate and grow to ~80% confluency.

    • Serum-starve the cells for 12-16 hours to reduce basal EGFR activity.

    • Pre-treat the cells with various concentrations of PZ-D4 or reference compounds for 2 hours.

    • Stimulate the cells with human EGF (100 ng/mL) for 10 minutes.

    • Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Separate 20 µg of protein lysate per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (p-EGFR).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total EGFR as a loading control.

Hypothetical Data Summary and Interpretation

To illustrate the output of this benchmarking workflow, the following table presents a plausible dataset for PZ-D4 against the reference compounds.

CompoundBiochemical IC50 (nM) [EGFR Binding]Cellular EC50 (nM) [A549 Viability]p-EGFR Inhibition (at 100 nM)Kinase Selectivity Score (S10 at 1µM)
PZ-D4 85450+++0.08
Erlotinib 550++++0.15
Gefitinib 335++++0.12

(Note: Data are hypothetical for illustrative purposes. ++++ indicates strong inhibition, +++ indicates moderate inhibition. Selectivity Score (S10) is the fraction of kinases inhibited >90% at a given concentration; a lower score is better.)

Interpretation of Hypothetical Results:

  • Biochemical Potency: PZ-D4 demonstrates direct binding to EGFR with an IC50 of 85 nM. While this confirms activity, it is approximately 17-28 fold less potent than Erlotinib and Gefitinib at the enzymatic level.

  • Cellular Efficacy: The cellular EC50 of 450 nM is consistent with its biochemical potency, albeit with a typical drop-off seen when moving from an enzymatic to a cellular context due to factors like cell membrane permeability and efflux pumps. The Western blot confirms that PZ-D4 engages its target in cells, inhibiting EGFR phosphorylation.

  • Selectivity: PZ-D4 shows a favorable selectivity score (S10 = 0.08), suggesting it inhibits a smaller fraction of the kinome at 1 µM compared to the reference drugs. This could translate to a better off-target side effect profile, a highly desirable attribute.

The diagram below illustrates the targeted EGFR signaling pathway.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates ADP ADP EGFR->ADP Ras Ras EGFR->Ras Phosphorylates & Activates PZD4 PZ-D4 (Inhibitor) PZD4->EGFR Blocks ATP Binding Site ATP ATP ATP->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion and Forward Outlook

This guide outlines a rigorous, multi-faceted strategy for the initial characterization of a novel pyrazole-based compound, PZ-D4. Our hypothetical data suggest that while PZ-D4 is a moderately potent inhibitor of EGFR, its key differentiating feature may be its enhanced kinase selectivity. This provides a clear rationale for further investigation.

The causality behind this experimental design is paramount: establishing direct target binding (Pillar 1) is the prerequisite for interpreting cellular activity (Pillar 2), and understanding the broader interaction profile (Pillar 3) is essential for predicting potential therapeutic index. This self-validating system ensures that each step logically informs the next, building a robust and defensible profile for any novel compound. Future work on PZ-D4 would logically progress to structure-activity relationship (SAR) studies to improve potency, followed by in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.

References

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A Senior Application Scientist's Guide to Confirming On-Target Activity of Novel Compounds Using Knockout Models

Author: BenchChem Technical Support Team. Date: January 2026

Focus Molecule: 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol

Introduction: The "Target" Validation Imperative in Drug Discovery

In the landscape of drug discovery, the journey from a promising "hit" compound to a validated therapeutic candidate is fraught with challenges. One of the most critical hurdles is unequivocally proving that the compound's biological effect is mediated through its intended molecular target. Off-target effects are a primary cause of both misleading preclinical data and late-stage clinical trial failures.[1] This guide provides a comprehensive framework for confirming the on-target activity of a novel pyrazole-based compound, This compound (hereafter designated "Pyrazol-X" ), using the gold-standard approach of genetic knockout (KO) models.

While various pyrazole derivatives have shown diverse biological activities, from anti-inflammatory to anticancer effects, the specific molecular target of Pyrazol-X is presumed to be newly identified, for instance, from a high-throughput phenotypic screen.[2][3][4] Let us hypothesize that this screen suggests Pyrazol-X's efficacy is due to the inhibition of a specific protein, which we will call "Target-Y" . The central hypothesis we must test is: Does the loss of Target-Y phenocopy the effects of Pyrazol-X, and does Pyrazol-X lose its activity in the absence of Target-Y?

This guide will compare and contrast different target validation methodologies, provide a detailed protocol for CRISPR-Cas9-mediated knockout model generation, and outline the definitive experiments required to validate the on-target action of Pyrazol-X.

Strategic Decision: Why Knockout Models are the Definitive Choice

Method Principle Advantages Limitations Best Use Case
Genetic Knockout (e.g., CRISPR-Cas9) Permanent and complete removal of the target gene from the genome.[5][]Unambiguous & Definitive: Complete loss of protein function. Stable & Heritable: Creates a permanent cell line for reproducible assays. High Specificity: Modern CRISPR systems offer high on-target efficiency.[][7]Time & Resource Intensive: Requires single-cell cloning and extensive validation. Potential for Lethality: Knocking out an essential gene can be lethal to the cell.[8] Compensation Mechanisms: Cells may adapt to the chronic loss of a gene.Gold-standard validation of a primary target. Confirming the mechanism for a lead candidate.
Gene Knockdown (e.g., RNAi) Transient silencing of gene expression at the mRNA level using siRNA or shRNA.[5][9]Rapid & High-Throughput: Faster to implement than KO for initial screens. Tunable: Can achieve partial knockdown, which may better mimic pharmacological inhibition.[10]Incomplete Silencing: Residual protein expression can confound results. Transient Effect: Requires repeated transfections for longer studies. Off-Target Effects: siRNA/shRNA can inadvertently silence other genes.Initial screening of multiple potential targets. When a full knockout is lethal.
Pharmacological Inhibition (Competitive) Using a different, well-characterized inhibitor of the same target to see if it produces the same phenotype.Simple & Fast: Easy to implement if a tool compound exists.Specificity Concerns: The "validated" inhibitor may have its own off-target effects. Not always available: A suitable alternative inhibitor may not exist.Orthogonal validation to support genetic methods.

For Pyrazol-X, where the goal is definitive confirmation of its interaction with the putative Target-Y, the CRISPR-Cas9 knockout model is the superior choice . Its ability to completely ablate the target protein provides the cleanest possible system to test our central hypothesis, eliminating the ambiguity associated with incomplete knockdown or the questionable specificity of alternative small molecules.[10][11]

Experimental Master Plan: A Workflow for On-Target Validation

The following workflow provides a logical progression from generating the knockout model to the final validation experiments. This process is designed as a self-validating system, with critical checkpoints to ensure the integrity of the model before proceeding.

G cluster_0 Phase 1: Knockout Model Generation cluster_1 Phase 2: Knockout Clone Validation cluster_2 Phase 3: On-Target Activity Assay cluster_3 Phase 4: Data Analysis & Conclusion a1 Design & Synthesize sgRNAs for Target-Y a2 Transfect Parental Cell Line with Cas9 & sgRNAs a1->a2 a3 Single-Cell Sorting & Clonal Expansion a2->a3 b1 Genomic Validation: Sanger Sequencing of Target Locus a3->b1 b3 Select Confirmed KO Clones b1->b3 b2 Protein Validation: Western Blot for Target-Y b2->b3 c1 Treat WT and KO Cells with Dose-Response of Pyrazol-X b3->c1 c2 Measure Relevant Phenotypic Endpoint (e.g., Cell Viability, Pathway Marker) c1->c2 d1 Compare Dose-Response Curves between WT and KO Cells c2->d1 d2 Draw Conclusion on On-Target Activity d1->d2

Caption: Workflow for generating and using a knockout model to validate drug on-target activity.

Phase 1 & 2: Detailed Protocol for Generation and Validation of a Target-Y Knockout Cell Line

This protocol details the creation of a definitive cellular tool for our study. The key to trustworthiness is rigorous validation at both the genomic and proteomic levels.[12]

Materials:

  • Parental cell line (e.g., HEK293T, A549) sensitive to Pyrazol-X.

  • CRISPR-Cas9 system (e.g., lentiCRISPRv2 plasmid expressing Cas9 and a guide RNA).

  • Validated sgRNA sequences targeting an early exon of Target-Y.

  • Control: Non-targeting (scramble) sgRNA.

  • Transfection reagent.

  • Puromycin or other selection agent.

  • 96-well plates for single-cell cloning.

  • Genomic DNA extraction kit.

  • PCR reagents and primers flanking the sgRNA target site.

  • Primary antibody specific to Target-Y; loading control antibody (e.g., GAPDH, β-actin).

  • Secondary HRP-conjugated antibody.

  • Western blot reagents (lysis buffer, SDS-PAGE gels, transfer membranes, ECL substrate).

Methodology:

  • sgRNA Design and Transfection:

    • Design at least two unique sgRNAs targeting an early, conserved exon of the Target-Y gene to maximize the chance of a frameshift mutation leading to a functional knockout.

    • Clone the sgRNAs into the Cas9 expression vector.

    • Transfect the parental cell line with the Cas9/sgRNA plasmids (one for each Target-Y sgRNA and one for the scramble control). The rationale for using multiple sgRNAs is to control for potential off-target effects of a single guide.

  • Selection and Clonal Isolation:

    • 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).

    • Once the non-transfected control cells have died, lift the surviving polyclonal population.

    • Perform serial dilution or use fluorescence-activated cell sorting (FACS) to seed single cells into individual wells of 96-well plates.

    • Expand these single-cell clones over several weeks.

  • Genomic Validation (Checkpoint 1):

    • For each expanded clone, extract genomic DNA.

    • Use PCR to amplify the region of the Target-Y gene targeted by the sgRNA.

    • Send the PCR products for Sanger sequencing.

    • Validation Criteria: A successful KO clone will show an insertion or deletion (indel) at the target site, resulting in a frameshift mutation. The sequencing chromatogram will appear clean upstream of the cut site and become scrambled downstream, indicating modification of all alleles.

  • Proteomic Validation (Checkpoint 2):

    • Culture the genomically-confirmed KO clones, the scramble control clone, and the wild-type (WT) parental line.

    • Prepare whole-cell lysates.

    • Perform a Western Blot analysis using a highly specific antibody against Target-Y.

    • Validation Criteria: The bands corresponding to Target-Y must be present in the WT and scramble control lysates but completely absent in the KO clone lysates.[11][13] The loading control should be consistent across all lanes. This step is non-negotiable as it confirms the genomic edit translates to a functional protein knockout.

G cluster_0 Hypothesized Pathway A Pyrazol-X B Target-Y A->B inhibits C Downstream Effector B->C D Cellular Phenotype (e.g., Apoptosis) C->D

Caption: Hypothesized mechanism of action for Pyrazol-X.

Phase 3: The Definitive On-Target Activity Experiment

With validated WT, scramble control, and Target-Y KO cell lines in hand, the definitive experiment can be performed. The logic is simple: if Pyrazol-X acts through Target-Y, its effect should be diminished or eliminated in cells lacking Target-Y.

Methodology:

  • Cell Plating: Seed the WT, scramble control, and KO cells in parallel at an identical density in multi-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of Pyrazol-X (e.g., a 10-point, 3-fold serial dilution centered around the expected IC50). Include a vehicle-only control (e.g., DMSO).

  • Phenotypic Assay: After an appropriate incubation period (e.g., 72 hours), perform the same phenotypic assay used in the initial screen. This could be a cell viability assay (e.g., CellTiter-Glo®), a specific signaling pathway readout (e.g., reporter assay), or a measurement of a downstream biomarker.

  • Data Analysis: For each cell line, plot the phenotypic response against the log of the Pyrazol-X concentration and fit a four-parameter dose-response curve to determine the IC50 value.

Interpreting the Results: On-Target vs. Off-Target Effects

The comparison of dose-response curves is the final arbiter of on-target activity. The results will fall into one of three categories, each with a distinct interpretation.

Outcome Scenario Description of Result Interpretation Conclusion
1. On-Target Activity WT and scramble cells show a potent dose-dependent response (low IC50). The Target-Y KO cells show a significant rightward shift in the IC50 curve (>10-fold) or a complete loss of response.The compound's activity is dependent on the presence of Target-Y.Target-Y is the primary mediator of Pyrazol-X's effect.
2. Off-Target Activity All three cell lines (WT, scramble, and KO) show a nearly identical dose-dependent response to Pyrazol-X.The absence of Target-Y has no impact on the compound's activity.The observed phenotype is caused by Pyrazol-X acting on one or more other targets.
3. Mixed/Partial On-Target The Target-Y KO cells show a partial but not complete loss of sensitivity (e.g., a 2- to 5-fold rightward shift in IC50).Pyrazol-X acts through Target-Y, but also engages other targets that contribute to the overall phenotype.Target-Y is a genuine target, but the compound is not entirely specific.

Hypothetical Data Summary:

Cell LineIC50 of Pyrazol-X (µM)
Wild-Type (Parental)1.2
Scramble Control1.5
Target-Y KO Clone #1 > 50 (No response)
Target-Y KO Clone #2 > 50 (No response)

This hypothetical data strongly supports an on-target mechanism . The dramatic loss of potency in the two independent KO clones provides robust evidence that the antiproliferative effect of Pyrazol-X is mediated through its interaction with Target-Y.

Conclusion and Forward Look

The use of rigorously validated knockout models provides the most definitive evidence for the on-target activity of a novel compound like this compound.[14][15] By demonstrating that the genetic removal of a putative target phenocopies the compound's effect and renders cells insensitive to the compound, researchers can build a high degree of confidence in their proposed mechanism of action.[1] This confidence is essential before advancing a compound into more complex and costly stages of drug development, such as in vivo animal studies. The workflow and principles outlined here serve as a robust blueprint for any research team seeking to move beyond correlation to establish causation in drug-target interactions.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol. As a chlorinated heterocyclic compound, its disposal requires meticulous planning and execution to mitigate risks to personnel and the environment. This document moves beyond a simple checklist, offering a causal explanation for each procedural step, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring a culture of safety and environmental stewardship within the laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the inherent risks associated with this compound is paramount. This compound is not benign, and its chemical structure necessitates a cautious approach.

1.1. Toxicological Profile

The primary acute health hazards are well-documented in safety data sheets (SDS).[1][2][3][4][5] Ingestion, inhalation, or skin contact can lead to adverse health effects. The key hazards are summarized below:

Hazard ClassGHS ClassificationHazard StatementSource
Acute Oral ToxicityCategory 4H302: Harmful if swallowed[1][2][4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3][5]
Serious Eye Damage/IrritationCategory 2/2AH319: Causes serious eye irritation[1][2][3][5]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][2][3]

These classifications underscore the necessity of robust personal protective equipment (PPE) and engineering controls (i.e., chemical fume hood) to prevent exposure during handling and disposal operations. The causality is clear: direct contact can lead to immediate irritation and potential systemic toxicity if absorbed or ingested.

1.2. Physicochemical and Environmental Hazards

As a dichlorinated phenylpyrazole, this compound belongs to the class of halogenated organic compounds.[6][7][8][9] This is a critical consideration for disposal for two primary reasons:

  • Persistence: Halogenated organic compounds can be persistent in the environment, resisting natural degradation pathways. Improper disposal can lead to long-term contamination of soil and water.[10]

  • Incineration Byproducts: While incineration is the preferred disposal method, incomplete combustion of chlorinated compounds can generate highly toxic and regulated byproducts, such as dioxins and furans. This is why disposal must be carried out in a specialized, high-temperature chemical incinerator equipped with afterburners and scrubbers.[1]

Furthermore, many pyrazole derivatives are noted for their biological activity, which is beneficial in pharmaceuticals but a potential hazard if released into ecosystems.[10][11][12]

Regulatory Framework: Adherence to Compliance

Disposal of this compound is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) classifies waste under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, this waste stream must be managed as hazardous waste.[3][8][9]

Key principles of compliant disposal include:

  • Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to 40 CFR 261.3.[3]

  • Segregation: Halogenated organic waste must be segregated from non-halogenated waste.[6][7][13] This is crucial because the disposal methods and costs differ significantly. Mixing a small amount of halogenated waste into a large volume of non-halogenated solvent necessitates treating the entire volume as more expensive halogenated waste.[7]

  • Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical contents.[6] They must be kept closed except when adding waste and stored in a designated satellite accumulation area.[6][13]

Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the disposal of this compound, from laboratory scale to bulk quantities.

3.1. Required Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

  • Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[1][5]

  • Body Protection: A lab coat or chemically resistant apron. For larger quantities, a complete protective suit may be necessary.[5]

  • Respiratory Protection: All handling of the solid or its solutions should be done in a certified chemical fume hood. If a fume hood is not available or for emergency situations, a NIOSH/MSHA-approved respirator is required.[1]

3.2. Visualizing the Disposal Pathway

The following diagram illustrates the decision-making and operational flow for proper disposal.

cluster_prep Preparation Phase cluster_waste Waste Handling & Segregation cluster_disposal Final Disposal A Identify Waste: This compound (Solid or Solution) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Certified Chemical Fume Hood B->C D Obtain Designated 'Halogenated Organic Waste' Container C->D E Transfer Waste to Container D->E F Securely Cap the Container E->F G Label Container: 'Hazardous Waste' + Chemical Name & Quantity F->G H Store in Satellite Accumulation Area G->H I Arrange Pickup by Certified Hazardous Waste Contractor H->I J Final Disposal: High-Temperature Incineration I->J

Caption: Workflow for the disposal of this compound.

3.3. Protocol for Small Quantities (Lab Scale)

  • Preparation: Work within a chemical fume hood. Designate a specific, compatible, and clearly labeled waste container for "Halogenated Organic Waste."[6][7]

  • Solid Waste: If the material is a solid, carefully sweep or scoop it into the waste container.[2] Avoid creating dust.[3][5][14]

  • Solution Waste: If the material is dissolved in a solvent, pour the solution carefully into the halogenated waste container.

  • Decontamination of Emptied Containers: Rinse the original container with a small amount of a suitable combustible solvent (e.g., acetone or ethanol). Transfer this rinse solvent ("rinsate") into the halogenated waste container. Repeat this rinsing process two more times. This ensures that residual chemical is captured and the container can be disposed of as non-hazardous solid waste (check local regulations).

  • Sealing and Labeling: Securely close the waste container. Ensure the label is complete, including the chemical name and approximate concentration.[6]

  • Storage: Store the sealed container in your lab's designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.[3]

3.4. Protocol for Bulk Quantities and Contaminated Items

  • Bulk Disposal: For larger quantities, the principle remains the same: collection in a designated, compatible, and properly labeled halogenated waste drum. The primary method of disposal is to dissolve or mix the material with a combustible solvent and arrange for it to be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] This must be handled by a licensed professional waste disposal service.[3][4]

  • Contaminated Items: All disposable items that have come into direct contact with this compound (e.g., gloves, weigh boats, pipette tips, absorbent pads) must be considered contaminated waste.

    • Collect these items in a separate, sealed plastic bag or container.

    • Label the bag/container as "Hazardous Waste - Solid Debris Contaminated with this compound."

    • Dispose of this container through your institution's hazardous waste program. Do not discard it in the regular trash.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Ventilate: Ensure the spill area is well-ventilated, preferably within a fume hood.[1] Eliminate all sources of ignition.[3]

  • Containment: For a small spill, use an inert absorbent material (e.g., vermiculite, dry sand, or chemical absorbent pads) to contain the spill.[3] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[2][5]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Label the container with the spilled chemical's name and "Spill Debris." Dispose of it as hazardous waste according to the procedures outlined above.[3]

  • Reporting: Report the incident to your EHS department.

By adhering to these scientifically grounded and procedurally detailed guidelines, you can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

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Comprehensive Safety and Handling Guide for 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol. As a trusted partner in your research, we aim to deliver value beyond the product by ensuring you have the critical information needed for safe and effective laboratory work. The following procedures are based on established best practices for handling pyrazole derivatives and related chemical compounds, designed to protect researchers and the integrity of their work.

Hazard Assessment and Risk Mitigation

Understanding the potential hazards of this compound is the first step in ensuring laboratory safety. Based on data from similar pyrazole derivatives, this compound should be handled with care, assuming it presents the following risks:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2][3]

  • Skin Irritation: Causes skin irritation.[1][2][3][4]

  • Eye Irritation: Causes serious eye irritation.[1][2][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][4]

A thorough risk assessment should be conducted before beginning any work with this compound. Consider the quantity of the substance being used, the nature of the experimental procedure, and the potential for exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with recommendations for enhanced protection based on the experimental context.

Level of Protection Eyes and Face Hand Protection Body Protection Respiratory Protection
Minimum Requirement ANSI Z87.1 compliant safety glasses with side shields.[5]Nitrile gloves.[6]Flame-resistant laboratory coat.[7]Not generally required for small quantities in a well-ventilated area.
Splash Hazard Chemical splash goggles and a full-face shield.[5][7]Double-gloving with nitrile or wearing heavy-duty chemical-resistant gloves.Chemical-resistant apron over a lab coat.[6]Recommended if working with larger quantities or if aerosolization is possible.
Working with Powders Chemical splash goggles.Nitrile gloves.Laboratory coat.Use of a certified chemical fume hood is mandatory. If not feasible, a NIOSH-approved respirator is required.[1]
Visual Guide to PPE Selection

PPE_Selection cluster_task Experimental Task cluster_ppe Required PPE Small_Scale_Solution Small Scale Solution Work Minimum_PPE Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat Small_Scale_Solution->Minimum_PPE Requires Large_Scale_Solution Large Scale or Splash Risk Enhanced_PPE Enhanced PPE: - Goggles & Face Shield - Double/Chemical Gloves - Apron Large_Scale_Solution->Enhanced_PPE Requires Solid_Handling Handling Solid/Powder Solid_Handling->Minimum_PPE Requires Respiratory_Protection Respiratory Protection: - Fume Hood or Respirator Solid_Handling->Respiratory_Protection Requires

Caption: PPE selection based on the experimental task.

Step-by-Step Handling Procedures

Adherence to a strict operational workflow minimizes the risk of exposure and contamination.

Preparation and Weighing (Solid Form)
  • Ventilation: Always handle the solid compound inside a certified chemical fume hood to prevent inhalation of dust particles.[1]

  • Donning PPE: Before handling, put on your lab coat, safety goggles, and nitrile gloves.

  • Weighing: Use a tared weigh boat or paper. Avoid creating dust. If any material is spilled, clean it up immediately following the spill response protocol.

  • Transfer: Carefully transfer the weighed solid to your reaction vessel within the fume hood.

Solution Preparation and Use
  • Donning PPE: Wear a lab coat, chemical splash goggles, and nitrile gloves. If there is a significant splash risk, also wear a face shield and a chemical-resistant apron.[5][7]

  • Dissolving: Add the solvent to the solid in the reaction vessel. Ensure the vessel is appropriately sized to prevent splashing.

  • Handling Solutions: When transferring solutions, use appropriate tools such as pipettes or cannulas to minimize spills.

Visual Workflow for Safe Handling

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Assess_Hazards Assess Hazards Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Don_PPE Don PPE Select_PPE->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Weigh_Solid Weigh Solid Carefully Work_in_Hood->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Glassware Decontaminate Glassware Conduct_Experiment->Decontaminate_Glassware Segregate_Waste Segregate Waste Decontaminate_Glassware->Segregate_Waste Doff_PPE Doff PPE Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Step-by-step workflow for handling the compound.

Emergency Procedures

Spills
  • Small Spills: For small spills, absorb the material with an inert absorbent material. Place the contaminated absorbent in a sealed container for disposal.

  • Large Spills: Evacuate the area and alert your institution's environmental health and safety (EHS) department.

Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Chemical Waste: Dispose of the compound and any contaminated materials as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture or otherwise destroy the empty container to prevent reuse before disposing of it in the appropriate waste stream.

For non-flush list medicines, the FDA recommends mixing the substance with an unappealing material like dirt or cat litter, placing it in a sealed plastic bag, and then throwing it in the household trash.[8] However, for laboratory chemicals, consult your institution's specific guidelines.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]

References

  • Biosynth. (2021, May 18).
  • Sigma-Aldrich. (2025, April 24).
  • Fisher Scientific. (2009, September 26).
  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • MedChemExpress. (2024, September 3).
  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • U.S. Food & Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
  • Cayman Chemical. (2025, November 25).
  • University of California, Berkeley Environmental Health and Safety.
  • Aldrich. (2024, October 18).
  • CHEMM. Personal Protective Equipment (PPE).
  • Thermo Fisher Scientific. (n.d.).
  • Lellek, V., Chen, C. Y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). One-Pot Synthesis of Pyrazoles from Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075.
  • Yi, F., Zhao, W., Wang, Z., & Bi, X. (2019). Silver-Mediated [3+2] Cycloaddition of N-Isocyanoiminotriphenylphosphorane with Terminal Alkynes: A New Strategy for the Synthesis of Pyrazoles. Organic Letters, 21(9), 3158-3161.

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